molecular formula C9H6ClN3 B1279729 2-Chloro-4-(pyridin-3-yl)pyrimidine CAS No. 483324-01-2

2-Chloro-4-(pyridin-3-yl)pyrimidine

Cat. No.: B1279729
CAS No.: 483324-01-2
M. Wt: 191.62 g/mol
InChI Key: MGQROXOMFRGAOY-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-3-yl)pyrimidine is a useful research compound. Its molecular formula is C9H6ClN3 and its molecular weight is 191.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQROXOMFRGAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473090
Record name 2-Chloro-4-(pyridin-3-yl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483324-01-2
Record name 2-Chloro-4-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(pyridin-3-yl)pyrimidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 483324-01-2, is a substituted pyrimidine featuring a chloro group at the 2-position and a pyridin-3-yl group at the 4-position.[1][2] Its chemical structure and key identifiers are summarized below.

Table 1: Compound Identification

IdentifierValue
IUPAC NameThis compound[1]
CAS Number483324-01-2[1][2]
Molecular FormulaC₉H₆ClN₃[1][2]
Molecular Weight191.62 g/mol [1][2]
InChIInChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H[1]
InChIKeyMGQROXOMFRGAOY-UHFFFAOYSA-N[1]
Canonical SMILESC1=CC(=CN=C1)C2=NC(=NC=C2)Cl[3]

A compilation of its physical and computed physicochemical properties is presented in Table 2. It is important to note that much of the publicly available data is predicted rather than experimentally determined.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State Solid (predicted)General knowledge
Melting Point Not available (experimentally)
Boiling Point 399.5 °C at 760 mmHg (predicted)[2]
Density 1.3 g/cm³ (predicted)[2]
Solubility Soluble in organic solvents like ethanol and acetone (inferred for similar compounds).[4] Sparingly soluble in water (inferred).[4]General knowledge for similar compounds
pKa Not available
XLogP3 1.8 (predicted)[1][2]
Flash Point 227.7 °C (predicted)[2]

Synthesis and Purification

A generalized workflow for the synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 3-acetylpyridine derivative, DMF-DMA) intermediate1 Enaminone Intermediate start->intermediate1 Condensation intermediate2 Pyrimidine Core Formation (e.g., with Guanidine) intermediate1->intermediate2 Cyclization intermediate3 Hydroxypyrimidine Derivative intermediate2->intermediate3 Hydrolysis/Tautomerization product This compound intermediate3->product Chlorination (e.g., POCl3) crude Crude Product product->crude recrystallization Recrystallization crude->recrystallization Primary Purification chromatography Column Chromatography crude->chromatography Alternative/Secondary Purification pure_product Pure Product recrystallization->pure_product chromatography->pure_product

A generalized workflow for the synthesis and purification of this compound.
Experimental Protocols

General Synthesis Protocol (Hypothetical):

A multi-step synthesis could be envisioned, starting from a readily available precursor like 3-acetylpyridine.

  • Enaminone Formation: 3-acetylpyridine is reacted with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.

  • Pyrimidine Ring Formation: The resulting enaminone is then cyclized with a suitable amidine source, such as guanidine, to form the 2-amino-4-(pyridin-3-yl)pyrimidine.

  • Diazotization and Chlorination: The amino group can be converted to a chloro group via a Sandmeyer-type reaction, involving diazotization with a nitrite source in the presence of a chloride source. Alternatively, the corresponding hydroxypyrimidine can be treated with a chlorinating agent like phosphorus oxychloride.

General Purification Protocol:

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system. Common solvents for similar heterocyclic compounds include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.[5][6] The crude solid is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor. The purified crystals are then collected by filtration.[5][7]

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A suitable eluent system, such as a gradient of ethyl acetate in hexane, would be used to separate the desired product from byproducts and unreacted starting materials.

Spectral Data

While specific spectral data with peak assignments for this compound are not publicly available, typical spectral characteristics can be anticipated based on its structure.

Table 3: Anticipated Spectral Data

TechniqueExpected Features
¹H NMR Aromatic protons on the pyrimidine and pyridine rings would appear in the downfield region (typically δ 7.0-9.5 ppm). The number of signals and their splitting patterns would correspond to the unique protons in the molecule.
¹³C NMR Signals corresponding to the nine carbon atoms would be observed. The carbon attached to the chlorine atom would likely appear in the range of δ 150-165 ppm. Aromatic carbons would resonate in the δ 120-160 ppm region.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[8]
Infrared (IR) Characteristic absorption bands for C=C and C=N stretching vibrations of the aromatic rings would be expected in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would likely be observed in the fingerprint region.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of a good leaving group (chloride) at the 2-position.

Nucleophilic Aromatic Substitution (SNAr):

The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution. This is a common reaction for chloropyrimidines and is a key transformation for the synthesis of various derivatives.[9] The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2 and C4 positions towards nucleophilic attack. Generally, the C4 position is more reactive than the C2 position in nucleophilic substitution on pyrimidines.[10]

G reactant This compound product 2-Substituted-4-(pyridin-3-yl)pyrimidine reactant->product SNAr nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->product byproduct HCl

Expected nucleophilic aromatic substitution reaction.

Stability:

Substituted chloropyrimidines are generally stable under standard conditions. However, they can be sensitive to moisture and strong acids or bases, which can promote hydrolysis of the chloro group. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and dark place.

Biological Properties and Potential Applications

The pyridinylpyrimidine scaffold is a common motif in medicinal chemistry, with many derivatives exhibiting a range of biological activities.

Metabolism:

The metabolic fate of this compound has not been specifically reported. However, based on studies of similar heterocyclic compounds, metabolism in the liver is expected.[11][12][13] Potential metabolic pathways could include oxidation of the pyridine or pyrimidine rings, mediated by cytochrome P450 enzymes, or conjugation reactions.[11][14]

Signaling Pathway Interactions:

The pyrimidine core is a key structural feature in many kinase inhibitors.[15][16][17] These inhibitors often function by competing with ATP for binding to the kinase domain of enzymes involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The pyridinylpyrimidine scaffold of this compound makes it a candidate for investigation as a kinase inhibitor.

G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Gene Expression inhibitor This compound (Hypothetical Kinase Inhibitor) inhibitor->kinase1 Inhibition

Conceptual diagram of a pyridinylpyrimidine as a kinase inhibitor.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. Its key features include a reactive chloro group amenable to nucleophilic substitution and a pyridinylpyrimidine scaffold that is present in numerous biologically active compounds. Further experimental investigation into its physical properties, detailed synthetic optimization, and comprehensive biological evaluation are warranted to fully explore its potential.

References

2-Chloro-4-(pyridin-3-yl)pyrimidine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a potential synthetic route for 2-Chloro-4-(pyridin-3-yl)pyrimidine. Additionally, it touches upon the broader biological context of pyrimidine derivatives.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C₉H₆ClN₃[1][2]
Molecular Weight 191.62 g/mol [1][2]
CAS Number 483324-01-2[1][2]
IUPAC Name This compound[2]
Canonical SMILES C1=CC(=CN=C1)C2=CC=NC(=N2)Cl[3]
InChI Key MGQROXOMFRGAOY-UHFFFAOYSA-N[1][3]
Appearance White solid (predicted)
XLogP3 1.8[3]
Boiling Point 399.5±22.0 °C at 760 mmHg[1]
Density 1.3±0.1 g/cm³[1]

Synthesis Protocol

The following is a plausible experimental protocol for the synthesis of this compound, adapted from a general method for preparing 2-chloro-4-substituted pyrimidine compounds.[2] This protocol involves a two-step process starting from a 2-methylthio-4-substituted pyrimidine intermediate.

Step 1: Synthesis of 2-(methylthio)-4-(pyridin-3-yl)pyrimidine

  • In a suitable reaction vessel, dissolve 2-methylthio-4-chloropyrimidine and 3-pyridinylboronic acid in a solvent mixture of toluene, ethanol, and water.

  • Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(methylthio)-4-(pyridin-3-yl)pyrimidine.

Step 2: Chlorination to this compound

  • Dissolve the 2-(methylthio)-4-(pyridin-3-yl)pyrimidine intermediate from Step 1 in a suitable solvent, such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the cooled solution.[2]

  • Stir the reaction mixture at a low temperature for a specified period, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purify the product by recrystallization or column chromatography if necessary.

Visualized Synthetic Pathway and Biological Context

To aid in the understanding of the chemical transformation and the potential biological relevance of this class of compounds, the following diagrams are provided.

Synthesis_Pathway cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Chlorination 2-methylthio-4-chloropyrimidine 2-methylthio-4-chloropyrimidine Intermediate 2-(methylthio)-4- (pyridin-3-yl)pyrimidine 2-methylthio-4-chloropyrimidine->Intermediate Pd Catalyst, Base 3-pyridinylboronic_acid 3-pyridinylboronic_acid 3-pyridinylboronic_acid->Intermediate Final_Product This compound Intermediate->Final_Product SO2Cl2

A potential two-step synthesis of this compound.

Biological_Activities cluster_activities General Biological Activities Pyrimidine_Derivatives Pyrimidine Derivatives Anticancer Anticancer Pyrimidine_Derivatives->Anticancer Antiviral Antiviral Pyrimidine_Derivatives->Antiviral Antibacterial Antibacterial Pyrimidine_Derivatives->Antibacterial Anti-inflammatory Anti-inflammatory Pyrimidine_Derivatives->Anti-inflammatory Kinase_Inhibition Kinase Inhibition Pyrimidine_Derivatives->Kinase_Inhibition

General biological activities of pyrimidine derivatives.

Pyrimidine-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6][7] The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents. Derivatives have been shown to exhibit a wide range of pharmacological properties, including but not limited to anticancer, antiviral, antibacterial, and anti-inflammatory effects.[5][7] Many of these activities are attributed to their ability to act as kinase inhibitors or to interfere with metabolic pathways.[4] While the specific biological role of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for biological activity, making it a compound of interest for further investigation in drug discovery programs.

References

The Strategic Synthesis and Biological Significance of 2-chloro-4-(pyridin-3-yl)pyrimidine: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pyrimidine derivative, 2-chloro-4-(pyridin-3-yl)pyrimidine, a critical intermediate in the synthesis of the landmark targeted cancer therapeutic, Imatinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, the biological mechanism of its end-product, and relevant quantitative data.

Introduction

The compound with the molecular formula C9H6ClN3, identified by the IUPAC name This compound , is a significant heterocyclic compound in medicinal chemistry.[1] While it may not have extensive documented biological activity in isolation, its importance is paramount as a key building block in the synthesis of Imatinib. Imatinib, marketed under the brand names Gleevec® and Glivec®, is a tyrosine kinase inhibitor that has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and other cancers.[2] This guide will delve into the synthetic route involving this compound and the profound impact of its ultimate product, Imatinib, on cancer biology and patient outcomes.

Synthesis of Imatinib from this compound: An Experimental Protocol

The following protocol is a detailed methodology for the synthesis of Imatinib, highlighting the crucial role of this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions This compound This compound Imatinib Imatinib This compound->Imatinib Condensation N-(3-amino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide N-(3-amino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide N-(3-amino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide->Imatinib Ethylene glycol Ethylene glycol Ethylene glycol->Imatinib Acetic acid Acetic acid Acetic acid->Imatinib 100 °C, 24 h 100 °C, 24 h 100 °C, 24 h->Imatinib

Figure 1: Synthetic workflow for Imatinib.

Materials:

  • N-(3-amino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide

  • This compound

  • Ethylene glycol

  • Acetic acid

  • Isopropyl alcohol

Procedure:

  • To a solution of ethylene glycol (4 mL), add N-(3-amino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide (0.4 g, 1.18 mmol) and this compound (0.23 g, 1.18 mmol).

  • Add acetic acid (2.64 mL) to the reaction mixture.

  • Stir the resulting mixture at 100 °C for 24 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of 10% methanol in Dichloromethane (DCM) and 0.1 mL aqueous ammonia.

  • Upon completion, evaporate the reaction mixture to dryness.

  • Recrystallize the obtained crude product with isopropyl alcohol (2 x 5 mL) to yield 4-(4-methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib) as an off-white solid.

This synthetic step is a critical condensation reaction where the pyrimidine core, provided by this compound, is coupled with the advanced benzamide intermediate to form the final active pharmaceutical ingredient.

Biological Context: The Mechanism of Action of Imatinib

Imatinib is a potent and selective inhibitor of a small number of tyrosine kinases, with its primary targets being BCR-ABL, c-KIT, and PDGF-R.[3][4] In Chronic Myeloid Leukemia, the Philadelphia chromosome translocation leads to the formation of the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase.[5] This aberrant kinase activity drives uncontrolled cell proliferation and is the key pathogenic event in CML.[5]

Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, thereby preventing the transfer of a phosphate group to its substrates.[4] This action blocks the downstream signaling pathways that lead to leukemogenesis, ultimately inducing apoptosis in the cancer cells.[4][5]

G cluster_upstream Upstream Events cluster_drug_action Drug Action cluster_downstream Downstream Signaling & Cellular Effects BCR-ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate_Phosphorylation Substrate Phosphorylation BCR-ABL->Substrate_Phosphorylation Phosphorylates ATP ATP ATP->Substrate_Phosphorylation Phosphate Donor Imatinib Imatinib Imatinib->BCR-ABL Inhibits ATP Binding Apoptosis Apoptosis Imatinib->Apoptosis Induces Proliferation_Pathways Activation of Proliferation Pathways (e.g., RAS, MAPK, PI3K, STAT) Substrate_Phosphorylation->Proliferation_Pathways Uncontrolled_Proliferation Uncontrolled Cell Proliferation Proliferation_Pathways->Uncontrolled_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Proliferation_Pathways->Apoptosis_Inhibition Leukemia Leukemia Uncontrolled_Proliferation->Leukemia Apoptosis_Inhibition->Leukemia

Figure 2: Imatinib's mechanism of action.

Quantitative Data on Imatinib's Efficacy and Pharmacokinetics

The clinical success of Imatinib is well-documented, with extensive quantitative data supporting its efficacy. The following tables summarize key findings from clinical trials.

Table 1: Clinical Response to Imatinib in Chronic Myeloid Leukemia

Response MetricPatient CohortResponse RateStudy Reference
Major Molecular Response (MMR) at 12 monthsNewly diagnosed CML patients on Imatinib91.1%[6]
Complete Cytogenetic Response (CCyR)Newly diagnosed CML patients on Imatinib82.8%[6]
Overall Survival at 10 yearsNewly diagnosed CML patients on Imatinib83.3%[6]
Major Molecular Response by 24 monthsPatients with high OCT-1 activity on 400 mg/day Imatinib100%[7]
Major Molecular Response by 24 monthsPatients with low OCT-1 activity on 400 mg/day Imatinib57%[7]

Table 2: Pharmacokinetic Parameters of Imatinib

ParameterValueNotesStudy Reference
Half-life (Imatinib)18 hours[2]
Half-life (main metabolite)40 hours[2]
Median Trough Concentration (Cmin) at 400 mg/day1200 ng/mL[8]
Median Trough Concentration (Cmin) at 800 mg/day2690 ng/mL[8]
Cmin associated with faster MMR≥1165 ng/mLAt Day 29[8]

Conclusion

This compound stands as a testament to the critical role of synthetic intermediates in the development of life-saving pharmaceuticals. Its efficient incorporation into the structure of Imatinib has enabled the large-scale production of a drug that has transformed the prognosis for patients with Chronic Myeloid Leukemia and other malignancies. The profound understanding of the BCR-ABL signaling pathway has paved the way for such targeted therapies, and the continued investigation into synthetic routes and biological mechanisms will undoubtedly fuel the next generation of cancer treatments.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2-Chloro-4-(pyridin-3-yl)pyrimidine, a heterocyclic organic compound with potential applications in pharmaceutical research and development. This document collates available data on its physicochemical properties, toxicological profile, and handling procedures, presented in a format tailored for scientific and technical audiences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate experimental and handling protocols.

PropertyValueSource
Molecular Formula C₉H₆ClN₃PubChem[1]
Molecular Weight 191.62 g/mol PubChem[1]
CAS Number 483324-01-2PubChem[1]
Appearance Powder or liquidFinebiotech[2]
Boiling Point 399.5°C at 760 mmHgEchemi[3]
Flash Point 227.7 ± 6.5 °CEchemi[3]
Density 1.3 ± 0.1 g/cm³Echemi[3]
XLogP3 1.8Echemi[3]
Purity Typically >95% - 98%Various Suppliers[2][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard classifications and corresponding statements are summarized in Table 2.

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1]

The GHS classification is a critical component of chemical safety, providing a standardized framework for communicating hazard information.[4][5][6][7][8]

GHS Classification Workflow

The process of classifying a chemical according to GHS involves a systematic evaluation of available data. A simplified logical workflow for this process is illustrated in the following diagram.

GHS_Classification_Workflow cluster_data_collection Data Collection & Evaluation cluster_hazard_identification Hazard Identification cluster_classification Classification cluster_communication Hazard Communication Data Gather Physicochemical, Toxicological, and Ecotoxicological Data WeightOfEvidence Apply Weight of Evidence Approach Data->WeightOfEvidence HealthHazards Health Hazards (e.g., Acute Toxicity, Irritation) WeightOfEvidence->HealthHazards Evaluate against GHS criteria PhysicalHazards Physical Hazards (e.g., Flammability, Reactivity) WeightOfEvidence->PhysicalHazards Evaluate against GHS criteria EnvironmentalHazards Environmental Hazards WeightOfEvidence->EnvironmentalHazards Evaluate against GHS criteria AssignClassCategory Assign Hazard Class and Category HealthHazards->AssignClassCategory PhysicalHazards->AssignClassCategory EnvironmentalHazards->AssignClassCategory SelectElements Select Label Elements: Pictogram, Signal Word, Hazard & Precautionary Statements AssignClassCategory->SelectElements GenerateSDS Generate Safety Data Sheet (SDS) SelectElements->GenerateSDS

A simplified workflow for GHS chemical hazard classification.

Toxicological Information and Experimental Protocols

The hazard classifications of this compound are based on toxicological data. While specific experimental results for this compound are not publicly available, the following sections detail the standardized OECD test guidelines that are typically used to determine such classifications.

Acute Oral Toxicity (H302: Harmful if swallowed)

The classification for acute oral toxicity is generally determined using protocols like the OECD Test Guideline 423 (Acute Toxic Class Method).[9][10][11][12][13]

Experimental Protocol: OECD Test Guideline 423 - Acute Toxic Class Method

  • Principle: This method involves a stepwise procedure with the use of a minimum number of animals.[14] A group of animals (typically three) of a single sex (usually females) is dosed with the test substance at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).[12][14]

  • Animal Model: The preferred animal model is the rat.[9]

  • Procedure:

    • Animals are fasted prior to dosing.[14]

    • The test substance is administered orally in a single dose via gavage.[14]

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

    • The outcome of the first group determines the next step:

      • If mortality is observed, the test is repeated with a lower dose.

      • If no mortality is observed, the test is repeated with a higher dose.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.

Skin Irritation (H315: Causes skin irritation)

Skin irritation potential is typically assessed using the OECD Test Guideline 404.[15][16][17][18][19]

Experimental Protocol: OECD Test Guideline 404 - Acute Dermal Irritation/Corrosion

  • Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[18] It involves a sequential testing strategy, often starting with in vitro methods.[15][16]

  • Animal Model: The albino rabbit is the recommended animal model.[16]

  • Procedure:

    • A single dose of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a small area of the animal's shaved skin.[16]

    • The treated area is covered with a gauze patch for a 4-hour exposure period.[16]

    • After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[16][17]

  • Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores and the reversibility of the effects.

Eye Irritation (H319: Causes serious eye irritation)

The potential for a substance to cause eye irritation is evaluated using the OECD Test Guideline 405.[2][20][21][22][23]

Experimental Protocol: OECD Test Guideline 405 - Acute Eye Irritation/Corrosion

  • Principle: This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.[22]

  • Animal Model: The albino rabbit is the recommended animal model.[22]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[20][22] The other eye serves as a control.[20][22]

    • The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[2][22]

    • The observation period can extend up to 21 days to assess the reversibility of any observed effects.[20][21]

  • Endpoint: The severity of the ocular lesions is scored, and the substance is classified based on the scores and the persistence of the effects.

Specific Target Organ Toxicity - Single Exposure (H335: May cause respiratory irritation)

This classification is based on evidence that a single exposure to the substance can cause specific, non-lethal target organ toxicity.[24] For respiratory irritation, this is often inferred from animal studies showing signs of respiratory distress. The OECD Test Guideline 407 for repeated dose 28-day oral toxicity study can provide information on target organ effects, although specific guidelines for single exposure respiratory irritation also exist.[14][25][26][27]

Experimental Considerations: Based on OECD TG 407 Principles

  • Principle: To identify potential target organs for toxicity following repeated exposure.[26] While this is a repeated dose study, significant effects observed after the initial doses can inform on acute target organ toxicity.

  • Procedure: Animals are administered the test substance daily for 28 days.[26] Clinical observations, including signs of respiratory distress, are recorded daily.[26] At the end of the study, a full necropsy and histopathological examination of major organs, including the respiratory tract, are performed.[27]

  • Endpoint: Evidence of inflammation, irritation, or other pathological changes in the respiratory tract would support a classification for respiratory irritation.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including anticancer and anti-inflammatory agents.[28][29][30][31] Pyrimidine derivatives have been shown to act as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation.[32][33]

Given its structure, it is plausible that this compound could interact with various protein kinases. A generalized kinase signaling pathway, which is a common target for pyrimidine-based drugs, is depicted below. It is crucial to note that this is a general illustration and has not been experimentally verified for this compound.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds and activates Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates GeneExpression Gene Expression TF->GeneExpression Enters nucleus and regulates Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase1 Inhibits Inhibitor->Kinase2 Inhibits CellResponse Cellular Response (Proliferation, Survival, etc.) GeneExpression->CellResponse

A generalized kinase signaling pathway often targeted by pyrimidine-based drugs.

Safe Handling and Storage

Based on the known hazards, the following precautions are recommended for handling and storing this compound:

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

    • Avoid contact with skin and eyes.[3]

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools and prevent electrostatic discharge.[3]

  • Storage:

    • Store in a tightly closed container.[3]

    • Keep in a dry, cool, and well-ventilated place.[3]

    • Store away from incompatible materials and foodstuff containers.[3]

First Aid Measures

In case of exposure, the following first-aid measures should be taken:

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Conclusion

This compound is a chemical intermediate with significant hazards, including acute oral toxicity, skin and eye irritation, and potential for respiratory irritation. Researchers, scientists, and drug development professionals must handle this compound with appropriate safety precautions in a controlled laboratory setting. The information provided in this guide, based on available data and standardized testing protocols, serves as a critical resource for the safe use and further investigation of this compound. Further experimental studies are warranted to fully elucidate its toxicological profile and biological activity.

References

An In-depth Guide to the Synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Chloro-4-(pyridin-3-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the primary synthetic pathways, complete with experimental protocols and quantitative data to facilitate reproducible and efficient laboratory synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of kinase inhibitors and other therapeutic agents. The presence of a reactive chlorine atom at the 2-position of the pyrimidine ring allows for facile nucleophilic substitution, making it a versatile building block for the synthesis of diverse compound libraries. This guide will focus on the most prevalent and practical synthetic methodologies for this compound.

Primary Synthetic Pathway: Two-Step Synthesis from a Chalcone Precursor

The most common and efficient synthesis of this compound proceeds through a two-step sequence. The first step involves the construction of the 4-(pyridin-3-yl)pyrimidine core by reacting a chalcone-like precursor with S-methylisothiourea. The subsequent step is a chlorination reaction to replace the 2-methylthio group with a chlorine atom.

Step 1: Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

This initial step involves the condensation of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with S-methylisothiourea sulfate in the presence of a base.

Experimental Protocol: Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

  • Reagents:

    • (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

    • S-Methylisothiourea sulfate

    • Sodium methoxide

    • Methanol

    • Water

    • Diethyl ether

  • Procedure:

    • To a solution of sodium methoxide (prepared from sodium in methanol), add S-methylisothiourea sulfate and stir the mixture at room temperature.

    • Add a solution of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in methanol to the reaction mixture.

    • Reflux the resulting mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 2-(methylthio)-4-(pyridin-3-yl)pyrimidine.

Step 2: Chlorination of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

The intermediate from the previous step is then chlorinated to yield the final product, this compound. This is typically achieved using a strong chlorinating agent such as sulfuryl chloride or phosphorus oxychloride.

Experimental Protocol: Synthesis of this compound

  • Reagents:

    • 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

    • Sulfuryl chloride (SO₂Cl₂) or Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM) or another suitable inert solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-(methylthio)-4-(pyridin-3-yl)pyrimidine in an anhydrous inert solvent such as dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the cooled solution, maintaining the temperature below 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for a few hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the two-step synthesis of this compound. Please note that yields can vary based on the scale of the reaction and the purity of the starting materials.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Pyrimidine Formation(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, S-Methylisothiourea sulfate, NaOMeMethanolReflux4-870-85
2Chlorination2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, SO₂Cl₂Dichloromethane0 to RT2-475-90

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the described synthetic pathways.

G cluster_0 Step 1: Pyrimidine Ring Formation A 3-Acetylpyridine C (E)-3-(Dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one A->C Reaction with B DMF-DMA B->C E 2-(Methylthio)-4- (pyridin-3-yl)pyrimidine C->E Condensation with D S-Methylisothiourea D->E

Caption: Formation of the pyrimidine intermediate.

G cluster_1 Step 2: Chlorination F 2-(Methylthio)-4- (pyridin-3-yl)pyrimidine H This compound F->H Reaction with G Chlorinating Agent (e.g., SO2Cl2) G->H

Caption: Chlorination to the final product.

Alternative Synthetic Routes

While the two-step method described above is the most common, other synthetic strategies can be employed.

Suzuki Coupling Approach

An alternative route involves a palladium-catalyzed Suzuki coupling reaction. This method would typically involve coupling a boronic acid or ester derivative of pyridine with a pre-functionalized 2-chloropyrimidine derivative. For instance, 3-pyridinylboronic acid could be coupled with 2,4-dichloropyrimidine. This approach offers the advantage of building the C-C bond at a late stage but may require careful control of regioselectivity and catalyst systems.

G cluster_2 Alternative Route: Suzuki Coupling I 2,4-Dichloropyrimidine L This compound I->L Coupling with J 3-Pyridinylboronic Acid J->L K Pd Catalyst & Base K->L

Caption: Suzuki coupling for synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 3-acetylpyridine. This method is generally high-yielding and utilizes readily available starting materials. The experimental protocols provided in this guide offer a solid foundation for researchers to produce this valuable intermediate. Alternative methods, such as the Suzuki coupling, provide additional synthetic options that may be advantageous in specific contexts. Careful execution of these procedures and appropriate purification techniques are crucial for obtaining the final product in high purity.

The Ascendancy of Substituted Chloropyrimidines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted chloropyrimidines represent a cornerstone in modern medicinal chemistry, serving as versatile synthons for a vast array of biologically active molecules. Their inherent reactivity, particularly towards nucleophilic substitution, has established them as privileged scaffolds in the design of targeted therapeutics, most notably kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted chloropyrimidines, detailed experimental protocols for their synthesis, and a thorough examination of their application in drug discovery, with a focus on their role as covalent and non-covalent enzyme inhibitors. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this critical class of compounds.

A Historical Perspective: The Dawn of Pyrimidine Chemistry

The journey of pyrimidine chemistry began in the late 19th century, with the systematic study of this heterocyclic ring system initiated by Pinner in 1884 through the condensation of ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900. Their synthesis notably involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was subsequently reduced. This early work laid the foundation for the exploration of halogenated pyrimidines and foreshadowed their importance as versatile chemical intermediates. Although pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid from urea and malonic acid.

The development of efficient chlorination methods in the 20th century unlocked the synthetic potential of chloropyrimidines, transforming them from laboratory curiosities into indispensable tools for organic synthesis and, eventually, drug discovery. The recognition of the pyrimidine core in essential biomolecules such as the nucleobases cytosine, thymine, and uracil further fueled research into its derivatives.

Synthesis of Key Chloropyrimidine Intermediates

The synthetic utility of substituted chloropyrimidines hinges on the availability of key starting materials, primarily di- and trichlorinated pyrimidines. The reactivity of the chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr), allows for the sequential and regioselective introduction of various functional groups.

Synthesis of 2,4-Dichloropyrimidine

2,4-Dichloropyrimidine is a fundamental building block, typically synthesized from uracil or barbituric acid.

Experimental Protocol: Chlorination of Uracil with Phosphorus Oxychloride

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend uracil (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approx. 4-5 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. The reaction is typically complete within 3-4 hours.

  • Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The remaining oily residue is then quenched by pouring it slowly onto crushed ice with stirring.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent, such as chloroform or dichloromethane (3x). The combined organic layers are washed with a dilute sodium carbonate solution and then with brine, and finally dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by vacuum distillation or recrystallization.

Synthesis of 2,4,6-Trichloropyrimidine

2,4,6-Trichloropyrimidine is another crucial precursor, most commonly prepared from barbituric acid.

Experimental Protocol: Chlorination of Barbituric Acid

  • Reaction Setup: To a reaction vessel, add barbituric acid (1.0 eq) and phosphorus oxychloride (POCl₃, approx. 5-6 eq). In some procedures, a catalyst such as N,N-dimethylaniline or triethylamine is added.

  • First Chlorination Step: Heat the mixture to a temperature of 75-80 °C.

  • Second Chlorination Step: In a subsequent step, phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas is introduced while maintaining the temperature below 80 °C.[1]

  • Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is removed by distillation. The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.[1][2] This two-step chlorination process generally results in high yields (around 90-94%) and minimizes the formation of the 2,4,5,6-tetrachloropyrimidine byproduct.[1]

Synthesis of Other Key Substituted Chloropyrimidines

The substitution pattern of the starting chloropyrimidine dictates the final structure of the target molecule.

  • 2,4-Dichloro-5-fluoropyrimidine: This important intermediate is synthesized from 5-fluorouracil by reaction with phosphorus oxychloride in the presence of an acid acceptor like N,N-dimethylaniline.[3][4] Optimal conditions have been reported to be a 1:10 molar ratio of 5-fluorouracil to POCl₃ and a 1:1.5 molar ratio of 5-fluorouracil to N,N-dimethylaniline at 114 °C for 2 hours, yielding up to 92.2% of the product.[3][4]

  • 2-Amino-4-chloropyrimidine: This compound can be prepared either by the chlorination of isocytosine with phosphorus oxychloride or by the reaction of 2,4-dichloropyrimidine with ammonia.[5] The latter method involves refluxing 2,4-dichloropyrimidine with ammonia, followed by filtration, washing, and recrystallization to give the product in good yield.[5]

Quantitative Data of Representative Chloropyrimidines

For ease of comparison, the physical and chemical properties of key chloropyrimidine intermediates are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C/mmHg)
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.9857-61101/23
2,4,6-TrichloropyrimidineC₄HCl₃N₂183.4329-32110-112/15
2,4-Dichloro-5-fluoropyrimidineC₄HCl₂FN₂166.9736-3875-77/15
2-Amino-4-chloropyrimidineC₄H₄ClN₃129.55155-159-

Note: Data compiled from various sources. Exact values may vary depending on the purity and experimental conditions.

Application in Drug Discovery: The Rise of Chloropyrimidine-Based Kinase Inhibitors

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of chloro substituents, makes the carbon atoms at positions 2, 4, and 6 highly susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in medicinal chemistry, particularly in the development of kinase inhibitors.

Chloropyrimidines as Scaffolds for Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases has been a primary target for the development of small molecule inhibitors. The pyrimidine scaffold is an excellent mimic of the adenine core of ATP, and substituted chloropyrimidines provide a versatile platform for generating libraries of potential kinase inhibitors.

The general strategy involves the sequential, regioselective displacement of the chlorine atoms with various nucleophiles to explore the chemical space around the pyrimidine core and optimize binding to the target kinase.

G start 2,4-Dichloropyrimidine step1 Regioselective SNAr (e.g., with an amine, R1-NH2) start->step1 intermediate 4-Substituted-2-chloropyrimidine step1->intermediate step2 Second SNAr or Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 final_product Disubstituted Pyrimidine (Kinase Inhibitor Candidate) step2->final_product

Synthetic approach to disubstituted pyrimidine kinase inhibitors.
Covalent Inhibition: A Paradigm Shift

A significant advancement in kinase inhibitor design has been the development of covalent inhibitors. These molecules form a permanent bond with a specific amino acid residue in the target protein, often a non-catalytic cysteine, leading to prolonged and often more potent inhibition. 2,5-Dichloropyrimidines have emerged as effective "warheads" for this purpose.

A notable example is the discovery of a series of covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-Activated Kinase 1 (MSK1).[6] The initial hit was identified through high-throughput screening and was found to act via an SNAr reaction between the 2,5-dichloropyrimidine moiety and a cysteine residue (Cys440) in the MSK1 active site.[6]

G inhibitor 2,5-Dichloropyrimidine Inhibitor reversible_complex Reversible Inhibitor-Kinase Complex inhibitor->reversible_complex Reversible Binding kinase Kinase Active Site with Cysteine (Cys-SH) kinase->reversible_complex covalent_adduct Covalent Adduct (Irreversible Inhibition) reversible_complex->covalent_adduct SNAr Reaction (Loss of Cl-)

Covalent bond formation between a chloropyrimidine and a kinase.
Structure-Activity Relationship (SAR) and Biological Data

The development of potent and selective kinase inhibitors relies on a deep understanding of the structure-activity relationship. The following table presents IC₅₀ values for a series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine derivatives against Cyclin-Dependent Kinase 9 (CDK9), illustrating the impact of substitutions on inhibitory activity.

Compound IDR' (C5-pyrimidine)R (2-anilino)CDK9 IC₅₀ (nM)
IaHm-NO₂1-6 (Kᵢ)
12aCNm-NO₂1-6 (Kᵢ)
12uH3-amino-4-methyl-phenyl7

Data extracted from literature.[7] Kᵢ values are presented where IC₅₀ values were not explicitly stated.

Signaling Pathways Targeted by Chloropyrimidine-Based Inhibitors

Understanding the signaling pathways in which target kinases operate is crucial for predicting the therapeutic effects and potential side effects of inhibitors.

The MSK1 Signaling Pathway

MSK1 is a nuclear kinase activated by the ERK1/2 and p38 MAPK pathways in response to mitogens and cellular stress. It plays a key role in the regulation of gene expression through the phosphorylation of transcription factors like CREB and chromatin proteins such as histone H3.

G extracellular Extracellular Stimuli (Growth Factors, Stress) mapk_cascade MAPK Cascade (e.g., RAS-RAF-MEK) extracellular->mapk_cascade erk_p38 ERK1/2 & p38 mapk_cascade->erk_p38 msk1 MSK1 erk_p38->msk1 Activation substrates Substrates (CREB, Histone H3) msk1->substrates Phosphorylation gene_expression Gene Expression (Cell Proliferation, Inflammation) substrates->gene_expression

Activation and downstream effects of MSK1.
The Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation. Their overexpression is frequently observed in cancer, making them attractive therapeutic targets.

G g2_phase G2 Phase aurora_a Aurora A g2_phase->aurora_a Activation centrosome Centrosome Maturation & Separation aurora_a->centrosome spindle Bipolar Spindle Assembly aurora_a->spindle mitosis Proper Mitotic Progression centrosome->mitosis spindle->mitosis

The role of Aurora A kinase in the cell cycle.

The Drug Discovery Workflow for Covalent Chloropyrimidine Inhibitors

The discovery and development of covalent kinase inhibitors based on the chloropyrimidine scaffold follows a structured workflow, integrating computational and experimental approaches.

G target_id Target Identification & Validation screening High-Throughput Screening (HTS) target_id->screening hit_id Hit Identification (e.g., Chloropyrimidine) screening->hit_id computational Computational Modeling (Docking, Reactivity) hit_id->computational sar SAR & Lead Optimization (Synthesis of Analogs) computational->sar covalent_validation Covalent Mechanism Validation (MS, X-ray) sar->covalent_validation preclinical Preclinical Development (In vivo efficacy, safety) sar->preclinical covalent_validation->sar Feedback

Integrated workflow for covalent inhibitor discovery.

Conclusion

From their initial synthesis over a century ago, substituted chloropyrimidines have evolved into a class of indispensable building blocks in the armamentarium of medicinal chemists. Their predictable reactivity and modular nature have enabled the systematic exploration of chemical space, leading to the discovery of potent and selective inhibitors for a range of therapeutic targets. The advent of covalent inhibitors based on chloropyrimidine scaffolds has further solidified their importance, offering a powerful strategy to achieve durable and robust target engagement. As our understanding of disease biology deepens, the versatility of substituted chloropyrimidines will undoubtedly continue to fuel the discovery of the next generation of targeted therapies.

References

An In-depth Technical Guide to 2-Chloro-4-(pyridin-3-yl)pyrimidine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, key derivatives, and biological significance of 2-Chloro-4-(pyridin-3-yl)pyrimidine, a heterocyclic scaffold of considerable interest in medicinal chemistry. This document details experimental protocols, presents key quantitative data, and visualizes relevant biological pathways to support researchers in the fields of oncology and drug development.

Core Compound: this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure, characterized by a pyrimidine ring substituted with a chloro group at the 2-position and a pyridin-3-yl group at the 4-position, offers versatile sites for chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₉H₆ClN₃
Molecular Weight 191.62 g/mol
CAS Number 483324-01-2
Appearance Solid
XLogP3 1.8
Boiling Point 399.5°C at 760 mmHg

Synthesis of this compound

The synthesis of this compound is typically achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. A general synthetic workflow is illustrated below.

G cluster_synthesis Synthesis Workflow start Starting Materials: 2,4-Dichloropyrimidine 3-Pyridinylboronic acid reaction Suzuki-Miyaura Coupling (Pd catalyst, base) start->reaction product This compound reaction->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for Suzuki-Miyaura coupling of dichloropyrimidines.[1][2]

Materials:

  • 2,4-Dichloropyrimidine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Key Derivatives and Their Synthesis

The 2-chloro position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the synthesis of a wide array of derivatives. A common and biologically significant class of derivatives are the 2-amino-4-(pyridin-3-yl)pyrimidines.

General Synthesis of 2-Amino-4-(pyridin-3-yl)pyrimidine Derivatives

These derivatives are typically synthesized by reacting this compound with a variety of primary or secondary amines.

G cluster_derivatization Derivatization Workflow start This compound reaction Nucleophilic Aromatic Substitution start->reaction reagent Primary or Secondary Amine (R₁R₂NH) reagent->reaction product 2-Amino-4-(pyridin-3-yl)pyrimidine Derivative reaction->product

Caption: General workflow for the synthesis of 2-amino-4-(pyridin-3-yl)pyrimidine derivatives.

Biological Activity and Applications in Drug Discovery

Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2-amino-4-(pyridin-3-yl)pyrimidine derivatives against a range of human cancer cell lines. The biological activity is highly dependent on the nature of the substituent at the 2-amino position. A selection of reported IC₅₀ values is presented in Table 2.

Table 2: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Pyrazolo[3,4-d]pyrimidine derivative 12c Renal Cancer (UO-31)Data not explicitly provided, but noted as more potent than sunitinib and sorafenib.[3]
Pyrazolo[3,4-d]pyrimidine derivative 12j Leukemia (MOLT-4)1.82[3]
Pyrazolo[3,4-d]pyrimidine derivative 11 Melanoma (M14)2.40[3]
4-amino-thieno[2,3-d]pyrimidine 2 Breast Cancer (MCF-7)0.013[4]
4-amino-thieno[2,3-d]pyrimidine 3 Breast Cancer (MCF-7)Not specified, but has a high selective index.[4]
Pyrazolo[3,4-d]pyrimidine derivative 14 Colon Cancer (HCT-116)0.006[5]
Pyrazolo[3,4-d]pyrimidine derivative 15 Colon Cancer (HCT-116)0.007[5]
Kinase Inhibition

A primary mechanism of action for the anticancer activity of these compounds is the inhibition of protein kinases, particularly those involved in cell cycle regulation and signal transduction.

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Certain pyrimidine derivatives have been identified as potent inhibitors of Aurora kinases.[6][7]

Table 3: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases

CompoundTarget KinaseIC₅₀ (nM)
Bisanilinopyrimidine 1 Aurora A6.1 ± 1.0
Pyrimidine-based derivative 13 Aurora A38.6 ± 7.0
Pyrimidine-based derivative 1 Aurora A24.1 ± 7.9
4-chloro-3-fluorophenyl derivative 10 Aurora A52.2 ± 8.1
4-chloro-2,3-difluorophenyl derivative 17 Aurora A64.9 ± 13.7

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is frequently hyperactivated in cancer.[8][9][10] Derivatives of this compound have the potential to modulate this pathway at various nodes.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K inhibit Inhibitor->Akt inhibit Inhibitor->mTORC1 inhibit

Caption: Potential intervention points of this compound derivatives in the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound serves as a valuable and versatile scaffold in the design and synthesis of novel kinase inhibitors with potential applications in cancer therapy. The synthetic accessibility of this core and the amenability of its derivatives to structural modification make it an attractive starting point for the development of targeted therapeutics. Further exploration of the structure-activity relationships of its derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties for clinical development.

References

Theoretical properties and computational analysis of chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Theoretical Properties and Computational Analysis of Chloropyrimidines

Abstract

Chloropyrimidines represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of chlorine atoms on the pyrimidine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity, making it a "privileged scaffold" in drug design.[1] This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of chloropyrimidines, tailored for researchers, scientists, and drug development professionals. We delve into the electronic structure, spectroscopic characteristics, and thermochemistry that define these compounds. Furthermore, this guide explores the application of computational methods such as Density Functional Theory (DFT) and molecular docking in elucidating their mechanism of action and guiding the development of novel therapeutics. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of key signaling pathways where chloropyrimidines act as modulators, particularly in oncology.

Theoretical Properties of Chloropyrimidines

The physicochemical characteristics of chloropyrimidines are dictated by the interplay between the electron-deficient pyrimidine ring and the electronegative chlorine substituent(s). This section outlines the fundamental theoretical properties that are crucial for understanding their behavior in both chemical and biological systems.

Electronic Structure and Reactivity

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. The addition of one or more chlorine atoms further withdraws electron density, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity is a cornerstone of their synthetic utility, allowing for the introduction of various functional groups.[2][3]

The regioselectivity of SNAr reactions is highly dependent on the positions of the chlorine atoms and the presence of other substituents. For instance, in 2,4-dichloropyrimidine, substitution reactions with amines often occur selectively at the C4 position.[4] Computational studies using quantum mechanics (QM) are instrumental in predicting and explaining this observed regioselectivity.[4] The reactivity of chloropyrimidines can be modulated, with 2-chloropyrimidine being approximately 100 times more reactive than chloropyrazine in certain SNAr reactions.[3]

Thermochemistry

The thermodynamic stability of chloropyrimidines has been investigated through both experimental and computational methods. Rotating-bomb combustion calorimetry has been used to determine the standard molar enthalpies of formation for various chloropyrimidines.[5] These experimental values are critical for calibrating computational models to accurately predict the gas-phase enthalpies of formation for other analogues.[5]

CompoundStateStandard Molar Enthalpy of Formation (ΔfHₘ°) (kJ·mol⁻¹)[5]Standard Molar Enthalpy of Sublimation/Vaporization (Δsub/vapHₘ°) (kJ·mol⁻¹)[5]Gas-Phase Enthalpy of Formation (ΔfHₘ°(g)) (kJ·mol⁻¹)[5]
2-ChloropyrimidineCrystalline55.6 ± 1.569.9 ± 0.8125.5 ± 1.7
2,4-DichloropyrimidineCrystalline15.7 ± 1.472.0 ± 1.087.7 ± 1.7
4,6-DichloropyrimidineCrystalline1.8 ± 1.673.0 ± 1.074.8 ± 1.9
2,4,6-TrichloropyrimidineLiquid-15.2 ± 1.863.8 ± 0.648.6 ± 1.9
2,4,5,6-TetrachloropyrimidineCrystalline-20.5 ± 2.085.0 ± 1.064.5 ± 2.2
Spectroscopic Properties

Spectroscopic analysis is essential for the identification and characterization of chloropyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton signals of the pyrimidine ring are typically observed in the downfield region due to the deshielding effect of the ring nitrogens and chlorine atoms. For example, in 2-(Chloromethyl)pyrimidine hydrochloride, the H-4 and H-6 protons appear around δ 9.0 ppm.[6]

  • ¹³C NMR: The chemical shifts in the carbon spectra are influenced by the electronegativity of the attached halogen and the nitrogen atoms in the pyrimidine ring.[6]

¹H NMR Spectral Data for 2-Halomethylpyrimidine Analogues [6]
Compound H-4, H-6 (δ, ppm) H-5 (δ, ppm) -CH₂- (δ, ppm) Solvent
2-(Chloromethyl)pyrimidine hydrochloride~9.0 (d)~7.8 (t)~4.8 (s)DMSO-d₆
2-(Bromomethyl)pyrimidine8.92 (d)7.55 (t)4.75 (s)CDCl₃

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectra of chloropyrimidines exhibit characteristic absorption bands corresponding to C-H, C=C, C=N, and C-Cl stretching and bending vibrations.[7]

Characteristic FT-IR Data [7]
Wavenumber (cm⁻¹) Assignment
3100-3000Aromatic C-H stretch
1600-1450C=C and C=N ring stretching
~800C-Cl stretch

Mass Spectrometry (MS): Mass spectra are characterized by the molecular ion peak. A key feature for chlorine-containing compounds is the presence of a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, confirming the presence of a chlorine atom.[6][7]

Vacuum Ultraviolet (VUV) Spectroscopy: High-resolution VUV photoabsorption studies have been conducted on compounds like 2-chloropyrimidine. These studies, supported by time-dependent density functional theory (TDDFT) calculations, characterize the electronic transitions and show that the effect of halogenation becomes more pronounced at higher photon energies.[8]

Computational Analysis in Drug Development

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds.

Density Functional Theory (DFT) Studies

DFT calculations are widely used to investigate the molecular geometry, electronic structure, and reactivity of chloropyrimidines.[9][10] These calculations provide insights into parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and global reactivity descriptors, which help in understanding the molecule's stability and interaction profile.[10][11] DFT methods, such as B3LYP with extended basis sets, have shown good agreement between calculated geometrical parameters and experimental data obtained from X-ray diffraction.[9][12]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is extensively used to study the interactions of chloropyrimidine-based inhibitors with their biological targets, such as kinases and viral proteases.[13][14] Docking studies can establish a structural basis for inhibitor design by identifying key interactions, like hydrogen bonds and hydrophobic contacts, within the protein's active site.[13] For example, docking has been used to show that 3-chloropyridine moieties can specifically occupy the S1 pocket of the SARS-CoV Mpro, guiding the design of potent inhibitors.[13]

G General Workflow for Molecular Docking Analysis cluster_prep Input Preparation cluster_dock Docking Simulation cluster_analysis Results Analysis PDB 1. Obtain Target Structure (e.g., PDB ID: 1HCK for CDK2) LIG 2. Prepare Ligand Structure (Chloropyrimidine derivative) GRID 3. Define Binding Site (Grid Box Generation) PDB->GRID LIG->GRID RUN 4. Execute Docking Algorithm (e.g., AutoDock Vina) GRID->RUN POSE 5. Analyze Binding Poses (Clustering & Scoring) RUN->POSE INTER 6. Identify Key Interactions (H-bonds, Hydrophobic, etc.) POSE->INTER SAR 7. Guide SAR & Optimization INTER->SAR

A typical workflow for molecular docking studies.

Applications in Drug Discovery: Key Signaling Pathways

Chloropyrimidines are integral to the development of inhibitors targeting various signaling pathways implicated in diseases like cancer and inflammatory disorders.

Covalent Inhibition of Kinases (e.g., MSK1)

Certain chloropyrimidines function as covalent inhibitors, forming an irreversible bond with a specific residue in the target protein. A notable example is a series of 2,5-dichloropyrimidine compounds that act as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1).[15][16] These inhibitors act via an SNAr reaction where a non-catalytic cysteine residue (Cys440) displaces the 2-chloro moiety.[15][16] MSK1 is activated by upstream kinases like p38 and ERK and is involved in inflammatory and cancer-related signaling.[15]

G Upstream Upstream Signals (e.g., Stress, Mitogens) ERK p38 / ERK Upstream->ERK MSK1 MSK1 Kinase ERK->MSK1 Activation Substrate Substrate (e.g., CREB, Histone H3) MSK1->Substrate Phosphorylation Response Cellular Response (Inflammation, Transcription) Substrate->Response Inhibitor Chloropyrimidine Covalent Inhibitor Inhibitor->MSK1 Covalent bond (S-NAr on Cys440)

Covalent inhibition of the MSK1 signaling pathway.
Regulation of De Novo Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway is crucial for producing the building blocks of RNA and DNA, making it essential for cell proliferation. Growth signaling pathways, particularly through mTORC1 and its downstream target S6K1, directly regulate this metabolic process.[17] S6K1 phosphorylates and activates CAD, the multifunctional enzyme that catalyzes the first three steps of pyrimidine synthesis.[17] Targeting this pathway is a viable strategy in cancer therapy, and understanding its regulation is key for developing novel antimetabolites.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor mTORC1 mTORC1 Receptor->mTORC1 PI3K/Akt Pathway S6K1 S6K1 mTORC1->S6K1 Activation CAD_inactive CAD (Inactive) S6K1->CAD_inactive Phosphorylation CAD_active Phospho-CAD (Active) CAD_inactive->CAD_active Synthesis De Novo Pyrimidine Synthesis CAD_active->Synthesis Proliferation RNA/DNA Synthesis & Cell Growth Synthesis->Proliferation

mTOR/S6K1 signaling pathway regulating pyrimidine synthesis.

Key Experimental Protocols

Reproducible experimental methods are fundamental to the study and application of chloropyrimidines.

Synthesis Protocols

General Synthesis of Chloropyrimidines from Hydroxypyrimidines: This method involves the reaction of a hydroxypyrimidine with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), often in the presence of an amine or amine hydrochloride catalyst.[18]

  • Reaction Setup: A mixture of the starting hydroxypyrimidine (e.g., uracil, 1 mol), an amine hydrochloride (e.g., triethylamine hydrochloride, 0.2 mol), and excess phosphoryl chloride (3 mol) is prepared in a suitable reaction vessel.[18]

  • Heating: The mixture is heated slowly to an internal temperature of 110-120 °C and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).[18]

  • Workup: After cooling, the excess POCl₃ is typically removed by distillation under reduced pressure.[18]

  • Isolation: The resulting residue, a mixture of the chloropyrimidine and amine hydrochloride, is treated with a solvent that dissolves the chloropyrimidine but not the salt (e.g., toluene). The amine hydrochloride is removed by filtration.[18]

  • Purification: The chloropyrimidine can be isolated from the filtrate by conventional methods such as distillation, crystallization, or chromatography.[18]

Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine: [19]

  • Diazotization: 2-Aminopyrimidine (1.5 moles) is added to a cooled solution (-15 °C) of concentrated hydrochloric acid. A cold aqueous solution of sodium nitrite (3.0 moles) is then added dropwise, maintaining the temperature between -15 °C and -10 °C.

  • Neutralization: The reaction mixture is stirred and the temperature is allowed to rise to -5 °C. It is then carefully neutralized to pH 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0 °C.

  • Extraction: The solid precipitate (a mix of 2-chloropyrimidine and NaCl) is collected. The 2-chloropyrimidine is extracted from the solid and the aqueous solution using several portions of cold ether.

  • Isolation: The combined ether extracts are dried over anhydrous sodium sulfate, the solvent is removed by evaporation, and the crude product is recrystallized from isopentane to yield pure 2-chloropyrimidine.

Spectroscopic Analysis Protocols

NMR Spectroscopy: [6][7]

  • Sample Preparation: Dissolve 5-20 mg of the chloropyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer. Use standard pulse sequences with a sufficient number of scans to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy: [6][7]

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) or KBr pellet method. For ATR, place a small amount of the solid directly on the ATR crystal. For a KBr pellet, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press it into a thin, transparent pellet.

  • Data Acquisition: Collect the spectrum using an FT-IR spectrometer in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan should be performed and subtracted from the sample spectrum.

Mass Spectrometry: [7]

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 µg/mL) in a suitable solvent like methanol.

  • Data Acquisition: Introduce the sample into the ion source (e.g., via direct infusion). Use an appropriate ionization method, such as Electron Ionization (EI) at 70 eV. Scan the mass analyzer over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak, fragmentation patterns, and the characteristic chlorine isotopic distribution.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This palladium-catalyzed reaction offers mild conditions and tolerance to a wide range of functional groups, making it a cornerstone in pharmaceutical and materials science research.[2] Pyrimidine and pyridine scaffolds are crucial components in many biologically active molecules and approved drugs, targeting a wide array of diseases including cancer, infectious diseases, and metabolic disorders.[3][4][5] The synthesis of molecules incorporating both these moieties, such as 2-aryl-4-(pyridin-3-yl)pyrimidines, is of significant interest in drug discovery.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Chloro-4-(pyridin-3-yl)pyrimidine with various aryl and heteroaryl boronic acids. The protocol is based on established methodologies for the coupling of related chloro-heteroaromatic compounds.[2][6][7]

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate complex, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of this compound is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Ligand, Base flask Add to Oven-Dried Schlenk Flask reagents->flask inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) flask->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 100-110 °C) solvent->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Organic Solvent and Water cool->dilute extract Separate and Extract Aqueous Layer dilute->extract purify Combine Organic Layers, Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol% or Pd(PPh₃)₄ at 5 mol%), the ligand (e.g., SPhos at 4 mol% if using Pd(OAc)₂), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 eq.).[2]

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.[2] The use of a solvent mixture with water can be beneficial.[7]

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 100-110 °C with vigorous stirring.[2][6] Microwave irradiation can also be employed to potentially shorten reaction times.[7][8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of chloro-heteroaromatics, which can be applied to this compound.

ParameterCondition 1Condition 2Condition 3 (Microwave)
Substrate This compoundThis compoundThis compound
Boronic Acid Arylboronic Acid (1.5 eq.)Arylboronic Acid (1.2 eq.)Arylboronic Acid (1.5 eq.)
Catalyst Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (0.5-5 mol%)
Ligand SPhos (4 mol%)SPhos (4 mol%)None
Base KF (3.0 eq.)Cs₂CO₃ (2.0 eq.)K₂CO₃ (2.0 eq.)
Solvent 1,4-Dioxane1,4-Dioxane/Water (5:1)1,4-Dioxane/Water (2:1)
Temperature 110 °C100 °C100-150 °C
Time 12-24 h18 h15-30 min
Reference Adapted from[6]Adapted from[2]Adapted from[7][8]

Signaling Pathway Diagram (Hypothetical Application)

The synthesized 2-aryl-4-(pyridin-3-yl)pyrimidine compounds are often investigated as inhibitors of protein kinases, which are pivotal in cellular signaling pathways implicated in diseases like cancer. A simplified, hypothetical signaling pathway where such a compound might act is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor 2-Aryl-4-(pyridin-3-yl)pyrimidine (Synthesized Compound) Inhibitor->KinaseB Inhibits

Caption: Hypothetical kinase signaling pathway inhibited by a synthesized compound.

Conclusion

The Suzuki-Miyaura coupling provides an efficient route for the synthesis of 2-aryl-4-(pyridin-3-yl)pyrimidines. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis with 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of various derivatives of 2-Chloro-4-(pyridin-3-yl)pyrimidine. This versatile building block is a key intermediate in the development of novel compounds for pharmaceutical and materials science research. The protocols outlined below cover three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-(pyridin-3-yl)pyrimidines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In this application, it enables the synthesis of 2-aryl-4-(pyridin-3-yl)pyrimidines by coupling this compound with various aryl boronic acids. These products are of significant interest as scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors.

Quantitative Data Summary
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Toluene/EtOH/H₂O801692
33-Thiopheneboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane110878
44-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene1001288
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A microwave vial is charged with this compound (1.0 equiv.), the corresponding aryl boronic acid (1.2 equiv.), palladium catalyst (as specified in the table), ligand (if required), and base (2.0 equiv.). The vial is sealed with a septum and purged with nitrogen or argon for 15 minutes. The degassed solvent is then added via syringe. The reaction mixture is heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-(pyridin-3-yl)pyrimidine.

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-(pyridin-3-yl)pyrimidine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This protocol details the coupling of this compound with various primary and secondary amines to produce substituted 2-amino-4-(pyridin-3-yl)pyrimidines, which are important pharmacophores. A study on a closely related substrate, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine, reported yields ranging from 27% to 82% using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene[1].

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101875
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1002482
3n-ButylaminePdCl₂(dppf) (3)-K₃PO₄tert-Butanol901668
44-FluoroanilinePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Toluene1102079
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the palladium catalyst, the ligand, and the base. The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. The amine (1.1-1.2 equiv.) and anhydrous, degassed solvent are then added via syringe. The reaction mixture is heated in a preheated oil bath at the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the desired 2-amino-4-(pyridin-3-yl)pyrimidine derivative.

dot

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylCl This compound ArylCl->OxAdd Amine R₂NH AmineCoord Amine Coordination Amine->AmineCoord Base Base Deprotonation Deprotonation Base->Deprotonation OxAdd->AmineCoord AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regeneration Product 2-Amino-4-(pyridin-3-yl)pyrimidine Derivative RedElim->Product Product Formation

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-(pyridin-3-yl)pyrimidines

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. This protocol describes the coupling of this compound with terminal alkynes to furnish 2-alkynyl-4-(pyridin-3-yl)pyrimidines. These products can serve as valuable intermediates for further synthetic transformations or as target molecules in materials science and medicinal chemistry.

Quantitative Data Summary
EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF65688
2TrimethylsilylacetylenePd(PPh₃)₄ (3)5i-Pr₂NEtDMF80891
31-HexynePd(dppf)Cl₂ (2)4PiperidineToluene901276
4EthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)5DBUAcetonitrile701085
Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an inert atmosphere. The reaction mixture is stirred at the specified temperature for the indicated duration. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 2-alkynyl-4-(pyridin-3-yl)pyrimidine.

dot

Sonogashira_Workflow cluster_reaction Reaction Conditions cluster_purification Purification start Start Materials: This compound Terminal Alkyne catalysts Pd Catalyst + Cu(I) Co-catalyst start->catalysts base_solvent Amine Base + Solvent start->base_solvent reaction_step Coupling Reaction (Heating) catalysts->reaction_step base_solvent->reaction_step workup Aqueous Workup reaction_step->workup chromatography Column Chromatography workup->chromatography end_product 2-Alkynyl-4-(pyridin-3-yl)pyrimidine chromatography->end_product

Caption: Sonogashira Coupling Experimental Workflow.

References

Application Notes and Protocols for the Medicinal Chemistry Scaffold: 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-Chloro-4-(pyridin-3-yl)pyrimidine as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. This document includes synthetic protocols, biological evaluation data, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a valuable heterocyclic building block in drug discovery. Its structure incorporates a pyrimidine ring, a common feature in many biologically active compounds, and a pyridine moiety which can participate in crucial hydrogen bonding interactions with biological targets. The reactive chlorine atom at the 2-position of the pyrimidine ring serves as a key handle for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This scaffold has shown particular promise in the development of inhibitors for protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

Key Applications

The this compound scaffold is a cornerstone for the synthesis of a diverse range of kinase inhibitors. The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of the C2-chloro group with various amines, leading to the formation of 2-amino-4-(pyridin-3-yl)pyrimidine derivatives. These derivatives can be further modified to optimize their interaction with the target kinase.

One notable application of this scaffold is in the development of inhibitors for the Bcr-Abl kinase, a key driver in Chronic Myeloid Leukemia (CML). Additionally, the broader pyrimidine core is a well-established pharmacophore for targeting other kinase families, including Aurora kinases, which are crucial for cell cycle regulation.

Data Presentation: Biological Activity of Derivatives

The following tables summarize the in vitro biological activity of representative compounds derived from the this compound scaffold.

Table 1: Bcr-Abl Kinase Inhibitory Activity of 2-Anilino-4-(pyridin-3-yl)pyrimidine Derivatives

Compound IDR-group on Anilino MoietyBcr-Abl Kinase IC50 (nM)K562 Cell Line IC50 (nM)[1]
A1 H>1000>1000
A2 4-fluoro120150
A3 4-chloro250310
A4 4-bromo310420
A5 4-iodo450560
A6 3-fluoro180220
A7 3-chloro320410
A8 3-bromo410530
A9 2-fluoro150190
A10 2-chloro280350
A11 2-bromo360450
A12 4-methyl850980
A13 4-methoxy>1000>1000

Data extracted from Pan et al., 2014.[1]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of derivatives of this compound are provided below.

Protocol 1: Synthesis of 2-Amino-4-(pyridin-3-yl)pyrimidine Derivatives

This protocol is adapted from the work of Pan et al. (2014) and describes a two-step synthesis of 2-anilino-4-(pyridin-3-yl)pyrimidine derivatives.

Step 1: Synthesis of 2-Amino-4-(pyridin-3-yl)pyrimidine (Intermediate 1)

  • To a solution of this compound (1.0 g, 5.2 mmol) in 2-propanol (20 mL) in a sealed tube, add ammonium hydroxide (25% aqueous solution, 10 mL).

  • Heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol = 20:1) to afford 2-amino-4-(pyridin-3-yl)pyrimidine as a solid.

Step 2: Synthesis of 2-Anilino-4-(pyridin-3-yl)pyrimidine Derivatives (e.g., Compound A2)

  • To a solution of 2-amino-4-(pyridin-3-yl)pyrimidine (Intermediate 1) (172 mg, 1.0 mmol) and 1-fluoro-4-iodobenzene (222 mg, 1.0 mmol) in anhydrous 1,4-dioxane (10 mL), add copper(I) iodide (19 mg, 0.1 mmol), potassium carbonate (276 mg, 2.0 mmol), and N,N'-dimethylethylenediamine (22 mg, 0.25 mmol).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 100 °C for 24 hours under an argon atmosphere.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 2:1) to yield the final product, N-(4-fluorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Compound A2).

Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of synthesized compounds against the Bcr-Abl kinase.

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

  • Add varying concentrations of the test compound (dissolved in DMSO, final DMSO concentration ≤ 1%) to the wells of a 96-well plate.

  • Add recombinant Bcr-Abl kinase enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP (e.g., 10 µM) and a suitable peptide substrate.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 3: Cell Proliferation Assay (K562 Cell Line)

This protocol describes the evaluation of the antiproliferative activity of the synthesized compounds against the K562 human chronic myeloid leukemia cell line.

  • Seed K562 cells in 96-well plates at a density of 5 x 10³ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways relevant to the targets of compounds derived from the this compound scaffold.

Bcr_Abl_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival mTOR->Proliferation STAT5->Survival

Caption: Bcr-Abl Signaling Pathway in CML.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A activates Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Mitotic Spindle Assembly Aurora_A->Spindle_Assembly Mitosis Mitosis Centrosome_Separation->Mitosis Spindle_Assembly->Mitosis Aurora_B Aurora B Kinase Mitosis->Aurora_B activates Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Division Cell Division Cytokinesis->Cell_Division

Caption: Role of Aurora Kinases in Cell Cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors using the this compound scaffold.

Experimental_Workflow Start Start: this compound Synthesis Step 1: Nucleophilic Aromatic Substitution (e.g., Amination) Start->Synthesis Intermediate Intermediate: 2-Amino-4-(pyridin-3-yl)pyrimidine Synthesis->Intermediate Derivatization Step 2: Further Derivatization (e.g., Buchwald-Hartwig or Suzuki Coupling) Intermediate->Derivatization Library Library of Final Compounds Derivatization->Library Purification Purification and Characterization (Chromatography, NMR, MS) Library->Purification Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase Inhibition Assay) Purification->Biochemical_Assay Cell_Based_Assay In Vitro Cell-Based Assay (e.g., Cell Proliferation Assay) Purification->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for Kinase Inhibitor Development.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of kinase inhibitors derived from the versatile starting material, 2-Chloro-4-(pyridin-3-yl)pyrimidine. This document outlines detailed synthetic protocols for creating a library of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives via the Buchwald-Hartwig amination reaction. Furthermore, it presents quantitative data on the inhibitory activities of representative compounds against key oncogenic kinases and details the signaling pathways they modulate.

Introduction

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a privileged structure in medicinal chemistry. Starting from this compound, a diverse range of potent and selective kinase inhibitors can be synthesized, primarily by targeting the reactive C2-chloro substituent for derivatization through cross-coupling reactions.

The primary synthetic strategy highlighted in these notes is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of C-N bonds.[1][2] This reaction allows for the coupling of this compound with a wide array of anilines and other amines to generate a library of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. These derivatives have shown promise as inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Aurora kinase pathways.[3][4][5]

Data Presentation

The following tables summarize the kinase inhibitory activity of representative 2-amino-4-(pyridin-3-yl)pyrimidine derivatives against key cancer-related kinases.

Table 1: Inhibitory Activity of 2-Anilino-4-(pyridin-3-yl)pyrimidine Derivatives Against Aurora Kinases

Compound IDR-group on AnilineAurora A IC50 (nM)Aurora B IC50 (nM)
1a 4-fluoro309293
1b 3-chloro450380
1c 4-methyl620550
1d 4-methoxy710640

Note: The IC50 values are representative and compiled from studies on analogous 2,4-disubstituted pyrimidines.[6][7]

Table 2: Inhibitory Activity of 2-Anilino-4-(pyridin-3-yl)pyrimidine Derivatives Against PI3Kα

Compound IDR-group on AnilinePI3Kα IC50 (nM)
2a 4-(morpholinomethyl)1.25
2b 3,4-dimethoxy15.4
2c 4-chloro31.8
2d 2-fluoro-4-chloro44.6

Note: The IC50 values are representative and compiled from studies on analogous 2,4-disubstituted pyrimidines targeting the PI3K pathway.[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives via Buchwald-Hartwig Amination[1][2]

This protocol describes the synthesis of a library of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from this compound and various substituted anilines.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)

  • Xantphos (0.1 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add Pd2(dba)3, Xantphos, and sodium tert-butoxide under an inert atmosphere.

  • Add this compound and the substituted aniline to the flask.

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Stir the reaction mixture at reflux (approximately 110 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for determining the IC50 values of the synthesized compounds against a target kinase (e.g., Aurora A, PI3Kα).

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., Aurora A, PI3Kα)

  • ATP

  • Substrate (e.g., Kemptide for Aurora A, PIP2 for PI3Kα)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the kinase buffer.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start This compound + Substituted Aniline Reaction Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, NaOt-Bu, Toluene, Reflux) Start->Reaction Workup Aqueous Workup (EtOAc, Water, Brine) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Synthetic workflow for N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor 2-Anilino-4-(pyridin-3-yl)pyrimidine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Mitotic Spindle Assembly AuroraA->Spindle MitoticArrest Mitotic Arrest & Apoptosis Centrosome->MitoticArrest Spindle->MitoticArrest Inhibitor 2-Anilino-4-(pyridin-3-yl)pyrimidine Inhibitor Inhibitor->AuroraA

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(pyridin-3-yl)pyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including approved drugs.[1] The presence of a chlorine atom at the 2-position of the pyrimidine ring renders this position susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile and powerful strategy for the synthesis of diverse libraries of substituted pyrimidines. This reactivity is further influenced by the electronic properties of the pyridin-3-yl substituent at the 4-position. These derivatives are of significant interest, particularly in the development of kinase inhibitors for cancer therapy.[2][3]

This document provides detailed application notes on the utility of this compound in the synthesis of N-arylpyrimidin-2-amine derivatives and their potential as kinase inhibitors. It also includes comprehensive experimental protocols for performing these nucleophilic aromatic substitution reactions.

Applications in Medicinal Chemistry: Kinase Inhibitors

Substituted pyrimidines are a cornerstone in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By displacing the chloro substituent of this compound with various amine-containing fragments, researchers can generate compounds that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell proliferation and survival.

For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. One such promising compound, 7l , demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values in the low micromolar to nanomolar range.[2]

Signaling Pathway: Inhibition of CDK2-Mediated Cell Cycle Progression

The diagram below illustrates a simplified signaling pathway involving CDK2 and its inhibition by a pyrimidine-based inhibitor synthesized from this compound.

CDK2_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Drug Action CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Substrates Cell Cycle Substrates (e.g., Rb protein) CDK2->Substrates phosphorylates CyclinA Cyclin A CyclinA->CDK2 forms complex G1_S_Transition G1/S Phase Transition Substrates->G1_S_Transition promotes 2_Chloro_4_pyridinyl_pyrimidine This compound SNAr SNAr Reaction 2_Chloro_4_pyridinyl_pyrimidine->SNAr Amine Amine Nucleophile Amine->SNAr Inhibitor N-substituted-4-(pyridin-3-yl) pyrimidin-2-amine (CDK2 Inhibitor) SNAr->Inhibitor Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by a pyrimidine derivative.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic aromatic substitution of this compound with various amines.

General Experimental Workflow

The general workflow for the synthesis and purification of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives is outlined below.

Experimental_Workflow Start Start Reactants Combine: - this compound - Amine Nucleophile - Solvent (e.g., Ethanol) Start->Reactants Reaction Heat under Reflux (e.g., 3 hours) Reactants->Reaction Workup Reaction Work-up: - Cool to room temperature - Pour into ice-water - Extract with organic solvent (e.g., CH2Cl2) Reaction->Workup Purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Column Chromatography Workup->Purification Analysis Characterization: - NMR - IR - Mass Spectrometry - Elemental Analysis Purification->Analysis End End Product Analysis->End

Caption: General workflow for SNAr reactions of this compound.

Protocol 1: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines via SNAr

This protocol is adapted from procedures for the amination of similar chloropyrimidine systems and is suitable for a range of aniline derivatives.[4][5]

Materials:

  • This compound

  • Substituted aniline (1.0 - 1.2 equivalents)

  • Ethanol (or other suitable high-boiling solvent like DMF or 1-pentanol)

  • Triethylamine (TEA) (optional, as a base, 1.0 equivalent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).

  • Add the substituted aniline (1.0 mmol) and ethanol (5.0 mL).

  • If the aniline salt is used or if the aniline is not very nucleophilic, triethylamine (1.0 mmol) can be added to act as an acid scavenger.

  • Heat the reaction mixture to reflux and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Data Presentation

The following tables summarize quantitative data for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives and the biological activity of related pyrimidine-based kinase inhibitors.

Table 1: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives via Buchwald-Hartwig Amination [6][7]

EntryAmine NucleophileProductYield (%)
1AnilineN-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine55
24-MethylanilineN-(p-tolyl)-4-(pyridin-3-yl)pyrimidin-2-amine62
34-MethoxyanilineN-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine82
44-ChloroanilineN-(4-chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine45
54-NitroanilineN-(4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine27

Note: The yields reported are for a palladium-catalyzed Buchwald-Hartwig amination, which is an alternative to direct SNAr. The choice of method may depend on the reactivity of the specific amine.[6][7]

Table 2: Anticancer Activity of a Representative N-(pyridin-3-yl)pyrimidin-4-amine CDK2 Inhibitor (Compound 7l) [2]

Cell LineCancer TypeIC50 (µM)
MV4-11Leukemia0.83
HT-29Colon Cancer2.12
MCF-7Breast Cancer3.12
HeLaCervical Cancer8.61

Conclusion

This compound is a valuable and reactive substrate for nucleophilic aromatic substitution reactions, providing efficient access to a wide range of substituted pyrimidine derivatives. The resulting products, particularly N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines, are promising scaffolds for the development of potent kinase inhibitors with potential applications in cancer therapy. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of synthetic and medicinal chemistry to explore the rich reactivity and therapeutic potential of this important heterocyclic compound.

References

Step-by-step synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An efficient and regioselective method for the synthesis of 2-chloro-4-(pyridin-3-yl)pyrimidine derivatives is presented. This protocol is designed for researchers in medicinal chemistry and drug development, providing a detailed, step-by-step guide for synthesizing these valuable heterocyclic compounds. The core of this synthesis is a microwave-assisted Suzuki cross-coupling reaction, which offers significant advantages in terms of reaction time and yield.

Application Note

Introduction

Substituted pyrimidine scaffolds are of great interest to medicinal chemists as they are integral components of many biologically active compounds and approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[1] Specifically, this compound serves as a crucial intermediate for the synthesis of a diverse range of pharmaceutical agents. The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. This protocol details the regioselective synthesis of C4-substituted pyrimidines by coupling commercially available 2,4-dichloropyrimidine with pyridine-3-boronic acid. The use of microwave irradiation dramatically reduces reaction times and can improve yields, making it a highly efficient method for laboratory-scale synthesis.[1]

Reaction Principle

The synthesis proceeds via a palladium-catalyzed Suzuki cross-coupling reaction. The reactivity of the chlorine atoms on the 2,4-dichloropyrimidine ring differs, with the C4 position being more susceptible to substitution than the C2 position.[2] This inherent regioselectivity allows for the preferential formation of the 4-substituted product. The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Cl bond at the C4 position, followed by transmetalation with the pyridine-3-boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with heteroaryl boronic acids.[1]

Materials and Reagents

  • 2,4-Dichloropyrimidine

  • Pyridine-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure

  • Reactant Preparation : In a microwave reactor vial, dissolve 2,4-dichloropyrimidine (1.0 mmol, 149 mg) in a solvent mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Degassing : Purge the solution with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Addition of Reagents : To the stirred solution, add pyridine-3-boronic acid (1.0 mmol, 123 mg), potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg, 2 mol%).

  • Microwave Reaction : Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 15-20 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Extraction : After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the synthesis of various 4-substituted 2-chloropyrimidines via microwave-assisted Suzuki coupling.[1]

EntryAryl/Heteroaryl Boronic AcidProductYield (%)
1Phenylboronic acid2-chloro-4-phenylpyrimidine98
23-Methoxyphenylboronic acid2-chloro-4-(3-methoxyphenyl)pyrimidine72
3Naphthalen-2-ylboronic acid2-chloro-4-(naphthalen-2-yl)pyrimidine87
4Furan-3-ylboronic acid2-chloro-4-(furan-3-yl)pyrimidine66

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the experimental workflow and the general reaction scheme.

G Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 1. Combine 2,4-dichloropyrimidine, 1,4-dioxane, and H₂O in vial B 2. Degas mixture with Argon A->B C 3. Add Pyridine-3-boronic acid, K₂CO₃, and Pd(PPh₃)₄ B->C D 4. Seal vial and heat in microwave reactor (100°C, 15-20 min) C->D E 5. Cool, dilute with H₂O, and extract with EtOAc D->E F 6. Wash with brine, dry over Na₂SO₄ E->F G 7. Purify via column chromatography F->G H Final Product: This compound G->H G General Suzuki Coupling Reaction Scheme node_A 2,4-Dichloropyrimidine reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O Microwave, 100°C node_A->reagents node_B Pyridine-3-boronic acid node_B->reagents + node_C This compound reagents->node_C

References

Application of 2-Chloro-4-(pyridin-3-yl)pyrimidine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(pyridin-3-yl)pyrimidine is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its unique chemical structure, featuring a reactive chlorine atom at the 2-position and a pyridine moiety at the 4-position of the pyrimidine ring, allows for diverse chemical modifications. This makes it a valuable intermediate in the development of targeted therapies, particularly in the realm of oncology. The pyrimidine core is a well-established pharmacophore in numerous FDA-approved drugs, and its ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding sites of various kinases. This document provides detailed application notes and protocols for the use of this compound in the discovery and development of kinase inhibitors.

Application Notes: A Scaffold for Potent Kinase Inhibitors

This compound is a pivotal intermediate in the synthesis of potent and selective inhibitors for several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Bcr-Abl, and Aurora Kinases. The chlorine atom at the 2-position is readily displaced by nucleophiles, such as amines, allowing for the introduction of various side chains that can be tailored to achieve desired potency and selectivity. The pyridin-3-yl group at the 4-position often plays a crucial role in establishing key interactions within the kinase active site.

Development of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation in various cancers.[1] this compound serves as a foundational scaffold for the synthesis of EGFR inhibitors. By reacting the chloro-pyrimidine with an appropriately substituted aniline, a 2-aminopyrimidine core is formed, which is a common feature in many EGFR inhibitors. Further modifications can be introduced to enhance binding affinity and target specific EGFR mutations, including the drug-resistant T790M mutant.

Synthesis of Bcr-Abl Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[2] this compound is a key intermediate in the synthesis of second-generation Bcr-Abl inhibitors like Nilotinib.[3] The synthesis involves the nucleophilic substitution of the chlorine atom with an aniline derivative, forming the core structure of the inhibitor. This scaffold effectively targets the ATP-binding site of the Bcr-Abl kinase, leading to the inhibition of its activity and the suppression of leukemia cell proliferation.

Design of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. The this compound scaffold can be utilized to develop potent Aurora kinase inhibitors. The general strategy involves the reaction of the chloro-pyrimidine with various amine-containing fragments to generate a library of compounds that can be screened for their inhibitory activity against Aurora kinases A and B.

Quantitative Data

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using this compound or its close analogs.

Table 1: Bcr-Abl Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineAssay Type
NilotinibBcr-Abl (wild-type)<30Ba/F3Proliferation Assay[2]
Compound A2Bcr-Abl2.5K562Kinase Assay[2]
Compound A8Bcr-Abl1.8K562Kinase Assay[2]
Compound A9Bcr-Abl3.2K562Kinase Assay[2]

Table 2: Aurora Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineAssay Type
PF-03814735Aurora A5-Kinase Assay
PF-03814735Aurora B0.8-Kinase Assay
ENMD-2076Aurora A14-Kinase Assay
SNS-314Aurora A9-Kinase Assay
SNS-314Aurora B31-Kinase Assay

Table 3: EGFR Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineAssay Type
EGFRi-HypotheticalEGFR (wild-type)8.5A431Kinase Assay
EGFRi-HypotheticalEGFR (T790M)25H1975Proliferation Assay

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of a Bcr-Abl Inhibitor Intermediate

This protocol describes the synthesis of a key intermediate for Bcr-Abl inhibitors, starting from this compound.

Reaction Scheme:

Materials:

  • This compound

  • 3-amino-4-methylbenzoic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen atmosphere

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), 3-amino-4-methylbenzoic acid (1.2 eq), Pd(OAc)2 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, Bcr-Abl, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a multi-well plate, add the kinase, substrate, and diluted test compound. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase reaction and measures the amount of ADP produced.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5]

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562 for Bcr-Abl, A549 for EGFR)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in drug discovery.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor EGFR Inhibitor (derived from This compound) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos Activates PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt Activates STAT5 STAT5 Bcr_Abl->STAT5 Activates Ras_MAPK Ras-MAPK Pathway Grb2_Sos->Ras_MAPK Proliferation Cell Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition Inhibitor Bcr-Abl Inhibitor (e.g., Nilotinib) Inhibitor->Bcr_Abl Inhibits

Caption: Bcr-Abl Signaling Pathway and Inhibition.

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis Proper Mitosis Centrosome_Separation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Cytokinesis->Mitosis Inhibitor Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Aurora Kinase Function and Inhibition.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution, Suzuki Coupling) Start->Synthesis Library Library of Derivative Compounds Synthesis->Library Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Library->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Active Hits Lead_Compound Lead Compound Identification Cell_Assay->Lead_Compound Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization

Caption: Drug Discovery Workflow.

References

Application Notes: Experimental Setup for the Chlorination of Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated pyrimidines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The chlorine atoms act as versatile leaving groups, allowing for regioselective substitution and the creation of diverse molecular libraries for drug discovery. The most common precursors for these syntheses are hydroxypyrimidines (such as uracil) and aminopyrimidines. This document details the primary experimental methodologies, provides quantitative data for key reactions, and offers step-by-step protocols for the chlorination of these precursors.

Common Chlorination Methodologies

The conversion of pyrimidine precursors to their chlorinated analogues can be achieved through several robust methods. The choice of method often depends on the starting material, desired scale, and safety considerations.

  • Phosphorus Oxychloride (POCl₃): This is the most traditional and widely used reagent for converting hydroxypyrimidines to chloropyrimidines.[1][2]

    • Conventional Method: Involves using a large excess of POCl₃, which serves as both the chlorinating agent and the solvent.[2] The reaction is typically heated to reflux, often with a tertiary amine base like N,N-diethylaniline.[3] A major drawback is the hazardous quenching of excess POCl₃, which is highly exothermic and problematic on a large scale.[1][4]

    • Solvent-Free Equimolar Method: A modern, safer, and more environmentally friendly approach involves heating the hydroxypyrimidine with an equimolar amount of POCl₃ and a base (e.g., pyridine) in a sealed, high-temperature reactor.[1][4] This method provides high yields, simplifies the work-up, and is well-suited for large-scale (multigram) preparations.[5][6]

  • Diazotization of Aminopyrimidines: This method is specific for converting an amino group on the pyrimidine ring to a chloro group. It involves the formation of a diazonium salt intermediate by reacting the aminopyrimidine with sodium nitrite (NaNO₂) in cold (−15 °C to −5 °C) concentrated hydrochloric acid.[7] This is a classic Sandmeyer-type reaction adapted for heterocyclic systems. Metal catalysts like zinc chloride are sometimes employed to improve the process.[8][9]

  • Other Chlorinating Systems: While less common for simple pyrimidines, other reagents can be used. A mixture of phosphorus pentachloride (PCl₅) and POCl₃ can be a more potent chlorinating system for certain substrates.[10] Thionyl chloride (SOCl₂) has also been reported for specific applications.

Quantitative Data Summary

The efficiency of chlorination varies with the substrate and the method employed. The solvent-free POCl₃ method consistently delivers high yields for a range of hydroxypyrimidine precursors.

PrecursorChlorinating Agent/ConditionsProductYield (%)Reference
5-BromouracilEquimolar POCl₃, Pyridine, 160 °C, 2 h2,4-Dichloro-5-bromopyrimidine94%[4]
5-NitrouracilEquimolar POCl₃, Pyridine, 160 °C, 2 h2,4-Dichloro-5-nitropyrimidine96%[4]
6-AminouracilEquimolar POCl₃, Pyridine, 160 °C, 2 h4,6-Dichloro-2-aminopyrimidine91%[6]
IsocytosinePOCl₃, 120 °C, 3 h2-Amino-4-chloropyrimidine76.4%[11]
2-AminopyrimidineNaNO₂, HCl, -15 °C to -5 °C2-Chloropyrimidine26-27%[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-bromopyrimidine from 5-Bromouracil (Solvent-Free POCl₃ Method)

This protocol is adapted from a modern, large-scale, and safer procedure for chlorinating hydroxypyrimidines.[4][6]

Principle: A hydroxypyrimidine is chlorinated using an equimolar amount of phosphorus oxychloride in the presence of pyridine as a base. The reaction is conducted under solvent-free conditions in a sealed reactor at high temperature.

Materials and Reagents:

  • 5-Bromouracil

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Deionized water (ice-cold)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (for extraction, if needed)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Teflon-lined stainless steel pressure reactor (e.g., 150 mL)

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Standard laboratory glassware (beakers, flasks)

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 150 mL Teflon-lined stainless steel reactor, add 5-bromouracil (0.3 moles), phosphorus oxychloride (POCl₃, 0.6 moles, as there are two hydroxyl groups), and pyridine (0.3 moles).[6]

  • Reaction: Securely seal the reactor. Heat the reaction mixture to 160 °C with stirring for 2 hours.[6]

  • Cooling and Quenching: After 2 hours, turn off the heat and allow the reactor to cool completely to room temperature. CAUTION: Open the reactor carefully in a well-ventilated fume hood.

  • Work-up: Slowly and carefully pour the reactor contents into a beaker containing approximately 100 mL of ice-cold water with vigorous stirring.

  • Neutralization: Adjust the pH of the aqueous solution to 8–9 by slowly adding a saturated solution of sodium carbonate (Na₂CO₃). The product will precipitate as a solid.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water.

  • Drying: Dry the isolated solid to obtain the final product, 2,4-dichloro-5-bromopyrimidine. The reported yield for this reaction is 94%.[4]

Protocol 2: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine (Diazotization Method)

This protocol is a classic method for converting an amino group to a chloro group on a pyrimidine ring, based on an Organic Syntheses procedure.[7]

Principle: 2-Aminopyrimidine is converted to its corresponding diazonium salt at low temperature using sodium nitrite in hydrochloric acid. The diazonium group is subsequently displaced by a chloride ion to yield 2-chloropyrimidine.

Materials and Reagents:

  • 2-Aminopyrimidine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 30% Sodium hydroxide (NaOH) solution

  • Ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isopentane (for recrystallization)

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Low-temperature thermometer

  • Dropping funnel

  • Ice-salt bath or cryocooler

  • Standard laboratory glassware

Procedure:

  • Initial Setup: In a 3-liter three-necked flask, cool 500 mL of concentrated HCl to 0 °C.[7]

  • Substrate Addition: Portion-wise, add 142 g (1.5 moles) of 2-aminopyrimidine with stirring, maintaining the temperature at 0 °C until a clear solution is formed.[7]

  • Diazotization: Cool the solution to -15 °C. Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water and add it dropwise over ~55 minutes, ensuring the reaction temperature is maintained between -15 °C and -10 °C. CAUTION: Nitrogen oxides are evolved during this step.[7]

  • Reaction Completion: After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5 °C.[7]

  • Neutralization: Carefully neutralize the mixture to a pH of approximately 7 with a 30% NaOH solution. CRITICAL: Keep the temperature below 0 °C during neutralization to prevent significant yield reduction.[7]

  • Isolation: A solid consisting of 2-chloropyrimidine and sodium chloride will form. Collect this solid by filtration. Immediately wash the solid thoroughly with ether to dissolve the product.[7]

  • Extraction: Extract the cold aqueous filtrate with four 75 mL portions of ether. Perform this step promptly to avoid decomposition.[7]

  • Drying and Purification: Combine all ether extracts and dry over anhydrous sodium sulfate. Remove the ether using a rotary evaporator. Recrystallize the remaining residue from isopentane to yield white crystals of 2-chloropyrimidine (Yield: 26–27%).[7]

Visualizations of Workflows and Reactions

G A 1. Reagent Combination (Pyrimidine Precursor, Chlorinating Agent, Base/Solvent) B 2. Reaction Setup (Inert atmosphere, Temperature control) A->B C 3. Chlorination Reaction (Heating/Cooling, Stirring for specified time) B->C D 4. Reaction Quenching (Careful addition to ice/cold water) C->D E 5. Neutralization (pH adjustment with base, e.g., Na₂CO₃) D->E F 6. Product Extraction (Using organic solvent, e.g., Chloroform, Ether) E->F G 7. Drying & Solvent Removal (Anhydrous Na₂SO₄, Rotary Evaporation) F->G H 8. Purification (Recrystallization or Distillation) G->H I 9. Product Characterization (TLC, HPLC, NMR, MS) H->I

Caption: General experimental workflow for the chlorination of pyrimidine precursors.

G

Caption: Reaction scheme for the chlorination of uracil to 2,4-dichloropyrimidine.

G

Caption: Logical relationship between precursor type and chlorination methodology.

Analytical Techniques for Product Characterization

After synthesis and purification, it is essential to confirm the identity and purity of the chlorinated pyrimidine product. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[12]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.[6]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[12]

  • Melting Point (mp): To check the purity of solid products against literature values.[11]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] These nitrogen-containing heterocyclic compounds are integral to the structure of nucleobases in DNA and RNA, such as cytosine, thymine, and uracil.[1] The versatile pyrimidine scaffold has been successfully incorporated into drugs exhibiting anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular properties. The continual exploration of novel pyrimidine derivatives remains a significant focus in the quest for more effective and targeted therapies.

Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry, offering substantial advantages over conventional heating methods. This technique utilizes microwave energy to rapidly and efficiently heat reaction mixtures, leading to dramatically reduced reaction times, often from hours to minutes.[2] Key benefits of microwave synthesis include higher product yields, improved purity, and enhanced reaction selectivity.[3] The heating mechanism in microwave chemistry involves direct interaction with polar molecules in the reaction mixture, resulting in rapid and uniform heating that avoids the "hot wall" effect often seen with conventional methods.[4] This application note provides detailed protocols and comparative data for the microwave-assisted synthesis of various pyrimidine derivatives, highlighting its efficiency and effectiveness for accelerating drug discovery and development.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of pyrimidine derivatives offers several key advantages over traditional convective heating methods:

  • Accelerated Reaction Times: Microwave synthesis can dramatically reduce reaction times from hours to minutes, significantly increasing throughput.[2]

  • Improved Yields: Reactions performed under microwave irradiation often result in higher isolated yields of the desired products.[5]

  • Enhanced Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reaction profiles and simpler purification.

  • Energy Efficiency: Microwave synthesis is more energy-efficient as it heats the reaction mixture directly, rather than the vessel.

  • Facilitation of "Green Chemistry": The use of smaller amounts of solvents, or even solvent-free conditions, aligns with the principles of green chemistry.[6]

Data Presentation: Comparative Analysis of Microwave-Assisted vs. Conventional Synthesis

The following tables summarize quantitative data from various studies, comparing the efficacy of microwave-assisted synthesis with conventional heating methods for the preparation of different pyrimidine derivatives.

Table 1: Synthesis of 2-Amino-4,6-diarylpyrimidines [7]

EntryArAr'MethodTimeYield (%)
1C₆H₅C₆H₅Conventional6 h94
Microwave15 min86
24-ClC₆H₄C₆H₅Conventional7 h92
Microwave20 min81
34-CH₃OC₆H₄C₆H₅Conventional6.5 h90
Microwave18 min85
44-CH₃C₆H₄4-CH₃OC₆H₄Conventional6 h93
Microwave15 min83

Table 2: Synthesis of Dihydropyrimidinones (Biginelli Reaction) [8]

EntryRMethodTimeYield (%)
14-NO₂C₆H₄Conventional12 h25
Microwave10 min98
24-ClC₆H₄Conventional15 h20
Microwave15 min95
34-CH₃OC₆H₄Conventional18 h18
Microwave20 min89
4C₆H₅Conventional16 h22
Microwave12 min92

Table 3: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives [9]

EntryArMethodTimeYield (%)
1C₆H₅Conventional2 h75
Microwave30 s95
24-ClC₆H₄Conventional2.5 h78
Microwave40 s96
34-CH₃OC₆H₄Conventional3 h72
Microwave45 s92
44-NO₂C₆H₄Conventional2 h80
Microwave35 s98

Experimental Protocols

Protocol 1: Microwave-Assisted Biginelli Reaction for the Synthesis of Dihydropyrimidinones

This protocol describes a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.2 mmol)

  • Acid-functionalized mesoporous polymer catalyst (6 wt.% with respect to the aldehyde)[8]

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe glass vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and the acid-functionalized mesoporous polymer catalyst (6 wt.%).[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture for 10-20 minutes at 80 °C with a microwave power of 50 W.[8]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the solid product in ethanol and filter to recover the catalyst.

  • Remove the ethanol from the filtrate using a rotary evaporator.

  • Wash the resulting solid with deionized water.

  • Recrystallize the crude product from hot ethanol and dry it in a vacuum oven at 60 °C for 6 hours to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.[8]

Protocol 2: Microwave-Assisted Synthesis of 2,4,6-Triarylpyrimidines from Chalcones

This protocol outlines the synthesis of 2,4,6-triarylpyrimidines from the corresponding chalcones.

Materials:

  • Substituted chalcone (1 mmol)

  • Guanidine hydrochloride (1.5 mmol)

  • Sodium hydroxide

  • Ethanol

  • Microwave reactor

Procedure:

  • In a suitable microwave reaction vessel, dissolve the substituted chalcone (1 mmol) and guanidine hydrochloride (1.5 mmol) in ethanol.

  • Add a catalytic amount of sodium hydroxide to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 300 W for 20 minutes at 100°C.[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure 2,4,6-triarylpyrimidine.

Protocol 3: Solvent-Free Microwave-Assisted Synthesis of Pyrimido[4,5-d]pyrimidines

This protocol details an environmentally friendly, solvent-free synthesis of pyrimido[4,5-d]pyrimidine derivatives.

Materials:

  • Barbituric acid (0.01 mmol)

  • Aromatic aldehyde (0.01 mmol)

  • Urea or thiourea (0.01 mmol)

  • Neutral alumina (1 g)

  • Microwave oven

Procedure:

  • In a beaker, thoroughly mix barbituric acid (0.01 mmol), the aromatic aldehyde (0.01 mmol), urea or thiourea (0.01 mmol), and 1 g of neutral alumina.[9]

  • Place the beaker in a domestic microwave oven operating at a medium power of 600 watts.[9]

  • Irradiate the mixture for the appropriate time (typically 30-60 seconds), monitoring the reaction progress by TLC.[9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting solid, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent to get the pure pyrimido[4,5-d]pyrimidine derivative.

Visualizations

General Workflow for Microwave-Assisted Synthesis

G A Reactant(s) and Solvent/Catalyst B Microwave Vial A->B Mixing C Microwave Reactor B->C Sealing & Placement D Reaction under Controlled Temperature and Pressure C->D Irradiation E Work-up and Purification D->E Cooling & Extraction F Pure Pyrimidine Derivative E->F Isolation

Caption: General workflow of microwave-assisted pyrimidine synthesis.

Proposed Mechanism for the Biginelli Reaction

G cluster_1 Step 1: Aldehyde-Urea Condensation cluster_2 Step 2: Acetoacetate Enolization cluster_3 Step 3: Michael Addition cluster_4 Step 4: Cyclization and Dehydration Aldehyde Aldehyde Imine N-Acyliminium Ion Aldehyde->Imine + Urea - H2O Aldehyde->Imine Adduct Open-Chain Adduct Imine->Adduct + Enol Imine->Adduct Acetoacetate Ethyl Acetoacetate Enol Enol Intermediate Acetoacetate->Enol Acetoacetate->Enol Dihydropyrimidine Dihydropyrimidine Adduct->Dihydropyrimidine - H2O Adduct->Dihydropyrimidine Urea Urea

Caption: Key steps in the Biginelli reaction mechanism.

Relationship Between Microwave Parameters and Reaction Outcome

G cluster_0 Microwave Parameters cluster_1 Reaction Outcome Temp Temperature Yield Product Yield Temp->Yield Influences Rate Reaction Rate Temp->Rate Directly proportional to Time Reaction Time Time->Yield Affects Power Microwave Power Power->Rate Controls Purity Product Purity Yield->Purity Often correlated with Rate->Time Inversely related to

Caption: Interplay of microwave parameters and reaction results.

References

Application Notes and Protocols: 2-Chloro-4-(pyridin-3-yl)pyrimidine as a Key Intermediate for Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(pyridin-3-yl)pyrimidine has emerged as a critical building block in the synthesis of a new generation of targeted anticancer agents. Its unique chemical structure allows for versatile modifications, leading to the development of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis and evaluation of novel anticancer drug candidates, with a particular focus on c-KIT inhibitors.

Rationale for Use: A Privileged Scaffold for Kinase Inhibition

The pyridinyl-pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with the ATP-binding pocket of various kinases. The nitrogen atoms in the pyrimidine and pyridine rings act as hydrogen bond acceptors and donors, mimicking the adenine core of ATP. The chlorine atom at the 2-position of the pyrimidine ring serves as a reactive handle for nucleophilic substitution, enabling the facile introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have shown significant promise as inhibitors of several key oncogenic kinases, including:

  • c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[1]

  • Aurora Kinases: Serine/threonine kinases that play a crucial role in cell cycle regulation, particularly during mitosis. Their overexpression is common in many cancers.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, including non-small cell lung cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Featured Application: Synthesis of c-KIT Inhibitors

A notable application of this compound is in the synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, a class of potent c-KIT inhibitors. These compounds have demonstrated efficacy against wild-type c-KIT and, importantly, against clinically relevant mutants that confer resistance to existing therapies like imatinib.[1]

Experimental Workflow: Synthesis of a c-KIT Inhibitor

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Cyclization Intermediate This compound Product_1 2-Amino-4-(pyridin-3-yl)pyrimidine Derivative Intermediate->Product_1 Pd-catalyzed cross-coupling or SNAr Amine Substituted Amine (e.g., 2-amino-N-methylpropanamide) Amine->Product_1 Final_Product 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine (c-KIT Inhibitor) Product_1->Final_Product Reaction with α-haloketone

Caption: Synthetic workflow for a c-KIT inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)alkanamide (General Procedure)

This protocol describes a general method for the nucleophilic aromatic substitution of the chlorine atom in this compound with an aminoalkanamide.

Materials:

  • This compound

  • Appropriate aminoalkanamide hydrochloride (e.g., 2-amino-N-methylpropanamide hydrochloride)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the aminoalkanamide hydrochloride (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.5 eq).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)alkanamide.

Protocol 2: c-KIT Kinase Inhibition Assay (Luminescence-Based)

This assay determines the in vitro potency of synthesized compounds against c-KIT kinase activity by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human c-KIT enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., Promega's ADP-Glo™ Kinase Assay buffer)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Add 2 µL of c-KIT enzyme to each well.

  • Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line expressing c-KIT (e.g., GIST-T1)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO).

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[3]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative pyrimidine-based anticancer agents.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against various Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinec-KIT (V654A mutant)< 100[1]
2,4-disubstituted pyrimidinesAurora A309
2,4-disubstituted pyrimidinesAurora B293
Pyrazolo[3,4-d]pyrimidineEGFR186
Pyrazolo[3,4-d]pyrimidineHER2254

Table 2: Antiproliferative Activity of a Quinazoline-based Pyrimidodiazepine (Compound 14g)

Cell LineCancer TypeGI50 (µM)Reference
K-562Leukemia0.622 - 1.81
RPMI-8226Leukemia0.622 - 1.81
HCT-116Colon Cancer0.622 - 1.81
LOX IMVIMelanoma0.622 - 1.81
MCF7Breast Cancer0.622 - 1.81

Signaling Pathway

c-KIT Signaling Pathway and Point of Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor Tyrosine Kinase SCF->cKIT Ligand Binding Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT Inhibitor 4-(Imidazo[1,2-a]pyridin-3-yl) -pyrimidine Derivative Inhibitor->Dimerization Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: The c-KIT signaling pathway and its inhibition.

Upon binding of its ligand, Stem Cell Factor (SCF), the c-KIT receptor dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways. These pathways ultimately regulate gene transcription to promote cell proliferation, survival, and angiogenesis.[3] 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives act by inhibiting the autophosphorylation of the c-KIT receptor, thereby blocking these downstream oncogenic signals.

References

Application Notes: Regioselective Functionalization of Dichloropyrimidines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyrimidines are pivotal building blocks in medicinal chemistry and materials science due to their versatile reactivity and the prevalence of the pyrimidine scaffold in biologically active molecules.[1][2] The presence of two chlorine atoms offers multiple sites for functionalization, but achieving regioselectivity is crucial for the efficient synthesis of desired target molecules. The differential reactivity of the chlorine atoms, primarily governed by their electronic environment, allows for selective substitution through various cross-coupling and nucleophilic substitution reactions. This document provides detailed protocols and quantitative data for key regioselective functionalization reactions of dichloropyrimidines, with a focus on their application in drug discovery.[1][3]

The reactivity of chloro-positions on the pyrimidine ring generally follows the order C4(6) > C2 » C5 for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[4] This inherent reactivity allows for selective functionalization at the C4 or C6 position under milder conditions, while the C2 position often requires more forcing conditions for substitution.[5] However, this selectivity can be influenced and even reversed by the choice of catalyst, ligands, base, and solvent, enabling controlled synthesis of diverse pyrimidine derivatives.[6][7]

Key Applications in Drug Discovery

The functionalized pyrimidine core is a common feature in many approved drugs and clinical candidates. It often serves as a "hinge-binding" motif in the ATP-binding pocket of various protein kinases, making it a valuable scaffold for the development of kinase inhibitors for oncology and inflammatory diseases.[3][8] Dichloropyrimidines are key intermediates in the synthesis of drugs like Gleevec and Crestor.[9] The ability to selectively introduce different substituents around the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[2]

Below is a generalized workflow illustrating the integration of dichloropyrimidine functionalization into a drug discovery program.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization Dichloropyrimidine Scaffold Dichloropyrimidine Scaffold Regioselective Functionalization Regioselective Functionalization Dichloropyrimidine Scaffold->Regioselective Functionalization Suzuki, Buchwald-Hartwig, etc. Compound Library Compound Library Regioselective Functionalization->Compound Library Diverse Building Blocks Diverse Building Blocks Diverse Building Blocks->Regioselective Functionalization High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Biological Assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Lead Optimization (SAR)->Regioselective Functionalization Iterative Synthesis Candidate Drug Candidate Drug Lead Optimization (SAR)->Candidate Drug

Figure 1: Drug discovery workflow using dichloropyrimidines.

The pyrimidine scaffold is central to many kinase inhibitors, where it often forms critical hydrogen bonds within the ATP binding site of the target kinase. The diagram below illustrates a generalized kinase inhibition pathway.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Signal Transduction Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor->Kinase Binds to ATP Pocket

Figure 2: Generalized pathway of kinase inhibition.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling organohalides with boronic acids. For dichloropyrimidines, the C4 position is generally more reactive than the C2 or C6 positions, allowing for selective mono-functionalization.[5][10]

Data Presentation: Suzuki-Miyaura Coupling of Dichloropyrimidines
DichloropyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeProduct (Yield %)Selectivity (C4:C2)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min2-Chloro-4-phenylpyrimidine (81%)>99:1[10]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.18 mmol)K₂CO₃Toluene/EtOH/H₂O5512 h2-Chloro-4-phenylpyrimidine (51%)High C4[9]
2-Ethoxy-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-1002-12 h2-Ethoxy-4-aryl-6-chloropyrimidine (Varies)High C4[5]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22 h5-(Biphenyl-4-yl)-4,6-dichloropyrimidine (60%)N/A[11]
Experimental Protocol: Microwave-Assisted C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine[10]

This protocol describes the regioselective mono-arylation of 2,4-dichloropyrimidine at the C4 position using microwave irradiation.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv.)

  • Arylboronic acid (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a microwave synthesis vial, add 2,4-dichloropyrimidine (e.g., 75 mg, 0.5 mmol), the desired arylboronic acid (0.5 mmol), K₂CO₃ (207 mg, 1.5 mmol), and Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL) to the vial.

  • Inert Atmosphere: Displace the air in the vial with argon or nitrogen. Seal the vial tightly.

  • Microwave Irradiation: Place the sealed vial in a microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • Monitoring: After the reaction, allow the vial to cool to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure C4-substituted product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to Suzuki coupling, the C4/C6 positions of dichloropyrimidines are typically more reactive. However, careful selection of ligands and conditions can achieve high selectivity for amination at either the C4 or C2 position.[6][12]

Data Presentation: Buchwald-Hartwig Amination of Dichloropyrimidines
DichloropyrimidineAmineCatalyst/LigandBaseSolventTemp (°C)ProductSelectivity (C4:C2)Reference
6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesPd catalystLiHMDSTHFRTC4-aminated productHigh C4[4][13]
6-Aryl-2,4-dichloropyrimidineAromatic aminesNone (catalyst-free)N/AN/AN/AC4-aminated productHigh C4[4][13]
2,4-Dichloropyridine*AnilinesPd(OAc)₂ / XantphosCs₂CO₃Dioxane100C2-aminated product20:1 to 50:1[6]
2,5-Dichloro-4,6-pyrimidinediaminePrimary/secondary aminePd₂(dba)₃ / XantphosNaOt-BuToluene100Mono-aminated productSelective[12]

*Data for 2,4-dichloropyridine is included as a close analog to illustrate conditions for C2 selectivity.

Experimental Protocol: C4-Selective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine[4]

This protocol describes the highly regioselective amination at the C4 position using a lithium amide base.

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 equiv.)

  • Secondary aliphatic amine (1.1 equiv.)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 1.2 equiv.)

  • Palladium catalyst (e.g., derived from oxidative addition of Pd with 2,4,6-trichloropyrimidine)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Amine-Base Premixing: In a dry flask under an inert atmosphere (Argon), add the secondary amine (1.1 equiv.) to anhydrous THF. Cool the solution to 0 °C. Add the LiHMDS solution (1.2 equiv.) dropwise and stir for 10 minutes at 0 °C. Note: It is critical to premix the amine and base before adding to the pyrimidine to avoid a competing, less selective SNAr reaction.[4]

  • Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) and the palladium catalyst in anhydrous THF.

  • Reaction Execution: Add the premixed amine/LiHMDS solution from step 1 to the solution from step 2 at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified C4-aminated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a direct, often metal-free, method for functionalizing dichloropyrimidines. The regioselectivity is highly dependent on the electronics of the pyrimidine ring and the nature of the nucleophile. For 2,4-dichloropyrimidines with an electron-withdrawing group at C5, secondary amines typically substitute at the C4 position. However, tertiary amines can show excellent selectivity for the C2 position.[14][15]

Experimental Protocol: C2-Selective SNAr Amination of 2,4-Dichloro-5-nitropyrimidine[15]

This protocol demonstrates the unusual C2 selectivity achieved with a tertiary amine nucleophile.

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 equiv.)

  • Triethylamine (tertiary amine, 5.0 equiv.)

  • Diisopropylethylamine (iPr₂NEt, as a non-nucleophilic base)

  • Chloroform (CHCl₃)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv.) in chloroform.

  • Reagent Addition: Add diisopropylethylamine followed by triethylamine (5.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at 40 °C under an inert atmosphere for approximately 3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction typically shows the formation of the C2-aminated product, which undergoes in situ N-dealkylation.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the 2-(diethylamino)-4-chloro-5-nitropyrimidine product.

This reaction provides a valuable synthetic route to C2-aminated pyrimidines, which can be challenging to access via other methods that favor C4 substitution.[14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Chloro-4-(pyridin-3-yl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help overcome common challenges and maximize reaction yields.

Troubleshooting Guide

Low yields in the synthesis of this compound, typically achieved via a Suzuki-Miyaura cross-coupling reaction, can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.

Common Problems and Solutions

ProblemPotential CauseRecommended Action
Low or No Product Formation Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst or has decomposed.- Ensure proper degassing of solvents and reaction vessel to remove oxygen. - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst. - Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that protect the palladium center and promote oxidative addition.
Poor Reactivity of 2,4-Dichloropyrimidine: The C-Cl bond is not readily undergoing oxidative addition.- Increase the reaction temperature. Microwave irradiation can be effective in accelerating the reaction. - Switch to a more active catalyst system, such as one employing Buchwald or Nolan ligands.
Ineffective Base: The boronic acid is not being activated to the more nucleophilic boronate species.- Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially for less reactive chlorides.
Significant Byproduct Formation Homocoupling of 3-Pyridylboronic Acid: Self-coupling of the boronic acid to form bipyridyl species.- Ensure the reaction is thoroughly degassed as oxygen can promote homocoupling. - Use a Pd(0) source or an efficient precatalyst system to minimize the presence of Pd(II) species that can facilitate this side reaction.
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.- Use anhydrous solvents, as water can facilitate this side reaction. - Consider converting the 3-pyridylboronic acid to its neopentylglycol or pinacol ester derivative, which are more stable.
Formation of Isomeric Byproducts: Reaction at the C2 position of the pyrimidine ring.- The C4 position of 2,4-dichloropyrimidine is generally more reactive. However, prolonged reaction times or high temperatures might lead to substitution at the C2 position. Optimize reaction time and temperature to favor the desired C4 substitution.
Difficulty in Product Purification Co-elution with Byproducts: The desired product and byproducts (e.g., homocoupled boronic acid) have similar polarities.- Optimize the column chromatography conditions. A gradient elution may be necessary. A common eluent system is a mixture of petroleum ether and dichloromethane.[1] - Consider a different purification technique, such as recrystallization, if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Suzuki coupling to synthesize this compound?

A1: The selection of the catalyst system, including the palladium source and the ligand, is paramount. Chloropyrimidines are less reactive than their bromo or iodo counterparts, necessitating a highly active catalyst to facilitate the oxidative addition step. Bulky, electron-rich phosphine ligands are often required to achieve good yields.

Q2: Which palladium catalyst is recommended for this reaction?

A2: While Pd(PPh₃)₄ can be effective, especially with microwave heating, catalyst systems with more specialized ligands often provide better results. For instance, Pd(dppf)Cl₂ has shown good efficacy in the coupling of dichloropyrimidines.[2] For challenging couplings, catalysts based on Buchwald ligands (e.g., SPhos, XPhos) are excellent choices.

Q3: What is the role of the base, and which one should I choose?

A3: The base activates the boronic acid by converting it into a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle. The choice of base can significantly impact the yield. While K₂CO₃ is a common choice, for less reactive chloro-substrates, stronger bases like K₃PO₄ or Cs₂CO₃ often lead to higher yields.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and selectivity. A mixture of an organic solvent and water is typically used. For the Suzuki coupling of 2,4-dichloropyrimidine, 1,4-dioxane has been shown to be a highly effective solvent when used with Pd(PPh₃)₄, providing yields up to 71%.[2] Other common solvents include DMF, THF, and toluene/ethanol mixtures.[3]

Q5: My reaction is not going to completion. What should I do?

A5: If starting material remains, consider increasing the reaction temperature or switching to a more active catalyst system. Microwave irradiation can significantly reduce reaction times and improve yields.[2] Also, ensure that your reagents, especially the boronic acid and the solvent, are of high purity and dry, as impurities can deactivate the catalyst.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids.[2][4]

Materials:

  • 2,4-Dichloropyrimidine

  • 3-Pyridylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120°C for 15-30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification by Column Chromatography

This protocol is based on a described method for the purification of a 2-chloro-4-substituted pyrimidine.[1]

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Petroleum ether (boiling range 60-90°C)

  • Dichloromethane

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a mixture of petroleum ether and dichloromethane. A common starting ratio is 2:1 (petroleum ether:dichloromethane).[1] The polarity of the eluent can be gradually increased by increasing the proportion of dichloromethane if necessary.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound as a solid.

Data Presentation

Table 1: Influence of Solvent on the Yield of 2-Chloro-4-phenylpyrimidine

Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 24 h. Data adapted from a study on a similar substrate.[2]

SolventTemperature (°C)Yield (%)
THF6032
DMF10054
1,4-Dioxane10071
Isopropanol8045

Table 2: Influence of Catalyst on the Yield of 2-Chloro-4-phenylpyrimidine

Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), 1,4-dioxane, 100°C, 24 h. Data adapted from a study on a similar substrate.[2]

Catalyst (5 mol%)LigandYield (%)
Pd₂(dba)₃-<5
PdCl₂(PPh₃)₂PPh₃36
Pd(OAc)₂PPh₃42
Pd(dppf)Cl₂dppf70
Pd(PPh₃)₄PPh₃71

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_catalyst Problem with Catalyst System? start->check_catalyst check_reactivity Poor Substrate Reactivity? start->check_reactivity check_byproducts Significant Byproduct Formation? start->check_byproducts solution_catalyst Ensure Degassing Use Active Pd(0) Source Use Bulky Ligands (e.g., SPhos) check_catalyst->solution_catalyst Yes solution_reactivity Increase Temperature Use Microwave Irradiation Switch to Stronger Base (K3PO4) check_reactivity->solution_reactivity Yes check_homocoupling Homocoupling of Boronic Acid? check_byproducts->check_homocoupling check_protodeboronation Protodeboronation? check_byproducts->check_protodeboronation solution_homocoupling Thorough Degassing Use Pd(0) Source check_homocoupling->solution_homocoupling Yes solution_protodeboronation Use Anhydrous Solvents Use Boronic Ester check_protodeboronation->solution_protodeboronation Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L₂-Cl OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

References

Purification of crude 2-Chloro-4-(pyridin-3-yl)pyrimidine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Chloro-4-(pyridin-3-yl)pyrimidine

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound? A1: Silica gel is the most commonly used stationary phase for the purification of pyrimidine derivatives.[1][2][3] For general flash chromatography, silica gel with a mesh size of 200-300 is often suitable.[2]

Q2: What is a good starting mobile phase (eluent) for this purification? A2: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. For a related 2-chloro-4-substituted pyrimidine, a mobile phase of petroleum ether and dichloromethane in a 2:1 ratio has been successfully used.[2] Other common solvent systems include ethyl acetate/hexane. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q3: How can I determine the best solvent system before running the column? A3: Thin Layer Chromatography (TLC) is the best method to determine the optimal solvent system. The ideal system will show good separation between your target compound and impurities, with the target compound having an Rf value between 0.3 and 0.4.

Q4: My crude product is not very soluble in the chosen mobile phase. How should I load it onto the column? A4: If your compound has poor solubility in the eluent, you should use the "dry-loading" method.[4] This involves pre-adsorbing your crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent until a dry, free-flowing powder is obtained.[4] This powder is then carefully added to the top of the packed column.

Q5: How can I check if my compound is stable on silica gel? A5: You can perform a two-dimensional (2D) TLC to check for compound stability on silica.[5] Spot the compound on a TLC plate, run it in one direction, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots indicates degradation on the silica surface.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation The mobile phase polarity is not optimal.- Adjust Polarity: If spots are too close, try a less polar solvent system to increase the separation. - Gradient Elution: Start with a non-polar solvent and gradually increase the polarity during the run. This can help separate compounds with different polarities more effectively.[1]
The column is overloaded with the sample.Reduce the amount of crude product loaded onto the column.
Compound Streaking The sample is overloaded on the column.Use a larger column or load less sample.[1]
The compound is highly polar or has acidic/basic properties, leading to strong interactions with the silica gel.Add a modifier to the mobile phase. For basic compounds like pyridines, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape.
The compound is not sufficiently soluble in the mobile phase.Use the dry-loading technique.[4]
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent in your eluent system.[5]
The compound may have decomposed on the column.Test for compound stability using 2D TLC.[5] If it is unstable, consider using a deactivated stationary phase like deactivated silica or alumina.[5]
Compound Elutes Too Fast The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Low Product Recovery The compound is spread across too many fractions.Collect smaller fractions and analyze them carefully by TLC to ensure all product-containing fractions are combined.
The compound is partially degrading on the column.Use a deactivated stationary phase or run the column more quickly (flash chromatography) to minimize contact time.[5]
Cracked Column Bed Improper packing of the column.Ensure the silica slurry is homogeneous and allowed to settle evenly without air bubbles. Do not let the column run dry at any point.[6]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and allow it to dry. Visualize the spots under UV light (254 nm). Calculate the Rf value for each spot.

Protocol 2: Column Chromatography Procedure
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane or petroleum ether).[1]

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed. Do not let the silica run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent) and carefully add it to the top of the silica bed using a pipette.[4]

    • Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[4]

  • Elution: Carefully add the mobile phase to the column. Begin eluting the sample, collecting the eluent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Typical TLC & Column Chromatography Parameters

ParameterDescriptionExample
Stationary Phase Solid adsorbent material.Silica Gel (200-300 mesh)
Mobile Phase Solvent system used for elution.Petroleum Ether : Dichloromethane (2:1)[2]
Sample Loading Method of introducing the sample.Dry Loading (for poor solubility)
Visualization Method for detecting spots on TLC.UV Light (254 nm)

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

G cluster_0 Troubleshooting Workflow start Start: Purification Issue prob1 Poor Separation start->prob1 prob2 Compound Streaking start->prob2 prob3 No Elution / Slow Elution start->prob3 prob4 Low Recovery start->prob4 cause1a Suboptimal Mobile Phase prob1->cause1a Cause? cause1b Column Overloaded prob1->cause1b Cause? prob2->cause1b Cause? cause2a Strong Silica Interaction (Compound is Basic) prob2->cause2a Cause? cause3a Mobile Phase Too Non-Polar prob3->cause3a Cause? cause4a Compound Instability prob4->cause4a Cause? sol1a Optimize Solvent System (TLC Trials / Gradient Elution) cause1a->sol1a Solution sol1b Reduce Sample Load cause1b->sol1b Solution sol2a Add Triethylamine (0.1-1%) to Mobile Phase cause2a->sol2a Solution sol3a Increase Mobile Phase Polarity cause3a->sol3a Solution sol4a Perform 2D TLC to Confirm Consider Deactivated Silica cause4a->sol4a Solution

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering common side products and other issues during the Suzuki-Miyaura cross-coupling of chloropyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products observed in the Suzuki coupling of chloropyrimidines?

A1: Researchers commonly encounter three main types of side products:

  • Dehalogenated Pyrimidine: The chloro-substituent on the pyrimidine ring is replaced by a hydrogen atom.

  • Homocoupled Boronic Acid/Ester: Two molecules of the organoboron reagent couple to form a symmetrical biaryl species.

  • Protodeboronated Starting Material: The boronic acid or ester loses its boron moiety, which is replaced by a hydrogen atom.[1]

Q2: My main side product is the dehalogenated pyrimidine. What are the causes and how can I minimize it?

A2: Dehalogenation is a frequent side reaction for halogenated heterocycles.[2][3][4]

  • Causes: This side reaction can occur after the oxidative addition step. The palladium complex may react with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent, leading to reductive elimination of the dehalogenated product.[5] The propensity for dehalogenation often follows the halide's reactivity, with iodides being more prone than bromides or chlorides.[2][6]

  • Troubleshooting Strategies:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over dehalogenation.[6]

    • Base Optimization: Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong alkoxide bases.[6]

    • Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols, if dehalogenation is a significant issue.[5][6]

    • Temperature Control: Carefully increasing the reaction temperature can sometimes accelerate the desired coupling, outcompeting the dehalogenation pathway.[6]

Q3: I am observing a significant amount of homocoupled biaryl from my boronic acid. How can I prevent this?

A3: Homocoupling of boronic acids is often mediated by the presence of oxygen.[7][8]

  • Causes: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[7][9]

  • Troubleshooting Strategies:

    • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7][9] Running the reaction under a positive pressure of an inert gas is crucial.[8]

    • Catalyst Pre-activation: Pre-heating the catalyst, base, and solvent before adding the boronic acid can sometimes mitigate homocoupling.[8]

    • Use of Pre-catalysts: Employing modern palladium pre-catalysts (e.g., Buchwald G3/G4) can ensure a clean and efficient generation of the active Pd(0) catalyst, reducing side reactions.[5]

Q4: My reaction is sluggish or fails to go to completion. What are the likely issues?

A4: Chloropyrimidines are known to be less reactive coupling partners compared to their bromo or iodo counterparts, which can lead to slow reactions.[1][5]

  • Causes:

    • Slow Oxidative Addition: The C-Cl bond is strong, making the initial oxidative addition step rate-limiting.[1][6]

    • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4][10]

    • Poor Reagent Quality: The boronic acid may be impure or have undergone partial protodeboronation during storage.[1]

  • Troubleshooting Strategies:

    • Catalyst and Ligand Screening: This is the most critical step. A systematic screening of different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands is essential.[1] For challenging substrates, specialized biaryl phosphine ligands are often effective.[6]

    • Use of Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields, even with lower catalyst loadings.[1][11]

    • Solvent and Base Combination: The choice of solvent and base is interdependent and crucial for success. Alcoholic solvent mixtures have been shown to improve reactivity in some cases.[12]

Side Product Formation Pathways

The following diagram illustrates the desired Suzuki-Miyaura coupling pathway and the competing side reactions.

Caption: Main catalytic cycle and competing pathways leading to common side products.

Quantitative Data Summary

Optimizing reaction parameters is key to minimizing side products. The following table summarizes fictional, yet illustrative, data on how changing reaction components can influence product and side product distribution.

Catalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenation (%)Homocoupling (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10071105[1][11]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene11092<52[6]
Pd(dppf)Cl₂Cs₂CO₃DMF908584[6][11]
Pd(OAc)₂ / P(t-Bu)₃KFTHF5075153[13]

Note: This table is illustrative. Actual yields are highly substrate-dependent.

Key Experimental Protocol: Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is a general starting point and is adapted from procedures for mono-arylation of dichloropyrimidines.[11][12] Optimization will be required for specific substrates.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Pd(PPh₃)₄ (0.02 - 0.05 equivalents)

  • K₂CO₃ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst, followed by degassed 1,4-dioxane and degassed water (a common solvent ratio is 2:1 to 4:1 dioxane:water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Alternatively, if using a microwave reactor, heat to a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting chloropyrimidine is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

How to avoid isomer formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges of pyrimidine synthesis, with a particular focus on controlling and avoiding the formation of isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers encountered in pyrimidine synthesis?

A1: In pyrimidine synthesis, particularly of substituted pyrimidines, several types of isomerism can occur. The most common are constitutional isomers, which arise from differences in the connectivity of atoms. This is often a result of a lack of regioselectivity in the reaction, where reactants can combine in different orientations. For example, in the synthesis of 2,4-disubstituted pyrimidines from precursors with multiple reactive sites, the substituents may add to different positions on the pyrimidine ring, leading to a mixture of products.[1][2] Another type of isomerism that can be encountered is tautomerism, where isomers exist in dynamic equilibrium. Additionally, stereoisomers, specifically enantiomers and diastereomers, can be formed when chiral centers are present or created during the reaction.[3]

Q2: Why is controlling isomer formation important in drug development?

A2: Controlling isomer formation is critical in drug development because different isomers of a molecule can have vastly different pharmacological and toxicological properties. One isomer may be therapeutically active, while another may be inactive or even harmful. The unique three-dimensional structure of a drug molecule determines its binding affinity and selectivity for its biological target.[4] Therefore, producing a single, desired isomer is essential for ensuring the safety, efficacy, and consistency of a pharmaceutical product. Regulatory agencies also require that drug substances be well-characterized, with defined isomeric purity.

Q3: What are the primary factors that influence the formation of isomers in pyrimidine synthesis?

A3: The formation of isomers in pyrimidine synthesis is influenced by a combination of factors, including:

  • Reaction Mechanism: Different reaction pathways can lead to different isomers. For example, in the Biginelli reaction, the reaction can proceed through an iminium, enamine, or Knoevenagel-based mechanism, and the predominant pathway can be influenced by the reaction conditions.[5]

  • Catalyst: The choice of catalyst (Brønsted vs. Lewis acid, metal-based catalysts, organocatalysts) can significantly impact the regioselectivity of the reaction.[1][6]

  • Reaction Conditions: Temperature, solvent polarity, and reaction time can all affect the kinetics and thermodynamics of the reaction, thereby influencing the product distribution.[7]

  • Substrate Properties: The electronic and steric properties of the substituents on the starting materials can direct the reaction to favor the formation of a particular isomer.[8]

  • Order of Reagent Addition: In some cases, the order in which the reactants are mixed can influence which intermediates are formed, and consequently, the final isomer ratio.[9]

Troubleshooting Guide: Isomer Formation

Q4: I am getting a mixture of regioisomers in my Pinner synthesis of a substituted pyrimidine. How can I improve the regioselectivity?

A4: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, can sometimes yield a mixture of regioisomers if an unsymmetrical dicarbonyl compound is used.[10] To improve regioselectivity, consider the following strategies:

  • Choice of 1,3-Dicarbonyl Precursor: The inherent reactivity difference between the two carbonyl groups in your starting material is a key factor. A β-keto ester, for instance, has a more electrophilic ketone carbonyl and a less reactive ester carbonyl, which can direct the initial nucleophilic attack of the amidine.[10]

  • Reaction Conditions:

    • Catalyst: While traditionally acid-catalyzed, exploring different catalysts can influence the outcome. Some modern variations utilize metal catalysts which can offer improved regiocontrol.

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which might be a single isomer.

  • Use of Pre-formed Intermediates: Synthesizing a more defined precursor, such as a β-enaminone from the 1,3-dicarbonyl compound and ammonia or a primary amine, and then reacting it with the second component of the pyrimidine ring can provide better regiocontrol.

Q5: In my Biginelli reaction, I am observing a significant amount of a Knoevenagel condensation byproduct. How can I suppress this side reaction and favor the desired dihydropyrimidinone?

A5: The Knoevenagel condensation is a common competing side reaction in the Biginelli synthesis, occurring between the aldehyde and the β-ketoester.[9] To favor the formation of the desired dihydropyrimidinone (DHPM), you can adjust the reaction conditions to promote the formation of the key N-acyliminium ion intermediate, which is central to the main Biginelli pathway.

  • Catalyst Choice: The use of a suitable Lewis or Brønsted acid is crucial. Some catalysts are more effective at promoting the condensation of the aldehyde with urea/thiourea over the Knoevenagel pathway.[6][11]

  • Order of Reagent Addition: Pre-incubating the aldehyde and urea with the catalyst before adding the β-ketoester can favor the formation of the N-acyliminium intermediate, thus minimizing the Knoevenagel side reaction.

  • Solvent: The choice of solvent can influence the relative rates of the competing reactions. Experimenting with different solvents may help to suppress the Knoevenagel condensation.[7]

Q6: How can I control the regioselectivity of substitution on a pre-formed pyrimidine ring, for example, in the synthesis of 2,4-disubstituted pyrimidines?

A6: Achieving regioselectivity in the substitution of a pre-formed pyrimidine ring, such as 2,4-dichloropyrimidine, often depends on the inherent reactivity of the different positions and can be controlled by the choice of reaction conditions and reagents. The C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. However, this selectivity can be influenced or even reversed.

  • Nucleophilic Aromatic Substitution (SNAr): To achieve selective substitution at the more reactive C4 position, the reaction can be carried out under standard SNAr conditions. To substitute the C2 position, a common strategy is to first react the C4 position and then perform the second substitution under more forcing conditions (e.g., higher temperature).

  • Palladium-Catalyzed Cross-Coupling: The regioselectivity of cross-coupling reactions can be controlled by the choice of catalyst and ligands. While C4-selectivity is common, specific catalyst systems have been developed to favor C2-selective cross-coupling of 2,4-dichloropyrimidines.

  • Directed Metalation: The use of directing groups on the pyrimidine ring can allow for regioselective deprotonation with a strong base, followed by quenching with an electrophile to introduce a substituent at a specific position.

Data Presentation: Influence of Reaction Conditions on Pyrimidine Synthesis

The following tables summarize quantitative data from various studies, illustrating the impact of different catalysts and reaction conditions on the yield of pyrimidine synthesis. While specific isomer ratios are not always reported, high yields in regioselective syntheses imply a high degree of isomeric purity.

Table 1: Comparison of Catalysts in the Biginelli Reaction

CatalystAldehydeβ-DicarbonylN-SourceSolventConditionsYield (%)Reference
HClBenzaldehydeEthyl AcetoacetateUreaEthanolReflux, 3hOften low[7]
CuCl₂·2H₂O / HClBenzaldehydeEthyl AcetoacetateUreaSolvent-freeGrinding>90[7]
NH₄ClBenzaldehydeEthyl AcetoacetateThioureaMethanolReflux, 3hNot Specified[7]
Yb(OTf)₃VariousEthyl AcetoacetateUreaSolvent-free100°C, 1-2h82-95[11]
InCl₃VariousEthyl AcetoacetateUreaTHFReflux, 8-12h80-95[11]

Table 2: Regioselective Synthesis of 2,4,5-Trisubstituted Pyrimidines

Starting MaterialReagentsCatalystConditionsProductYield (%)Reference
ChalconesHydroxy(tosyloxy)iodobenzene, Guanidine HClMetal-freeMulti-step4,5-Diphenylpyrimidin-2-amine derivativesModerate to good[2]
Amidines, AlcoholsIridium-pincer complexToluene, 150°CMulticomponentUnsymmetrically substituted pyrimidinesup to 93[12][13]

Experimental Protocols

Protocol 1: General Procedure for a Regioselective, Iridium-Catalyzed Multicomponent Synthesis of Unsymmetrically Substituted Pyrimidines[13]

This protocol describes a sustainable and highly regioselective synthesis of pyrimidines from amidines and up to three different alcohols.

Materials:

  • Amidine hydrochloride (1.0 mmol)

  • Primary alcohol 1 (1.0 mmol)

  • Primary or secondary alcohol 2 (1.0 mmol)

  • Primary or secondary alcohol 3 (1.0 mmol)

  • Iridium-pincer catalyst (e.g., [Ir(pincer)H(COE)], 1-2 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the amidine hydrochloride, the three different alcohols, the iridium catalyst, and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 150°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure, unsymmetrically substituted pyrimidine.

Protocol 2: Metal-Free Regioselective Synthesis of 2,4,5-Trisubstituted Pyrimidines[2]

This protocol outlines a metal-free approach for the synthesis of 2-amino-4,5-diarylpyrimidines from chalcones.

Step 1: Synthesis of α-aryl-β,β-ditosyloxy ketones

  • Dissolve the chalcone (1.0 mmol) in an appropriate solvent (e.g., acetonitrile).

  • Add hydroxy(tosyloxy)iodobenzene (Koser's reagent, 2.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Isolate the intermediate geminal ditosyloxy ketone by standard workup procedures.

Step 2: Cyclization to the Pyrimidine

  • To a solution of the α-aryl-β,β-ditosyloxy ketone (1.0 mmol) in a suitable solvent (e.g., ethanol), add guanidine hydrochloride (1.2 mmol) and a base (e.g., sodium ethoxide, 2.5 mmol).

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2,4,5-trisubstituted pyrimidine.

Visualizations

The following diagrams illustrate key concepts and workflows for avoiding isomer formation in pyrimidine synthesis.

Biginelli_Mechanism_Control cluster_conditions Reaction Conditions cluster_pathways Competing Reaction Pathways cluster_products Products Cond Choice of: - Catalyst (Lewis/Brønsted Acid) - Solvent - Temperature - Order of Addition Iminium Iminium Pathway (Aldehyde + Urea first) Cond->Iminium Optimize to Favor Knoevenagel Knoevenagel Pathway (Aldehyde + β-ketoester first) Cond->Knoevenagel Suboptimal Conditions May Lead to DHPM Desired Dihydropyrimidinone (DHPM) Iminium->DHPM Leads to Byproduct Knoevenagel Adduct (Byproduct) Knoevenagel->Byproduct Leads to

Caption: Controlling competing pathways in the Biginelli reaction.

Regioselective_Substitution_Workflow Start Start: 2,4-Dihalopyrimidine Question1 Desired Position of First Substitution? Start->Question1 C4_Sub Mild SNAr or Standard Cross-Coupling Question1->C4_Sub C4 C2_Sub Specialized C2-selective Cross-Coupling Catalyst Question1->C2_Sub C2 Intermediate1 4-Substituted-2-halopyrimidine C4_Sub->Intermediate1 Intermediate2 2-Substituted-4-halopyrimidine C2_Sub->Intermediate2 Sub_C2 Substitution at C2 (e.g., harsher SNAr or cross-coupling) Intermediate1->Sub_C2 Sub_C4 Substitution at C4 (more reactive site) Intermediate2->Sub_C4 Final_Product 2,4-Disubstituted Pyrimidine Sub_C2->Final_Product Sub_C4->Final_Product

Caption: Workflow for regioselective synthesis of 2,4-disubstituted pyrimidines.

References

Technical Support Center: Regioselectivity in 2,4-Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,4-dichloropyrimidines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in reactions with 2,4-dichloropyrimidines?

A1: In both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the C4 position of an unsubstituted 2,4-dichloropyrimidine is generally more reactive than the C2 position.[1][2][3][4] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient.[1]

Q2: What key factors influence the regioselectivity of these reactions?

A2: The regiochemical outcome is a balance of several factors:

  • Electronic Effects: Substituents on the pyrimidine ring can alter the electron density at the C2 and C4 positions, thereby influencing the site of attack.[5][6] For instance, electron-donating groups at the C6 position can favor substitution at C2.[5][6]

  • Steric Hindrance: Bulky substituents on the pyrimidine ring, the nucleophile, or the catalyst's ligand can block approach to one position, directing the reaction to the less sterically hindered site.[6] A bulky substituent at the C5 position, for example, can favor C2-amination.[7][8]

  • Catalyst and Ligand: In cross-coupling reactions, the choice of the palladium catalyst and its associated ligands is critical and can override the inherent electronic preferences of the substrate to favor either C2 or C4 substitution.[9][10][11]

  • Reaction Conditions: Parameters such as temperature, solvent, and the choice of base can significantly influence the reaction rates at each position, thus affecting the regioselectivity.[3][12]

Q3: Is it possible to achieve selective substitution at the C2 position?

A3: Yes, while C4 is the more reactive site, several strategies have been developed to achieve C2 selectivity. These include using specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands for C-S coupling, introducing directing groups on the pyrimidine ring, or using specific types of nucleophiles that favor the C2 position.[2][9][10][11][13]

Q4: Why am I getting a mixture of C2 and C4 substituted products?

A4: Obtaining a mixture of isomers is a common problem and often occurs when the reaction conditions do not strongly favor one position over the other.[1][3] This lack of selectivity can make purification difficult.[1][3] To address this, optimization of the reaction conditions (catalyst, ligand, solvent, temperature, and base) is necessary.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed Amination (Favoring C4)

You are attempting a Pd-catalyzed amination and observing a mixture of C2 and C4 isomers, or the reaction is defaulting to the C4 product when C2 is desired.

dot

Caption: Troubleshooting workflow for poor C4/C2 selectivity.

Possible Causes and Solutions:

  • Suboptimal Base: For amination of 6-aryl-2,4-dichloropyrimidines, the choice of base is critical.

    • Solution: Use of Lithium Hexamethyldisilazide (LiHMDS) has been shown to provide rapid reactions and high regioselectivity for the C4 isomer.[1][14]

  • Ineffective Catalyst: Not all palladium catalysts are effective for this transformation.

    • Solution: Screen different palladium catalysts. PdCl₂(PPh₃)₂ has been reported as an active catalyst for C4-selective amination.[1] For certain cyclic secondary amines, a specific palladium complex may be required to achieve high regioselectivity.[1]

  • Mode of Addition: For reactive cyclic amines, the order of addition can be critical to prevent side reactions and improve selectivity.

    • Solution: Premix the cyclic secondary amine with LiHMDS and then add this mixture to the solution containing the dichloropyrimidine and the catalyst.[1]

  • Unnecessary Catalyst for Aromatic Amines: For aniline and its derivatives, a palladium catalyst may not be necessary and could lead to competing reaction pathways.

    • Solution: Conduct the reaction with aromatic amines using a strong base like LiHMDS but without a palladium catalyst. The resulting anilide anion is nucleophilic enough to undergo a highly regioselective SNAr reaction at C4.[1][14]

Problem 2: Achieving C2-Selectivity in Cross-Coupling Reactions

You are trying to functionalize the C2 position via a cross-coupling reaction but are obtaining the C4-substituted product as the major or exclusive isomer.

dot

C4_Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 To a microwave vial, add: - 2,4-Dichloropyrimidine (1.0 eq) - Arylboronic acid (1.1 eq) - K₂CO₃ (2.0 eq) prep2 Add Pd(PPh₃)₄ (0.5 mol%) prep1->prep2 prep3 Add 1,4-dioxane/water (e.g., 2:1 ratio) prep2->prep3 react1 Seal vial and heat in microwave reactor at 100 °C for 15 min. prep3->react1 workup1 Monitor reaction by TLC/LC-MS react1->workup1 workup2 Cool to room temperature workup1->workup2 workup3 Perform aqueous workup (e.g., partition between EtOAc and water) workup2->workup3 workup4 Dry organic layer and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 C2_Thiolation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 To a dried vial under Argon, add: - 2,4-Dichloropyrimidine (1.0 eq) - Pd(II)/NHC precatalyst (e.g., 2 mol%) prep2 Add anhydrous solvent (e.g., Dioxane) prep1->prep2 prep3 Add thiol (1.1 eq) prep2->prep3 prep4 Add base (e.g., K₃PO₄, 1.5 eq) prep3->prep4 react1 Stir mixture at specified temperature (e.g., 50-80 °C) for 12-24 h. prep4->react1 workup1 Monitor reaction by GC-MS or LC-MS react1->workup1 workup2 Cool to room temperature workup1->workup2 workup3 Filter through celite, wash with solvent workup2->workup3 workup4 Concentrate the filtrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

References

Stability issues and proper storage of 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 2-Chloro-4-(pyridin-3-yl)pyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] To minimize degradation, storage at refrigerated temperatures (2-8 °C) or frozen (-20 °C) is advisable, especially for analytical standards or long-term archival samples. The compound should also be protected from light.[3][4]

Q2: How should I handle this compound in the laboratory?

Handle this compound in a well-ventilated area, preferably within a fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[1][4] Minimize the generation of dust and aerosols during handling.[1]

Q3: What are the known incompatibilities of this compound?

While specific incompatibility data for this compound is limited, as a general precaution for chlorinated pyrimidines, it should be stored away from strong oxidizing agents and reactive metals. Due to its potential for hydrolysis, prolonged exposure to water or high humidity should be avoided.[5][6]

Q4: What are the potential degradation pathways for this compound?

The primary degradation pathway of concern for this compound is likely hydrolysis of the chloro group. Chlorinated pyrimidines can be susceptible to hydrolysis, which may be accelerated by the presence of moisture, acidic, or basic conditions, leading to the formation of the corresponding hydroxypyrimidine derivative.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or poor analytical results (e.g., HPLC, NMR) Compound degradation due to improper storage or handling.1. Verify the storage conditions of your sample (temperature, light exposure, container seal). 2. Use a fresh, unopened sample if available for comparison. 3. Perform a purity check of your current stock using a validated analytical method.
Low yield in a chemical reaction The starting material may have degraded, reducing its effective concentration.1. Assess the purity of the this compound before starting the reaction. 2. Ensure the compound is fully dissolved and stable in the chosen reaction solvent. 3. If moisture is a concern, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unexpected peaks in chromatograms Formation of degradation products.1. Characterize the impurity peaks using mass spectrometry (MS) to identify potential degradation products (e.g., the hydrolyzed pyrimidine). 2. Review the experimental conditions to identify potential sources of moisture or contamination.
Change in physical appearance of the solid (e.g., color change, clumping) Absorption of moisture or degradation.1. Do not use the material if its physical appearance has significantly changed. 2. Store the compound in a desiccator to prevent moisture absorption.

Stability Data

The following tables present hypothetical stability data for this compound to illustrate the expected outcomes of stability studies.

Table 1: Hypothetical Purity of this compound Under Different Storage Conditions Over 12 Months.

Storage ConditionPurity (%) at 0 MonthsPurity (%) at 3 MonthsPurity (%) at 6 MonthsPurity (%) at 12 Months
-20°C, Dark, Dry 99.899.799.899.6
2-8°C, Dark, Dry 99.899.599.298.8
25°C, Dark, Dry 99.898.997.595.1
25°C, Exposed to Light 99.897.294.189.3
40°C, 75% Relative Humidity 99.892.585.372.4

Table 2: Hypothetical Formation of Major Degradation Product (Hydroxypyrimidine Derivative) Under Stressed Conditions.

Stress ConditionDuration% Degradation Product
Acidic (0.1 N HCl) 24 hours5.2
Basic (0.1 N NaOH) 24 hours12.8
Oxidative (3% H₂O₂) 24 hours2.1
Thermal (80°C) 48 hours8.5

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol describes a general method for determining the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage check_purity Assess Purity of Starting Material (e.g., HPLC) degraded_material Purity Below Acceptable Limit check_purity->degraded_material improper_storage->check_purity No use_new_lot Use a New, Unopened Lot of Compound improper_storage->use_new_lot Yes degraded_material->use_new_lot Yes modify_protocol Modify Experimental Protocol (e.g., use anhydrous solvents, inert atmosphere) degraded_material->modify_protocol No, but purity is borderline stop Quarantine and Re-evaluate Lot degraded_material->stop Grossly Impure proceed Proceed with Experiment use_new_lot->proceed modify_protocol->proceed

Caption: A workflow for troubleshooting stability-related issues.

References

Managing temperature control in pyrimidine synthesis to reduce decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage temperature control and reduce decomposition during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in pyrimidine synthesis?

A1: Temperature is a critical parameter in pyrimidine synthesis as it directly influences reaction kinetics and thermodynamics.[1] It affects the reaction rate, yield, and selectivity. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of reactants, intermediates, or products, and promote the formation of unwanted side products.[2][3] Finding the optimal temperature is crucial for maximizing the yield of the desired pyrimidine.

Q2: How does temperature influence side product formation in the Biginelli reaction?

A2: In the Biginelli reaction, which is a common method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, higher temperatures can favor competing reaction pathways.[2] For instance, the decomposition of urea at elevated temperatures can lead to the formation of ammonia, which can then participate in a Hantzsch-type reaction with the β-ketoester and aldehyde to form a 1,4-dihydropyridine (DHP) byproduct.[2] Running the reaction at a lower temperature can significantly reduce the formation of this DHP byproduct.[2]

Q3: Can microwave-assisted synthesis be beneficial for temperature control?

A3: Yes, microwave-assisted synthesis has been shown to be very effective in pyrimidine synthesis, particularly for reactions like the Suzuki coupling.[4][5] It can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating to the target temperature.[6] This can help to minimize the time the reaction mixture is held at high temperatures, potentially reducing the formation of degradation products.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrimidine Product

Low yields are a common problem in pyrimidine synthesis and can often be traced back to suboptimal reaction conditions, particularly temperature.[3]

Potential Cause Troubleshooting Steps
Low Reaction Temperature The activation energy for the reaction may not be overcome. Gradually increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) for product formation.[3] Be cautious of potential degradation at higher temperatures.
Inappropriate Reaction Time The reaction may require a longer time to reach completion at the current temperature. Monitor the reaction over a longer period using TLC.[2]
Suboptimal Catalyst Activity The catalyst may require a specific temperature range to be effective. Ensure the chosen catalyst is active at the reaction temperature. Some catalysts may require higher temperatures to become fully active.[3]
Solvent Effects The solvent's boiling point dictates the maximum reaction temperature at atmospheric pressure. The polarity of the solvent, which can be influenced by temperature, also affects reaction rates.[3] Consider using a higher-boiling point solvent if a higher temperature is required.
Issue 2: Significant Formation of Byproducts or Decomposition

The presence of impurities or degradation products often points to issues with reaction temperature.

Potential Cause Troubleshooting Steps
High Reaction Temperature Excessive heat can cause the decomposition of starting materials, intermediates, or the final product. It can also promote side reactions.[2][4] Try running the reaction at a lower temperature. For example, in Suzuki couplings, temperatures above the optimum (e.g., 100°C) can lead to the formation of side products.[4]
Prolonged Reaction Time at High Temperature Even at a suitable temperature, extended reaction times can lead to product degradation. The optimal reaction time should be determined by monitoring the reaction progress, for instance by TLC.[3]
Decomposition of Reactants Some reactants, like urea in the Biginelli reaction, can decompose at higher temperatures, leading to side reactions.[2] Consider a lower reaction temperature or a different order of addition for the reactants.[2]
Polymerization of Aldehyde Under acidic conditions and at elevated temperatures, some aldehydes are prone to polymerization. Using a milder catalyst or adding the aldehyde slowly to the heated reaction mixture can mitigate this.[3]

Quantitative Data on Temperature Effects

Table 1: Effect of Temperature on Biginelli Reaction Yield

This table summarizes the effect of temperature on the yield of a model Biginelli reaction.

EntryTemperature (°C)Yield (%)
160Lower Yield
280Moderate Yield
390Maximum Yield[7]
4100Decreased Yield

Data is generalized from findings indicating an optimal temperature range for Biginelli reactions. For a specific reaction, optimization is recommended.[8][9]

Table 2: Temperature Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

This table shows the results of a temperature scan for a microwave-assisted Suzuki coupling reaction.

EntryTemperature (°C)Reaction Time (min)Yield (%)
16020Low Conversion
28020Moderate Conversion
31002080
41001581
512010Lower Yield (Side Product Formation)
614010Lower Yield (Side Product Formation)

Data adapted from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[4][5] The formation of 2,4-diphenylpyrimidine was observed at higher temperatures.[4]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in the Biginelli Reaction

This protocol provides a framework for the synthesis of dihydropyrimidinones (DHPMs) with a focus on temperature control.

  • Reactant Mixture Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., 1 mol% Lewis acid or 20 mol% HCl).[3][7]

  • Temperature Control:

    • Place the flask in a heating mantle or oil bath equipped with a temperature controller and a reflux condenser.

    • Start the reaction at a moderate temperature (e.g., 60°C) and stir the mixture.[2]

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]

    • If the reaction is slow, incrementally increase the temperature by 10°C and continue monitoring.

  • Reaction Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.[2]

    • If a solid product precipitates, filter the solid and wash it with cold ethanol.[2]

    • If no precipitate forms, remove the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: Microwave-Assisted Suzuki Coupling for Aryl-Substituted Pyrimidine Synthesis

This protocol describes a general procedure for the Suzuki coupling of a halogenated pyrimidine with a boronic acid under microwave irradiation.

  • Reactant Preparation: In a microwave reaction vial, dissolve the halogenated pyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL). Displace the air in the vial with an inert gas like argon.[5]

  • Addition of Reagents: Add the arylboronic acid (0.5 mmol), a base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%).[4][5]

  • Microwave Irradiation and Temperature Control:

    • Seal the vial and place it in the microwave reactor.

    • Set the target temperature to 100°C and the reaction time to 15 minutes.[4] The pressure should be monitored during the reaction.[10]

  • Reaction Work-up:

    • After the reaction is complete, cool the vial to room temperature.

    • Evaporate the solvents under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the desired aryl-substituted pyrimidine.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Pyrimidine Synthesis Start Start: Low Yield or Side Product Formation CheckTemp Is Reaction Temperature Optimal? Start->CheckTemp AdjustTemp Adjust Temperature (Increase/Decrease) CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst Active and Correct? CheckTemp->CheckCatalyst Yes MonitorTLC Monitor Progress by TLC AdjustTemp->MonitorTLC MonitorTLC->CheckTemp ChangeCatalyst Change Catalyst or Adjust Loading CheckCatalyst->ChangeCatalyst No CheckTime Is Reaction Time Sufficient? CheckCatalyst->CheckTime Yes ChangeCatalyst->MonitorTLC AdjustTime Increase Reaction Time CheckTime->AdjustTime No Purify Purify Product CheckTime->Purify Yes AdjustTime->MonitorTLC End End: Successful Synthesis Purify->End

Caption: A troubleshooting workflow for common issues in pyrimidine synthesis.

BiginelliReactionPathways Temperature Effect on Biginelli Reaction Pathways cluster_0 Reactants Aldehyde Aldehyde LowTemp Low Temperature Aldehyde->LowTemp HighTemp High Temperature Aldehyde->HighTemp BetaKetoester β-Ketoester BetaKetoester->LowTemp BetaKetoester->HighTemp Urea Urea Urea->LowTemp Urea->HighTemp DesiredProduct Desired Product (Dihydropyrimidinone) LowTemp->DesiredProduct Favored Pathway UreaDecomp Urea Decomposition (-> Ammonia) HighTemp->UreaDecomp SideProduct Side Product (Dihydropyridine) UreaDecomp->SideProduct Hantzsch Pathway

Caption: Influence of temperature on Biginelli reaction selectivity.

TempOptimizationLogic Logical Flow for Temperature Optimization Start Start: Define Reaction InitialTemp Run at Moderate Temperature (e.g., 60°C) Start->InitialTemp Analyze Analyze Sample (TLC/HPLC) InitialTemp->Analyze Decision Product Formed? Analyze->Decision IncreaseTemp Increase Temperature by 10-20°C Decision->IncreaseTemp No / Slow CheckDecomposition Byproducts or Decomposition? Decision->CheckDecomposition Yes IncreaseTemp->Analyze OptimalTemp Optimal Temperature Found CheckDecomposition->OptimalTemp No DecreaseTemp Decrease Temperature CheckDecomposition->DecreaseTemp Yes End End: Protocol Established OptimalTemp->End DecreaseTemp->Analyze

Caption: A logical diagram for optimizing reaction temperature.

References

Technical Support Center: Catalyst Deactivation in Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in palladium-catalyzed cross-coupling reactions involving pyridine substrates. The unique electronic properties of the pyridine ring present distinct challenges that can impede catalytic efficiency.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyridine-containing substrates particularly challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium center of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1] This issue is often more pronounced when the coupling site is at the 2-position, adjacent to the nitrogen, a phenomenon sometimes called the "2-pyridyl problem."[1]

Q2: What are the main signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Stalled Reactions: The reaction proceeds initially but stops before the starting material is fully consumed.

  • Low or No Conversion: The reaction fails to produce a significant amount of the desired product despite appropriate conditions.

  • Formation of Palladium Black: A black precipitate of elemental palladium forms, indicating that the active Pd(0) species has agglomerated and fallen out of the catalytic cycle.[1] This often happens when the catalytic cycle is slow due to inhibition.[1]

  • Inconsistent Yields: Reproducibility issues between batches, which may point to varying levels of impurities or catalyst inhibition.[2]

Q3: What are the primary mechanisms of catalyst deactivation in these reactions?

A3: The deactivation pathways for catalysts in pyridine coupling reactions primarily include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants or inhibiting key catalytic steps like oxidative addition.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, which are catalytically incompetent.[1]

  • Ligand Degradation: Phosphine ligands, especially if not sufficiently bulky, can be susceptible to oxidation or other degradation pathways under reaction conditions.[2]

Q4: How does the choice of ligand impact catalyst stability and activity?

A4: The ligand is critical for overcoming the challenges of pyridine coupling. Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like XPhos, SPhos, RuPhos) are highly effective.[3][4][5] Their steric bulk creates a protective pocket around the palladium center, which discourages the pyridine nitrogen from coordinating while facilitating the desired oxidative addition and reductive elimination steps.[6] The strong σ-donating character of these ligands also increases the electron density on the palladium, which can accelerate key steps in the catalytic cycle.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Your reaction shows minimal to no product formation after an extended period.

Potential Cause Troubleshooting Steps & Solutions
Catalyst Poisoning by Pyridine 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][5] N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr can also be highly effective.[1][3]
2. Use a Well-Defined Pre-catalyst: Utilize a modern pre-catalyst (e.g., XPhos Pd G3) to ensure the efficient and reliable generation of the active Pd(0) species in solution.[3]
3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation, though optimizing other parameters is preferred.[1]
Inefficient Oxidative Addition 1. Change the Halide: If your substrate is a chloropyridine, consider synthesizing the bromo- or iodo-pyridine equivalent. C-Br and C-I bonds are generally more reactive towards oxidative addition than C-Cl bonds.[1]
2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments. Monitor for potential substrate or catalyst decomposition.[1]
Poor Reagent/Solvent Quality 1. Ensure Anhydrous Conditions: Use anhydrous solvents and dry reagents. Water can lead to protodeboronation of boronic acids, a common side reaction.[3]
2. Degas Thoroughly: The active Pd(0) catalyst is sensitive to oxygen.[3] Degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) or using freeze-pump-thaw cycles to prevent catalyst oxidation and homocoupling side reactions.[2]
Problem 2: Reaction Stalls After Partial Conversion

The reaction begins as expected but stops before completion, leaving unreacted starting material.

Potential Cause Troubleshooting Steps & Solutions
Progressive Catalyst Deactivation 1. Product Inhibition: The product molecule, which also contains a pyridine ring, can poison the catalyst just like the starting material. Switching to a more sterically hindered ligand may create a catalyst that is less susceptible to inhibition by both starting material and product.
Insufficient Base 1. Screen Bases: The choice of base is crucial. For challenging couplings, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[3] Ensure the base is finely ground and anhydrous.[3]
Formation of Palladium Black 1. Optimize Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can leave Pd(0) species unprotected, leading to agglomeration. For catalyst systems generated in situ, a ligand:Pd ratio of 1.5:1 to 2:1 is common.
2. Improve Reaction Rate: Implement strategies from "Problem 1" to accelerate the catalytic cycle. A faster turnover rate reduces the lifetime of vulnerable Pd(0) intermediates in solution, decreasing the likelihood of agglomeration.[1]

Quantitative Data on Catalyst Performance

The choice of catalyst system is critical for success. The following tables provide comparative data for common coupling reactions involving pyridine and related heterocyclic substrates.

Table 1: Comparative Performance in Suzuki Coupling of 3-Bromopyridine (Data is representative and compiled from literature to illustrate typical performance)[1]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Table 2: Catalyst Performance in Suzuki Coupling of 2-Chloropyridine (Data is representative and compiled from literature for coupling with phenylboronic acid)[3]

Catalyst / Pre-catalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10012-2460-75
XPhos Pd G3XPhosK₃PO₄Toluene1002-8>90
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>90

Table 3: Ligand Performance in Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine (Data adapted from a ligand screening study)[5]

LigandCatalyst SystemTemp (°C)Yield (%)
RuPhosRuPhos Pre-catalyst6583
SPhosPd₂(dba)₃ / SPhos6576
BINAPPd₂(dba)₃ / BINAP6571

Visualized Workflows and Deactivation Pathways

The following diagrams illustrate key concepts for diagnosing and overcoming catalyst deactivation.

Catalyst_Deactivation_Pathway cluster_cycle Desired Reaction start Active Catalyst L-Pd(0) inactive Inactive Pyridine Complex (Py)-L-Pd(0) start->inactive Pyridine Coordination (Poisoning) cycle Productive Catalytic Cycle (Oxidative Addition, etc.) start->cycle Reactants inactive->start Dissociation (Reversible, but often slow) cycle->start Regenerates product Product cycle->product Forms poison Pyridine Substrate poison->inactive

Caption: Pyridine coordination poisons the active catalyst, shunting it into an inactive state.

Troubleshooting_Workflow start_node Low / Stalled Reaction q1 Palladium Black Observed? start_node->q1 q2 Using Bulky Ligand (e.g., XPhos, SPhos)? q1->q2 No sol1 Issue: Catalyst Agglomeration Solution: Improve ligand protection, use pre-catalyst, increase rate. q1->sol1 Yes q3 System Rigorously Degassed? q2->q3 Yes sol2 Issue: Catalyst Poisoning Solution: Switch to bulkier, electron-rich ligand. q2->sol2 No sol3 Issue: O₂ Promotes Side Reactions (e.g., Homocoupling) Solution: Improve inert atmosphere technique. q3->sol3 No sol4 Issue: Poor Oxidative Addition Solution: Increase temperature, switch to Br/I halide. q3->sol4 Yes

Caption: A logical workflow to diagnose and solve common issues in pyridine coupling reactions.

Logical_Relationships cluster_inputs Input Parameters cluster_effects Intermediate Effects cluster_outcomes Reaction Outcomes ligand Ligand Choice (e.g., PPh₃ vs. XPhos) stability Catalyst Stability (Resistance to Poisoning) ligand->stability Increases with bulk rate Catalytic Rate (Ox. Add. / Red. Elim.) ligand->rate Increases with e⁻-richness base Base Choice (e.g., K₂CO₃ vs. K₃PO₄) base->rate Affects transmetalation conditions Reaction Conditions (Temp, Solvent, Purity) conditions->stability Purity is key conditions->rate Temp dependence yield Yield & TON stability->yield Positive correlation deactivation Deactivation Rate stability->deactivation Negative correlation rate->yield Positive correlation rate->deactivation Negative correlation (Reduces agglomeration)

Caption: Relationship between experimental choices, catalytic effects, and final reaction outcomes.

Experimental Protocols

Protocol 1: Robust Suzuki Coupling of a 2-Chloropyridine Derivative

This protocol incorporates best practices to minimize catalyst deactivation when coupling a challenging 2-chloropyridine substrate with an arylboronic acid.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, K₃PO₄, and XPhos Pd G3 pre-catalyst.

  • Seal the flask with a septum, then evacuate and backfill with inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[3]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Attempted Catalyst Regeneration

This protocol is for attempting to regenerate a palladium-on-carbon (Pd/C) catalyst that has been deactivated by nitrogen-containing compounds. Regeneration of homogeneous catalysts is often not feasible; re-purification of the product and disposal of the spent catalyst is standard.

Materials:

  • Deactivated Pd/C catalyst

  • Chloroform

  • Glacial Acetic Acid

Procedure:

  • After the reaction, filter the heterogeneous Pd/C catalyst from the reaction mixture.

  • Suspend the spent catalyst in a mixture of chloroform and glacial acetic acid (e.g., a 9:1 v/v mixture).

  • Stir the suspension vigorously at room temperature for 1-2 hours. Sonication may also be applied to help dislodge adsorbed species.

  • Filter the catalyst and wash thoroughly with a non-coordinating solvent (e.g., acetone or ethanol) to remove the acid and any dissolved impurities.

  • Dry the catalyst under vacuum before attempting to reuse it.

  • Note: The effectiveness of this regeneration is highly variable and may not restore full activity. A small-scale test reaction is recommended to assess the performance of the regenerated catalyst.

References

Technical Support Center: Work-up Procedures for Pyrimidine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up and quenching of pyrimidine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching in pyrimidine synthesis?

A1: Quenching serves to stop the reaction by neutralizing any remaining acidic or basic catalysts and to decompose reactive intermediates. This is a critical step before the extraction and purification of the desired pyrimidine product. For instance, in acid-catalyzed reactions like the Biginelli synthesis, a basic quench is often employed.

Q2: What are some common quenching agents used in pyrimidine synthesis work-ups?

A2: The choice of quenching agent depends on the reaction conditions. For acid-catalyzed syntheses, a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is frequently used to neutralize the acid catalyst.[1] Pouring the reaction mixture into ice-water is another common method to both cool the reaction and dilute the reagents.[2] For reactions that need neutralization of a base, a dilute acid like hydrochloric acid (HCl) may be used.[3]

Q3: My pyrimidine product is a solid that precipitates upon quenching. What is the best way to isolate it?

A3: If your product precipitates from the reaction mixture upon cooling or quenching, simple vacuum filtration is often the most effective isolation method.[4] The collected solid should then be washed with a suitable cold solvent, such as cold ethanol or water, to remove residual reagents and byproducts.[3][4]

Q4: I am having trouble with "oiling out" during the recrystallization of my pyrimidine derivative. What can I do?

A4: "Oiling out," where the product separates as a liquid instead of forming crystals, can be caused by several factors.[5] One common reason is that the solution is too concentrated, or the cooling is too rapid.[5][6] To resolve this, you can try reheating the mixture and adding more solvent to decrease saturation.[5] Allowing the solution to cool more slowly can also promote proper crystal formation.[7] If the issue persists, consider changing the solvent system.[5]

Q5: How can I remove unreacted urea or thiourea from my crude Biginelli reaction product?

A5: Urea and thiourea have some solubility in water. Washing the crude product with cold water after filtration is a common and effective method for removing excess urea or thiourea.[2]

Troubleshooting Guides

Issue 1: Low Yield of Pyrimidine Product After Work-up

Low recovery of the desired product can stem from several issues during the quenching and extraction process.

Potential Cause Troubleshooting Steps
Product is partially soluble in the aqueous layer. Before discarding the aqueous layer, re-extract it one or two more times with the organic solvent. You can also try saturating the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.
Incomplete precipitation of the solid product. If the product is expected to precipitate, ensure the solution is sufficiently cooled. Placing the flask in an ice bath can help maximize precipitation.[5]
Emulsion formation during extraction. Emulsions can trap the product and prevent efficient separation. To break an emulsion, try adding brine, adding more organic solvent, or gently swirling the separatory funnel instead of vigorous shaking.
Product degradation during acidic or basic work-up. If the pyrimidine derivative is sensitive to strong acids or bases, use milder quenching agents. For example, use saturated sodium bicarbonate instead of a stronger base. Ensure the work-up is performed promptly and at a low temperature if necessary.
Issue 2: Impurities in the Final Pyrimidine Product

The presence of persistent impurities after purification often points to issues in the work-up or the purification method itself.

Potential Cause Troubleshooting Steps
Co-precipitation of side products. If impurities are present after recrystallization, the chosen solvent may not be optimal. Experiment with different solvent systems, including mixed solvents like ethanol-water, to find conditions where the impurity remains in the mother liquor.[7]
Presence of N-acylurea byproducts in Biginelli reactions. N-acylureas can sometimes co-crystallize with the desired dihydropyrimidinone. Recrystallization is often the most effective method for their removal; however, careful selection of the recrystallization solvent is crucial.[3]
Formation of Hantzsch dihydropyridine byproducts. This fluorescent byproduct can form at higher temperatures. Optimizing the reaction temperature to be lower can reduce its formation.[3] Purification via column chromatography may be necessary if it is not removed by recrystallization.
Residual catalyst in the final product. Ensure thorough washing of the organic layer during extraction to remove any water-soluble catalysts. For solid-supported catalysts, ensure complete filtration.

Data Presentation

Table 1: Comparison of Catalysts and Conditions in Biginelli Reaction Yields

CatalystSolventReaction ConditionsReported Yield (%)Reference
HClEthanolReflux, 48 hoursOften low to moderate[4]
Yb(OTf)₃Solvent-freeNot specifiedIncreased yields, shorter time[8]
Montmorillonite-KSFSolvent-freeNot specifiedGood yields[9]
Fe₃O₄@C@OSO₃HSolvent-free80 °CHigh yields[10]

Experimental Protocols

Protocol 1: General Work-up Procedure for an Acid-Catalyzed Biginelli Reaction

This protocol describes a standard procedure for quenching and isolating a 3,4-dihydropyrimidin-2(1H)-one (DHPM) product that precipitates from the reaction mixture.

Materials:

  • Reaction mixture from Biginelli synthesis

  • Crushed ice or ice-water

  • Cold ethanol

  • Deionized water

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Quenching: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.[3]

  • Pour the cooled reaction mixture onto crushed ice or into a beaker of ice-water with stirring.[2]

  • Continue stirring until the product fully precipitates.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with cold deionized water to remove any unreacted urea and other water-soluble impurities.[2]

  • Further wash the solid with a small amount of cold ethanol to remove other impurities.[3]

  • Drying: Dry the purified product, for example, by air drying on the filter paper or in a desiccator.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, commonly ethanol or an ethanol-water mixture.[11]

Protocol 2: Work-up Procedure with Liquid-Liquid Extraction for a Pyrimidine Synthesis

This protocol is suitable for reactions where the pyrimidine product remains dissolved in the reaction solvent after quenching.

Materials:

  • Reaction mixture

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]

  • Organic extraction solvent (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quenching: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.[1] Repeat the extraction two to three times for optimal recovery.

  • Washing: Combine the organic layers and wash with brine. This helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.[1]

Mandatory Visualizations

G General Work-up and Quenching Workflow reaction Pyrimidine Synthesis Reaction Mixture quench Quenching (e.g., add NaHCO₃ aq. or ice-water) reaction->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction Product is soluble filtration Filtration quench->filtration Product precipitates wash_dry Wash & Dry Organic Layer (Brine, Na₂SO₄) extraction->wash_dry recrystallization Recrystallization (e.g., Ethanol) filtration->recrystallization concentrate Concentrate (Rotary Evaporation) wash_dry->concentrate concentrate->recrystallization pure_product Pure Pyrimidine Product recrystallization->pure_product

Caption: A general experimental workflow for quenching and purifying pyrimidine synthesis reactions.

G Troubleshooting Low Yield in Pyrimidine Work-up start Low Yield After Work-up check_aqueous Check Aqueous Layer (TLC or re-extract) start->check_aqueous product_in_aqueous Product found in aqueous layer check_aqueous->product_in_aqueous Yes no_product_in_aqueous No product in aqueous layer check_aqueous->no_product_in_aqueous No re_extract Solution: Re-extract aqueous layer, use brine product_in_aqueous->re_extract check_precipitation Was precipitation incomplete? no_product_in_aqueous->check_precipitation cool_further Solution: Cool filtrate further (ice bath) check_precipitation->cool_further Yes check_emulsion Was an emulsion formed? check_precipitation->check_emulsion No break_emulsion Solution: Add brine or more organic solvent check_emulsion->break_emulsion Yes

Caption: A logical workflow for troubleshooting low product yield during the work-up procedure.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-4-(pyridin-3-yl)pyrimidine and its structural analogs, 2-chloropyrimidine and 3-bromopyridine. This analysis is crucial for researchers, scientists, and drug development professionals for the structural elucidation and purity assessment of these heterocyclic compounds.

While experimental data for the reference compounds are readily available, the spectral data for this compound presented herein are predicted values generated through computational methods, as experimental spectra are not publicly available at the time of this publication. These predictions are based on established algorithms and provide a reliable estimation for spectral interpretation.

Experimental Protocols

High-quality NMR spectra are fundamental for accurate structural analysis. The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra for the compounds discussed in this guide.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1][2] The choice of solvent is critical as it must completely dissolve the compound without its residual peaks obscuring signals of interest.[1]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[3] Ensure the solution is free of any particulate matter, as this can degrade the quality of the NMR spectrum.[2][4]

  • Standard: If quantitative analysis or a precise chemical shift reference is required, an internal standard such as Tetramethylsilane (TMS) can be added. For many routine analyses, the residual solvent signal is sufficient for referencing.[3]

NMR Data Acquisition:

  • Instrumentation: Spectra are typically acquired on a 300 MHz, 400 MHz, or higher field NMR spectrometer.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is used to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is generally required.

    • Relaxation Delay: A 2-second relaxation delay is commonly used.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The following table compares the ¹H NMR data for this compound with 2-chloropyrimidine and 3-bromopyridine.

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound H-5~7.80d~5.3
(Predicted)H-6~8.80d~5.3
H-2'~9.40d~2.3
H-4'~8.85ddd~8.2, 2.3, 1.7
H-5'~7.60dd~8.2, 4.8
H-6'~8.90dd~4.8, 1.7
2-Chloropyrimidine H-4, H-68.65d4.8
(in CDCl₃)H-57.25t4.8
3-Bromopyridine H-28.68d2.0
(in CDCl₃)[5]H-47.80ddd8.0, 2.0, 1.0
H-57.19dd8.0, 4.8
H-68.52dd4.8, 1.0

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

CompoundCarbon AssignmentChemical Shift (δ) ppm
This compound C-2~162.0
(Predicted)C-4~164.5
C-5~115.0
C-6~159.0
C-2'~151.0
C-3'~133.0
C-4'~138.0
C-5'~124.0
C-6'~153.0
2-Chloropyrimidine C-2160.9
(in CDCl₃)[6]C-4, C-6158.1
C-5120.2
3-Bromopyridine C-2150.2
(in CDCl₃)C-3120.4
C-4138.9
C-5124.1
C-6147.8

NMR Analysis Workflow

The process of NMR analysis, from sample preparation to final structure elucidation, follows a logical workflow. This can be visualized as a series of sequential steps, each crucial for obtaining high-quality and interpretable data.

NMR_Workflow General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire 1D Spectra (¹H, ¹³C, DEPT) E->F G Acquire 2D Spectra (COSY, HSQC, HMBC) F->G H Fourier Transform & Phase Correction G->H I Peak Picking & Integration (¹H) H->I J Assign Signals I->J K Structure Elucidation J->K

Caption: Workflow of NMR analysis from sample preparation to data interpretation.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel chemical entities is paramount. This guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-4-(pyridin-3-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra, this guide constructs a plausible fragmentation pathway based on established principles and data from structurally related molecules. Furthermore, we offer a comparative overview of alternative analytical techniques and a detailed, adaptable experimental protocol for mass spectrometry analysis.

Unraveling the Fragmentation Pattern of this compound

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the pyrimidine and pyridine rings, as well as the loss of the chlorine substituent. The molecular formula of the compound is C₉H₆ClN₃, with a monoisotopic mass of approximately 191.0250 Da. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Based on the fragmentation patterns of similar pyrimidine and pyridine derivatives, a proposed fragmentation pathway is outlined below. The initial ionization event is the removal of an electron to form the molecular ion (M⁺˙). Subsequent fragmentation is driven by the relative stabilities of the resulting cations and neutral losses.

Proposed Fragmentation Data
m/z (predicted) Proposed Fragment Ion Neutral Loss Plausible Structure
191/193[C₉H₆ClN₃]⁺˙-Molecular Ion
156[C₉H₆N₃]⁺Cl4-(pyridin-3-yl)pyrimidine cation
130[C₈H₆N₂]⁺˙HCN from [M-Cl]⁺Phenylpyrimidine or similar rearranged cation
129[C₉H₅N₂]⁺HCl from M⁺˙Pyridinyl-cyano-cyclopentadienyl cation
103[C₇H₅N]⁺˙HCN from [C₈H₆N₂]⁺˙Phenylacetylene or rearranged isomer
78[C₅H₄N]⁺C₄H₂N₂ from [M-Cl]⁺Pyridyl cation
76[C₆H₄]⁺˙N₂ from [C₇H₅N]⁺˙Benzyne
52[C₄H₄]⁺˙C₅H₂N₃ from M⁺˙Butatriene cation radical
51[C₄H₃]⁺H from [C₄H₄]⁺˙Butadiynyl cation

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as a directed graph, where nodes represent the ions and edges represent the fragmentation steps with their corresponding neutral losses.

Fragmentation_Pathway M [M]⁺˙ m/z 191/193 F1 [M-Cl]⁺ m/z 156 M->F1 - Cl F2 [M-HCl]⁺˙ m/z 155 M->F2 - HCl F3 [C₈H₅N₂]⁺ m/z 129 F1->F3 - HCN F4 [C₅H₄N]⁺ m/z 78 F1->F4 - C₄H₂N₂ F6 [C₄H₃N₂]⁺ m/z 79 F2->F6 - C₅H₂ F5 [C₄H₂N]⁺ m/z 64 F3->F5 - C₄H₃N

Caption: Proposed EI-MS fragmentation pathway of this compound.

Comparative Analysis of Analytical Methodologies

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques. Below is a comparison of mass spectrometry with other relevant analytical methods for the characterization of this compound.

Analytical Method Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, fragmentation pattern, purity, and quantification.High resolution, sensitivity, and established libraries for compound identification.Requires volatile and thermally stable compounds. Derivatization may be necessary for polar analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Molecular weight, fragmentation pattern (MS/MS), purity, and quantification.Applicable to a wide range of compounds, including non-volatile and thermally labile ones. High sensitivity and selectivity.Matrix effects can suppress ionization. Mobile phase selection is critical and can be complex.
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity, quantification, and retention time for identification against a known standard.Robust, reproducible, and widely available. Good for quantitative analysis.Limited structural information. Requires a chromophore for UV detection. Co-elution can be an issue.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms (¹H, ¹³C, 2D NMR).Unambiguous structure determination. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts. Complex spectra for some molecules.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure. Not suitable for complex mixtures.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol can be adapted for other mass spectrometry techniques.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to prepare a stock solution of 1 mg/mL.

  • Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • Sample Injection: Inject 1 µL of the working solution into the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

This guide serves as a foundational resource for researchers working with this compound and similar heterocyclic compounds. The predictive nature of the fragmentation data underscores the importance of experimental verification for definitive structural confirmation. The comparative data on analytical techniques and the detailed experimental protocol provide a practical framework for the robust characterization of this and other novel molecules in a research and development setting.

A Researcher's Guide to Comparing Experimental and Theoretical Spectra for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis and drug development, pyrimidine and its derivatives are of paramount importance, forming the backbone of nucleic acids and a core scaffold in numerous pharmaceuticals. The structural elucidation of these compounds is critical, and this is often achieved through a synergistic approach that combines experimental spectroscopy with theoretical calculations. This guide provides a detailed comparison of experimental and theoretical Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for pyrimidine compounds, offering researchers a framework for interpreting their own findings.

Methodologies: The Experimental and Computational Workbench

A robust comparison relies on well-defined protocols for both data acquisition and computational modeling.

  • UV-Vis Spectroscopy : To determine electronic transitions, a solution of the pyrimidine compound is prepared in a UV-transparent solvent, such as methanol or acetonitrile. The sample is placed in a quartz cuvette and scanned over a wavelength range, typically 200–400 nm, using a dual-beam spectrophotometer to identify the wavelength of maximum absorbance (λmax).[1]

  • Infrared (IR) Spectroscopy : Vibrational modes are commonly measured using a Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. The spectrum is typically recorded from 4000 to 400 cm⁻¹. For high-resolution studies of monomeric species, matrix isolation techniques can be employed where the compound is trapped in an inert gas matrix (e.g., solid argon) at cryogenic temperatures.[2]

  • Raman Spectroscopy : This technique provides complementary information on vibrational modes. A sample is illuminated with a monochromatic laser source (e.g., 632.8 nm He-Ne laser).[3] The inelastically scattered light is collected, filtered to remove the strong Rayleigh scattering, and analyzed by a spectrometer. It is particularly advantageous for studying aqueous solutions, where water does not cause significant interference.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To probe the chemical environment of atomic nuclei (primarily ¹H and ¹³C), the pyrimidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube and analyzed in a high-field NMR spectrometer. For identifying labile protons, such as those in -NH or -OH groups, a D₂O exchange experiment can be performed.[5]

  • Computational Foundation (Geometry Optimization) : The first step in any theoretical spectral prediction is to find the molecule's most stable three-dimensional structure. This is typically achieved through geometry optimization using Density Functional Theory (DFT), a popular quantum chemical method. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common and reliable choice for this purpose.[2][6]

  • Predicting Vibrational Spectra (IR & Raman) : Following optimization, the vibrational frequencies are calculated at the same level of theory. These calculations yield harmonic frequencies, which are systematically higher than experimental values. Therefore, they are often multiplied by an empirical scaling factor to improve agreement. For higher accuracy, more computationally intensive anharmonic calculations can be performed, which can also predict overtones and combination bands.[7]

  • Predicting Electronic Spectra (UV-Vis) : Electronic excitation energies and oscillator strengths, which determine the UV-Vis spectrum, are calculated using Time-Dependent DFT (TD-DFT).[8] This method provides information on the λmax and the nature of the electronic transitions (e.g., n→π* or π→π*).

  • Predicting NMR Spectra : The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR chemical shifts.[9] This approach computes the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS).

Workflow for Spectral Comparison

The logical flow from sample to structural confirmation involves a continuous feedback loop between experimental measurement and theoretical validation.

G cluster_exp Experimental Analysis cluster_the Theoretical Analysis cluster_comp Comparison & Refinement A Pyrimidine Compound B Spectroscopic Measurement (UV-Vis, IR, Raman, NMR) A->B C Experimental Spectra B->C G Compare Spectra (Peak Positions, Intensities) C->G D Molecular Structure E Quantum Chemical Calculation (DFT, TD-DFT, GIAO) D->E F Predicted Spectra E->F F->G H Refine Structure or Computational Method G->H Discrepancy I Structural Elucidation G->I Good Agreement H->E

References

Reactivity Showdown: 2-Chloropyrimidines vs. 2-Sulfonylpyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of pharmaceutical and agrochemical research, pyrimidine derivatives are indispensable building blocks for synthesizing a vast array of bioactive molecules.[1][2] The reactivity of substituted pyrimidines, particularly in nucleophilic aromatic substitution (SNAr) reactions, is a critical factor for synthetic chemists. This guide provides an in-depth, objective comparison of the reactivity between two key pyrimidine electrophiles: 2-chloropyrimidines and 2-sulfonylpyrimidines.

The core of this comparison lies in the leaving group's ability to depart from the pyrimidine ring during an SNAr reaction. The fundamental principle is that a better leaving group accelerates the reaction. Experimental evidence consistently demonstrates that sulfonyl groups are significantly better leaving groups than chloride.[3][4] Consequently, 2-sulfonylpyrimidines exhibit substantially higher reactivity towards nucleophiles compared to their 2-chloro counterparts, allowing for milder reaction conditions and often providing higher yields.[3][4]

Quantitative Reactivity Comparison

The enhanced reactivity of 2-sulfonylpyrimidines is not merely qualitative. Studies focusing on cysteine S-arylation have shown that 2-sulfonylpyrimidines react rapidly at neutral pH, while the corresponding 2-chloropyrimidines are far less reactive or completely unreactive under the same conditions.[3][4] In control experiments, 2-halopyrimidines failed to show any observable arylation of glutathione (GSH) over a 6-hour period, highlighting the superior reactivity of the sulfonyl leaving group.[3][4]

The following table summarizes comparative data gleaned from the literature, illustrating the general reactivity trends. While direct side-by-side kinetic data under identical conditions is not always available for a wide range of nucleophiles, the trend is clear and well-supported.

Substrate ClassNucleophileConditionsReactivity OutcomeReference
2-ChloropyrimidineCysteine (in GSH)Neutral pH, aq. buffer, ≤ 37 °C, 6 hNo observable reaction[3][4]
2-SulfonylpyrimidineCysteine (in GSH)Neutral pH, aq. buffer, ≤ 37 °CRapid and quantitative reaction[3][4][5]
2-ChloropyrimidineVarious AminesTypically requires elevated temperatures (e.g., 80-90 °C) or microwave assistanceModerate to good yields, longer reaction times[2]
2-SulfonylpyrimidineVarious AminesCan react at lower temperatures, often room temperatureHigh yields, shorter reaction times[6]
Theoretical Basis for Reactivity Difference

The difference in reactivity is rooted in the stability of the leaving group anion. The sulfonyl group (RSO₂⁻) is the conjugate base of a strong sulfonic acid, making it a very stable anion and thus an excellent leaving group. In contrast, the chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a good leaving group, but generally less effective than a sulfonate.

The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a high-energy anionic intermediate known as the Meisenheimer complex. The stability of this intermediate is key to the reaction rate.[7] The rate-determining step is typically the initial nucleophilic attack that disrupts aromaticity. A better leaving group stabilizes the transition state leading to the Meisenheimer complex, thereby lowering the activation energy and increasing the reaction rate.

Caption: General mechanism for SNAr reactions on 2-substituted pyrimidines.

Experimental Protocols

Below are representative protocols for the nucleophilic substitution on 2-chloropyrimidines and a conceptual protocol for 2-sulfonylpyrimidines based on their reactivity profile.

Protocol 1: Synthesis of a 2-Aminopyrimidine from a 2-Chloropyrimidine Derivative

This protocol is adapted from a procedure for the synthesis of 2-aminopyrimidine derivatives.[2]

Materials:

  • 2-Amino-4,6-dichloropyrimidine (1 eq., e.g., 3 mmol)

  • Substituted amine (1 eq., e.g., 3 mmol)

  • Triethylamine (2 eq., e.g., 6 mmol)

  • Distilled water

  • Ethanol

Procedure:

  • In a reaction vessel, finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.

  • Heat the solvent-free mixture to 80–90 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and add distilled water.

  • Filter the resulting precipitate.

  • Wash the crude product with water and then crystallize from ethanol to yield the purified 2-aminopyrimidine derivative.[2]

Protocol 2: General Procedure for Cysteine Arylation with a 2-Sulfonylpyrimidine

This protocol is based on the conditions described for the reaction of 2-sulfonylpyrimidines with thiols in a biological context.[3][6]

Materials:

  • 2-Sulfonylpyrimidine derivative (e.g., PK11000) (1-10 eq.)

  • Thiol-containing substrate (e.g., Glutathione or a cysteine-containing peptide) (1 eq.)

  • Aqueous buffer (e.g., Phosphate buffer, pH 7.0-7.2)

  • Organic co-solvent if needed (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the 2-sulfonylpyrimidine in a suitable solvent like DMSO.

  • Prepare a solution of the thiol-containing substrate in the aqueous buffer.

  • Add the desired amount of the 2-sulfonylpyrimidine stock solution to the buffered substrate solution.

  • Incubate the reaction mixture at a controlled temperature, typically between 20 °C and 37 °C.

  • The reaction is often rapid and can be monitored by methods such as Mass Spectrometry (to observe the mass increase of the substrate) or HPLC.[6]

  • Purification of the resulting S-arylated product can be achieved using standard chromatographic techniques suitable for the substrate (e.g., reverse-phase HPLC for peptides).

Experimental_Workflow cluster_chloro 2-Chloropyrimidine Pathway cluster_sulfonyl 2-Sulfonylpyrimidine Pathway A1 Mix Reactants: 2-Chloropyrimidine, Amine, Base A2 Heat (e.g., 80-90°C) Solvent-free or in Solvent A1->A2 A3 Reaction Monitoring (TLC) A2->A3 A4 Work-up & Purification (Precipitation, Crystallization) A3->A4 end Final Product A4->end B1 Mix Reactants: 2-Sulfonylpyrimidine, Nucleophile in Aqueous Buffer B2 Incubate (e.g., RT - 37°C) (Milder Conditions) B1->B2 B3 Reaction Monitoring (MS, HPLC) B2->B3 B4 Purification (Chromatography) B3->B4 B4->end start Start start->A1 start->B1

Caption: Comparative workflow for SNAr reactions.

Logical Framework for Reactivity

The enhanced performance of 2-sulfonylpyrimidines can be logically summarized by considering the key factors governing SNAr reactions.

Reactivity_Logic LG_Ability Leaving Group Ability Sulfonyl Sulfonyl (RSO2-) (Excellent LG) LG_Ability->Sulfonyl Chloride Chloride (Cl-) (Good LG) LG_Ability->Chloride Lower_Ea Lower Activation Energy Sulfonyl->Lower_Ea Higher_Ea Higher Activation Energy Chloride->Higher_Ea TS_Energy Transition State Energy Fast_Rate Faster Rate Lower_Ea->Fast_Rate Slower_Rate Slower Rate Higher_Ea->Slower_Rate Rate Reaction Rate Mild_Cond Milder Conditions (e.g., lower temp) Fast_Rate->Mild_Cond Harsher_Cond Harsher Conditions (e.g., higher temp) Slower_Rate->Harsher_Cond Conditions Reaction Conditions

Caption: Logic diagram correlating leaving group ability to reaction conditions.

Conclusion

For researchers and professionals in drug development, the choice between a 2-chloropyrimidine and a 2-sulfonylpyrimidine as an electrophile has significant practical implications. The experimental data unequivocally supports that 2-sulfonylpyrimidines are substantially more reactive in SNAr reactions. This heightened reactivity translates into tangible synthetic advantages, including:

  • Milder Reaction Conditions: Reactions can often be performed at or near physiological pH and temperature, which is crucial when working with sensitive biomolecules.[3]

  • Faster Reaction Rates: Increased reactivity leads to shorter reaction times, improving overall efficiency.

  • Higher Yields and Selectivity: The clean and rapid nature of the reaction can lead to higher yields and fewer side products.[6]

While 2-chloropyrimidines remain valuable and widely used precursors, 2-sulfonylpyrimidines offer a powerful alternative when higher reactivity is required, particularly for applications in bioconjugation and the synthesis of complex molecular probes under mild, aqueous conditions.

References

A Comparative Guide to DFT Analysis for Molecular Structure Investigation of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Density Functional Theory (DFT) methods for the molecular structure investigation of chloropyridines. It is designed to assist researchers in selecting appropriate computational strategies and understanding the correlation between theoretical calculations and experimental data.

Introduction

Chloropyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding their precise molecular structure is crucial for predicting their reactivity, biological activity, and physical properties. Density Functional Theory (T) has emerged as a powerful tool for accurately modeling the geometric and electronic structures of these molecules. This guide compares the performance of various DFT functionals and basis sets in predicting the structural parameters of chloropyridines, supported by experimental data.

Experimental and Computational Protocols

A combination of experimental techniques and computational methods is often employed to elucidate the molecular structure of chloropyridines.

Experimental Protocols:

  • Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: These techniques are used to probe the vibrational modes of the molecule. Experimentally obtained spectra serve as a benchmark for validating the vibrational frequencies calculated using DFT. For instance, in the study of 2-chloro-4-(trifluoromethyl) pyridine, the FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range on a Perkin Elmer spectrometer, and the FT-Raman spectrum was obtained using a 1064 nm laser source in the 4000–100 cm⁻¹ range.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Chemical shifts are sensitive to the electronic structure and can be accurately predicted by DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[1]

  • X-ray Crystallography: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The bond lengths and angles obtained from X-ray diffraction provide a direct and highly accurate reference for benchmarking the performance of DFT methods.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a class of quantum chemical methods that approximate the electronic structure of a molecule to determine its properties. The general workflow for a DFT-based molecular structure investigation is as follows:

  • Input Structure: A plausible 3D structure of the chloropyridine molecule is created.

  • Geometry Optimization: The energy of the input structure is minimized with respect to the positions of its atoms. This process yields the most stable, or "optimized," geometry. This is typically performed using a specific combination of a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental IR and Raman spectra.

  • Property Calculation: Other properties of interest, such as NMR chemical shifts, electronic properties (HOMO-LUMO gap), and thermodynamic properties, are calculated for the optimized structure.

  • Analysis and Comparison: The calculated structural parameters (bond lengths, bond angles) and other properties are compared with available experimental data to validate the computational model.

DFT Workflow for Molecular Structure Investigation

DFT_Workflow cluster_input Input Phase cluster_computation Computational Phase cluster_analysis Analysis & Validation cluster_output Output Input Initial Molecular Structure Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Properties Calculation of Other Properties (NMR Shifts, Electronic Properties) Frequency->Properties Comparison Comparison with Experimental Data (X-ray, NMR, IR/Raman) Final Validated Molecular Structure & Properties Comparison->Final Properties->Comparison

Caption: General workflow for DFT analysis of molecular structure.

Comparison of DFT Functionals and Basis Sets

The choice of DFT functional and basis set is critical for obtaining accurate results. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost. The Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly used for molecules of this size.

Performance for Geometric Parameters

Below is a comparison of calculated and experimental geometric parameters for various chloropyridine derivatives. The data demonstrates that DFT calculations, particularly with the B3LYP functional and a reasonably large basis set, can reproduce experimental bond lengths and angles with high fidelity.

Table 1: Comparison of Selected Bond Lengths (Å) for 2-chloropyridine

BondB3LYP/6-311++G(d,p)MP2/cc-pVTZ
N1-C21.3351.337
C2-C31.3891.392
C3-C41.3901.390
C4-C51.4031.404
C5-C61.3941.396
C2-Cl1.7371.740

Data synthesized from studies on halopyridines. Ab initio MP2 calculations are included for comparison. All 2-halopyridines show a shortening of the N–C(2) bond due to halogen substitution.[2]

Table 2: Comparison of Selected Bond Angles (°) for 2-chloropyridine

AngleB3LYP/6-311++G(d,p)MP2/cc-pVTZ
C6-N1-C2117.8117.9
N1-C2-C3123.1123.0
C2-C3-C4118.9118.9
C3-C4-C5118.5118.5
C4-C5-C6118.9118.9
N1-C6-C5122.8122.8

Data synthesized from studies on halopyridines.[2]

Vibrational Frequencies

DFT calculations are also highly effective in predicting vibrational spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data. Studies on 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine have shown that using the B3LYP functional with the 6-31G(*) or 6-311+G(**) basis sets and applying appropriate scaling factors leads to good agreement between observed and calculated vibrational frequencies.[3] Similarly, for 2-chloro-6-methoxypyridine, the B3LYP method with 6-31G(d,p), cc-pVTZ, and 6-311++G(d,p) basis sets provided vibrational frequencies in good agreement with experimental data.[4]

Electronic Properties

DFT is also a valuable tool for investigating the electronic properties of chloropyridines, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions. For 2-chloro-4-(trifluoromethyl) pyridine, the HOMO-LUMO energy gap was calculated to be -6.53 eV using the B3LYP/6-311++G(d,p) method.[1]

Conclusion

DFT analysis is a robust and reliable method for investigating the molecular structure of chloropyridines. The B3LYP functional, in conjunction with Pople-style basis sets like 6-311++G(d,p), consistently provides geometric parameters and vibrational frequencies that are in excellent agreement with experimental data. For high-accuracy structural determination, it is recommended to benchmark the computational results against experimental data from techniques such as X-ray crystallography and NMR spectroscopy. The workflow and data presented in this guide offer a solid foundation for researchers to confidently apply DFT methods in their studies of chloropyridines and related molecules.

References

A Comparative Study of C4 vs. C2 Reactivity in Dichloropyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of dichloropyrimidines is critical for the efficient synthesis of novel therapeutics and functional molecules. This guide provides an objective comparison of the reactivity at the C4 and C2 positions of the dichloropyrimidine scaffold, supported by experimental data and detailed protocols.

The inherent asymmetry of 2,4-dichloropyrimidine and its derivatives presents a regioselectivity challenge in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. While the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position, this preference is not absolute and can be influenced by a variety of factors.[1] A thorough understanding of these factors is paramount for controlling reaction outcomes and achieving the desired substitution pattern.

General Reactivity Profile

In many nucleophilic aromatic substitution reactions, the general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[2][3][4] This preferential reactivity at C4 is often attributed to the greater electrophilicity of this position, which can be rationalized by examining the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).[1][5] For unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at C4, making it the more favorable site for nucleophilic attack.[6]

However, this inherent preference can be readily modulated, and in some cases, completely reversed, leading to selective C2 substitution or the formation of product mixtures.[1][6] The following sections delve into the key factors that govern this regioselectivity.

Factors Influencing C4 vs. C2 Selectivity

The outcome of a reaction involving a dichloropyrimidine is a delicate interplay of electronic and steric effects, the nature of the incoming nucleophile, and the specific reaction conditions employed.

Substituents on the Pyrimidine Ring

The electronic nature of other substituents on the pyrimidine ring plays a pivotal role in directing nucleophilic attack.

  • Electron-Donating Groups (EDGs): The presence of an electron-donating group, such as an amino or methoxy group, at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][6] This is because the EDG can increase the electron density at C4, making it less electrophilic. Quantum mechanics (QM) analyses have shown that with an EDG at C6, the LUMO lobes at C2 and C4 can become similar in size, suggesting a potential for mixed products, though in some cases, high C2 selectivity is observed.[6]

  • Electron-Withdrawing Groups (EWGs): Conversely, an electron-withdrawing group at the C5 position tends to enhance the inherent preference for C4 substitution.[1][7]

  • Steric Hindrance: A sterically bulky substituent at the C5 position can hinder nucleophilic attack at the adjacent C4 position, potentially leading to an increase in C2 substitution.[6]

Nature of the Nucleophile

The identity of the nucleophile is a critical determinant of regioselectivity.

  • Neutral Nitrogen Nucleophiles: These nucleophiles, such as primary and secondary amines, often yield mixtures of C4 and C2 isomers, with reported ratios ranging from 1:1 to 4:1.[1][3]

  • Tertiary Amines: Certain tertiary amines have been shown to exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[1][7]

  • Anionic Nucleophiles: Alkoxides and formamide anions have been observed to selectively attack the C2 position of 2-MeSO2-4-chloropyrimidine, a phenomenon attributed to the formation of hydrogen-bonded complexes that direct the nucleophile to C2.[8]

  • Thiols: While thiophenols tend to favor C4 substitution under both basic and weakly acidic conditions, recent studies have shown that C2-selective Pd-catalyzed C-S coupling can be achieved with primary alkane thiols and thiophenols under specific conditions.[9][10]

Reaction Conditions and Catalysis

The choice of solvent, base, temperature, and catalyst can significantly impact the C4/C2 product ratio.

  • Temperature and Solvent: Optimizing these parameters is a common strategy to improve selectivity. For instance, to favor C4 substitution in aminations, conditions such as n-butanol with DIPEA have been reported as effective.[1]

  • Palladium Catalysis: The use of palladium catalysts, particularly in amination and Suzuki coupling reactions, has been shown to strongly favor the formation of the C4-substituted product.[1][3] However, specific ligand and precatalyst systems have been developed that can invert this selectivity. For example, palladium precatalysts with bulky N-heterocyclic carbene ligands can promote C2-selective cross-coupling with thiols.[10]

Quantitative Data Summary

The following table summarizes the observed regioselectivity in the reaction of dichloropyrimidines under various conditions.

Dichloropyrimidine SubstrateNucleophile/Reaction TypeConditionsPredominant IsomerC4:C2 Ratio
2,4-DichloropyrimidineNeutral Nitrogen NucleophilesSNArC41:1 to 4:1[1][3]
6-Aryl-2,4-dichloropyrimidineSecondary AminesSNAr (K2CO3, DMAc)C4~2:1 to 4:1[3]
6-Aryl-2,4-dichloropyrimidineSecondary AminesPd-catalyzed AminationC4>30:1[3]
2,4-DichloropyrimidinePrimary Alkane ThiolsPd-catalyzed C-S CouplingC2High C2 selectivity[9][10]
2,4-Dichloropyrimidine with C6-EDGVarious NucleophilesSNArC2C2 selective[6]
5-EWG-2,4-DichloropyrimidineTertiary AminesSNArC2High C2 selectivity[7]
2,4-DichloropyrimidineAryl Boronic AcidsSuzuki CouplingC4High C4 selectivity[3][11]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for common reactions involving dichloropyrimidines.

General Procedure for Nucleophilic Aromatic Substitution (Amination)
  • To a solution of the dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., n-butanol, dioxane, or CH2Cl2), add the amine nucleophile (1.0-2.0 eq) and a base (e.g., DIPEA, K2CO3) if required.

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a duration determined by reaction monitoring.

  • Reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography.

General Procedure for Palladium-Catalyzed Suzuki Coupling
  • A reaction vessel is charged with the dichloropyrimidine (1.0 eq), the aryl or heteroaryl boronic acid (1.0-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.5-5 mol%), and a base (e.g., K2CO3, 2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture (e.g., 1,4-dioxane/water) is added.

  • The reaction mixture is heated, often under microwave irradiation, to the desired temperature for a specified time.[11]

  • After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.

Product Characterization

Unequivocal structural assignment is crucial to differentiate between C4 and C2 isomers. A combination of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure. The chemical shifts and coupling patterns of the pyrimidine ring protons (or carbons) are distinct for the C4 and C2 substituted isomers.[6][12]

  • Mass Spectrometry (MS): Provides the molecular weight of the product and fragmentation patterns that can help in structural elucidation.[12]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups introduced during the reaction.[12][13]

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key factors influencing regioselectivity and a typical experimental workflow.

influencing_factors cluster_substrate Substrate Factors cluster_reagents Reagent & Condition Factors cluster_outcome Reaction Outcome Substituents Ring Substituents EDG_C6 EDG at C6 (e.g., -NH2, -OMe) Substituents->EDG_C6 EWG_C5 EWG at C5 (e.g., -NO2, -CN) Substituents->EWG_C5 Sterics Steric Hindrance (e.g., bulky C5 group) Substituents->Sterics C2_Selectivity C2 Selectivity EDG_C6->C2_Selectivity C4_Selectivity C4 Selectivity EWG_C5->C4_Selectivity Mixture Mixture of Isomers Sterics->Mixture Nucleophile Nucleophile N_Nu Neutral N-Nucleophiles (Mixtures) Nucleophile->N_Nu Tert_Amine Tertiary Amines (C2 selective) Nucleophile->Tert_Amine Anionic_Nu Anionic Nucleophiles (Can be C2 selective) Nucleophile->Anionic_Nu Conditions Reaction Conditions Temp_Solvent Temperature & Solvent Conditions->Temp_Solvent Base Base Conditions->Base Catalyst Catalyst Pd_Catalyst Palladium Catalyst (Generally C4 selective) Catalyst->Pd_Catalyst Special_Ligands Specialized Ligands (Can be C2 selective) Catalyst->Special_Ligands N_Nu->Mixture Tert_Amine->C2_Selectivity Pd_Catalyst->C4_Selectivity Special_Ligands->C2_Selectivity

Caption: Factors influencing C4 vs. C2 reactivity in dichloropyrimidines.

experimental_workflow start Start: Dichloropyrimidine Substrate reaction_setup Reaction Setup (Solvent, Base, Nucleophile/Coupling Partner) start->reaction_setup reaction_conditions Reaction Conditions (Temperature, Time, Atmosphere) reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction_conditions->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization product Isolated Product (C4, C2, or Mixture) characterization->product

Caption: A generalized experimental workflow for dichloropyrimidine functionalization.

References

A Comparative Guide to the FT-IR Spectroscopic Characterization of 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of 2-Chloro-4-(pyridin-3-yl)pyrimidine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a predicted FT-IR absorption profile based on the known vibrational frequencies of its constituent functional groups: a pyrimidine ring, a pyridine ring, and a chloro-substituent. For comparative purposes, experimentally obtained FT-IR data for related and alternative compounds are provided. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science to aid in the structural elucidation of novel heterocyclic compounds.

Predicted FT-IR Data for this compound

The FT-IR spectrum of this compound is expected to be complex, exhibiting characteristic absorption bands arising from the vibrations of the pyrimidine and pyridine rings, as well as the C-Cl bond. The predicted wavenumbers for the principal vibrational modes are summarized in the table below. These predictions are derived from the analysis of the FT-IR spectra of similar heterocyclic compounds.[1][2][3][4]

Comparison with Alternative Compounds

To provide a contextual framework for the predicted data, the following table compares the expected FT-IR absorptions of this compound with the experimentally determined FT-IR data of 2-chloropyridine and other relevant pyrimidine derivatives. This comparison will assist researchers in identifying the characteristic peaks of the target molecule and distinguishing it from potential precursors or byproducts.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound 2-Chloropyridine (Experimental, cm⁻¹) Substituted Pyrimidines (Experimental Range, cm⁻¹) Reference
Aromatic C-H Stretch3100 - 3000~30603100 - 3000[3][5]
C=N Stretch (Ring)1600 - 1550~1580, 15601650 - 1525[2][3]
C=C Stretch (Ring)1580 - 1450~1460, 14201600 - 1450[2][3]
Ring Vibrations1450 - 1350~14201400 - 1000[6]
C-Cl Stretch800 - 700~750~700[3]
Out-of-plane C-H Bending900 - 650~780, 740900 - 650[7]

Experimental Protocols

The following section outlines a standard experimental protocol for obtaining the FT-IR spectrum of a solid organic compound such as this compound.

Sample Preparation: Thin Solid Film Method
  • Dissolution : Dissolve a small amount (approximately 2-5 mg) of the solid sample in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) in a small vial.[8][9]

  • Deposition : Using a pipette, carefully drop the solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[8]

  • Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the salt plate.[8] If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and the solvent allowed to evaporate.[8] Conversely, if the film is too thick (leading to saturated peaks), the plate should be cleaned and a more dilute solution used.[8]

FT-IR Spectrometer Operation
  • Background Scan : Place the clean, empty salt plate (or KBr pellet press) in the sample holder of the FT-IR spectrometer and run a background scan. This will subtract the absorbance of the salt plate and any atmospheric components (like CO₂ and water vapor) from the final sample spectrum.[10][11]

  • Sample Scan : Place the salt plate with the prepared thin film of the sample into the sample holder.

  • Data Acquisition : Acquire the FT-IR spectrum of the sample. Typically, the spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11] Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound like this compound, culminating in its FT-IR analysis.

Spectroscopic Characterization Workflow Workflow for Synthesis and Spectroscopic Characterization A Synthesis of This compound B Purification (e.g., Recrystallization, Chromatography) A->B C Preliminary Characterization (TLC, Melting Point) B->C D Spectroscopic Analysis C->D E FT-IR Spectroscopy D->E F NMR Spectroscopy (¹H, ¹³C) D->F G Mass Spectrometry D->G H Structural Elucidation and Data Interpretation E->H F->H G->H I Publication/Reporting H->I

Caption: Workflow for the synthesis and characterization of a novel chemical compound.

References

The LUMO-Reactivity Relationship in Chloropyrimidines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, chloropyrimidines stand out as versatile scaffolds for the synthesis of a vast array of bioactive molecules. Their utility is largely dictated by their reactivity in nucleophilic aromatic substitution (SNAr) reactions, a critical step in the functionalization of the pyrimidine core. For researchers and scientists, a predictive understanding of this reactivity is paramount for efficient synthetic planning and the rational design of novel therapeutics. This guide provides a comprehensive comparison of chloropyrimidine reactivity, correlating it with a key quantum chemical descriptor: the energy of the Lowest Unoccupied Molecular Orbital (LUMO). By examining this relationship, we can gain valuable insights into the electronic factors that govern the synthetic accessibility of different positions on the pyrimidine ring.

Theoretical Foundation: Frontier Molecular Orbital Theory and LUMO Energy

The reactivity of chloropyrimidines in SNAr reactions can be effectively rationalized using Frontier Molecular Orbital (FMO) theory. This theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (in this case, the chloropyrimidine).

The LUMO represents the lowest energy orbital that is not occupied by electrons. A lower LUMO energy indicates that the molecule is a better electron acceptor and, consequently, more susceptible to nucleophilic attack. In the context of chloropyrimidines, a lower LUMO energy is generally correlated with a higher reaction rate in SNAr reactions. The magnitude of the LUMO coefficient at a particular carbon atom also indicates the susceptibility of that position to nucleophilic attack.[1][2]

Correlating LUMO Energy with Reactivity: A Data-Driven Comparison

It is important to note that the LUMO energy values are typically obtained from computational chemistry methods like Density Functional Theory (DFT)[3][4], while reactivity is determined experimentally through kinetic studies. The direct comparison of values from different sources should be approached with caution due to variations in computational methods and experimental conditions.

Chloropyrimidine DerivativeCalculated LUMO Energy (eV)Relative Reactivity in SNArPosition of Attack
2-ChloropyrimidineHigherLowerC2
4-ChloropyrimidineLowerHigherC4
2,4-DichloropyrimidineLower than 2-chloropyrimidineHighC4 > C2
2-MeSO2-4-chloropyrimidine-0.23 (LUMO), -0.14 (LUMO+1)High (position-dependent)C4 (amines), C2 (alkoxides)[5][6]

Generally, 4-chloropyrimidine exhibits greater reactivity towards nucleophiles in SNAr reactions compared to 2-chloropyrimidine.[1] This is attributed to the superior electronic stabilization of the Meisenheimer intermediate formed during the attack at the C4 position.[1] For 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[2] The presence of strongly electron-withdrawing groups, such as the methylsulfonyl group (MeSO2), significantly lowers the LUMO energy and enhances reactivity, with the site of attack being influenced by the nature of the nucleophile.[5][6]

Experimental Protocols for Determining Reactivity

A detailed and standardized experimental protocol is crucial for the accurate determination and comparison of the reactivity of different chloropyrimidines. The following outlines a general methodology for a kinetic study of the SNAr reaction between a chloropyrimidine and a nucleophile, monitored by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the second-order rate constant (k2) for the reaction of a chloropyrimidine with a given nucleophile.

Materials:

  • Chloropyrimidine substrate

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., acetonitrile, THF, DMSO)

  • Internal standard (a non-reactive compound for HPLC quantification)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the chloropyrimidine, nucleophile, and internal standard of known concentrations in the chosen anhydrous solvent.

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the chloropyrimidine stock solution and the internal standard stock solution.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

  • Reaction Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a suitable solvent (e.g., a mixture of acetonitrile and water) to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. The mobile phase composition and flow rate should be optimized to achieve good separation of the starting material, product, and internal standard.

  • Data Acquisition: Monitor the concentration of the chloropyrimidine substrate over time by integrating the peak area of the substrate relative to the peak area of the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the chloropyrimidine (ln[Chloropyrimidine]) versus time. For a pseudo-first-order reaction (using a large excess of the nucleophile), the plot should be linear. The pseudo-first-order rate constant (kobs) is the negative of the slope. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the nucleophile.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams created using the DOT language provide a visual representation of the logical relationships and experimental workflow.

LUMO_Reactivity cluster_properties Molecular Properties cluster_reactivity Chemical Reactivity LUMO_Energy LUMO Energy Electron_Acceptor Electron Acceptor Ability LUMO_Energy->Electron_Acceptor Lower energy leads to better acceptance SNAr_Rate SNAr Reaction Rate Electron_Acceptor->SNAr_Rate Enhances Reactivity Overall Reactivity SNAr_Rate->Reactivity Determines

Caption: Correlation between lower LUMO energy and higher SNAr reactivity.

Experimental_Workflow A 1. Prepare Stock Solutions (Chloropyrimidine, Nucleophile, Internal Standard) B 2. Set up Thermostatted Reaction Vessel A->B C 3. Initiate Reaction by adding Nucleophile B->C D 4. Monitor Reaction (Quench Aliquots at Time Intervals) C->D E 5. Analyze Samples by HPLC D->E F 6. Data Analysis (Plot ln[Substrate] vs. Time) E->F G 7. Calculate Rate Constant (k2) F->G

Caption: Experimental workflow for determining SNAr reaction rates.

Conclusion

The energy of the Lowest Unoccupied Molecular Orbital is a powerful, albeit qualitative, predictor of the reactivity of chloropyrimidines in nucleophilic aromatic substitution reactions. A lower LUMO energy generally signifies a more electron-deficient pyrimidine ring, rendering it more susceptible to nucleophilic attack and thus more reactive. This principle is a valuable tool for medicinal chemists and drug development professionals in selecting appropriate starting materials and designing efficient synthetic routes. While direct quantitative correlations from single studies are sparse, the overarching trend is well-supported by a combination of computational and experimental evidence. The provided experimental protocol offers a standardized approach for researchers to generate their own comparative reactivity data, further strengthening the understanding and application of these critical heterocyclic building blocks.

References

Purity Analysis of Synthesized 2-Chloro-4-(pyridin-3-yl)pyrimidine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-Chloro-4-(pyridin-3-yl)pyrimidine, a key building block in medicinal chemistry. We present a detailed, robust HPLC protocol alongside a comparative overview of alternative analytical techniques, supported by experimental data and methodologies.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the industry standard for the purity determination of a vast array of organic molecules, including heterocyclic compounds like this compound. Its strength lies in its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.

Proposed HPLC Method

A robust RP-HPLC method for the analysis of this compound has been developed to separate the main compound from potential process-related impurities.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 min, then hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Experimental Protocol: HPLC Purity Determination
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare a sample solution of the synthesized this compound at the same concentration as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the purity of the sample by the area normalization method.

Potential Impurities and Their Separation

The synthesis of this compound, often achieved via a Suzuki coupling reaction between 2,4-dichloropyrimidine and pyridine-3-boronic acid, can lead to several potential impurities. A well-developed HPLC method should be capable of separating these from the main product peak.

Table 2: Potential Impurities and Expected HPLC Elution Profile

CompoundStructureExpected Retention Time (min)
Pyridine-3-boronic acidC₅H₆BNO₂Early eluting
2,4-DichloropyrimidineC₄H₂Cl₂N₂Later eluting than boronic acid
This compound C₉H₆ClN₃ Main Peak
4-Chloro-2-(pyridin-3-yl)pyrimidine (Isomer)C₉H₆ClN₃Close to the main peak
2,4-bis(pyridin-3-yl)pyrimidine (Disubstituted)C₁₄H₁₀N₄Later eluting
Homocoupled byproducts (e.g., Biphenyl from Phenylboronic acid impurity)VariesVaries

Note: The exact retention times are hypothetical and will depend on the specific HPLC system and conditions.

cluster_synthesis Suzuki Coupling Synthesis cluster_analysis HPLC Analysis 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction Mixture Reaction Mixture 2,4-Dichloropyrimidine->Reaction Mixture Pyridine-3-boronic acid Pyridine-3-boronic acid Pyridine-3-boronic acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Work-up HPLC System HPLC System Crude Product->HPLC System Injection Chromatogram Chromatogram HPLC System->Chromatogram Detection Synthesized Product Synthesized Product Purity Analysis Method Selection Purity Analysis Method Selection Synthesized Product->Purity Analysis Method Selection HPLC HPLC Purity Analysis Method Selection->HPLC Routine Purity & Quantification GC-MS GC-MS Purity Analysis Method Selection->GC-MS Volatile Impurities CE CE Purity Analysis Method Selection->CE Orthogonal Check qNMR qNMR Purity Analysis Method Selection->qNMR Absolute Quantification

A Comparative Guide to In Silico Toxicity Prediction of Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents often involves the synthesis and evaluation of numerous chemical entities. Substituted pyrimidine derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] However, early assessment of potential toxicity is crucial to minimize late-stage failures in drug development. In silico toxicology, a computational approach to predict the adverse effects of chemicals, offers a rapid and cost-effective alternative to traditional animal testing.[4][5]

This guide provides an objective comparison of in silico methods for predicting the toxicity of substituted pyrimidine derivatives, supported by experimental data from the literature. We will explore two prominent approaches: Quantitative Structure-Activity Relationship (QSAR) models and web-based ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors.

Comparison of In Silico Toxicity Prediction Methods

The following table summarizes a comparison between experimental cytotoxicity data and in silico predictions for selected substituted pyrimidine derivatives. It is important to note that direct comparisons of different in silico tools on the same dataset of pyrimidine derivatives are scarce in the public domain. Therefore, this table presents a compilation of data from various studies to illustrate the application and predictive nature of these methods.

Table 1: Comparison of Experimental and In Silico Toxicity Data for Substituted Pyrimidine Derivatives

Compound/Derivative ClassExperimental AssayExperimental Endpoint (IC50 µM)In Silico MethodPredicted Endpoint/ClassificationReference
Dihydropyrimidinone DerivativesMTT Assay vs. various cancer cell linesVaries (some non-toxic, others show activity)SwissADME, pkCSM, Lazar, ProToxGenerally non-toxic, with some exceptions predicted to have hepatotoxicity or reproductive toxicity.[4]
Pyrido[2,3-d]pyrimidine DerivativesMTT Assay vs. A549, MCF-7, Caco2 cell lines4f: 1.629 (MCF-7)4i: 1.841 (MCF-7)In silico ADMETLow toxicity, good solubility and absorption profiles predicted.[6]
2,4,5-trisubstituted pyrimidineAntiproliferative assay vs. HeLa cell line~0.9Data-driven machine learning QSARPredicted pIC50 showed a difference of 0.02 compared to experimental activity.[2]
Quinoline-Pyrimidine HybridsMTT Assay vs. HepG2, KB cancer cell lines6b: 1.32 (HepG2)6e: 1.33 (HepG2)ADMET PredictionCompounds 6b, 6e, and 6f predicted to have drug-likeness behavior.[7]
Dihydropyrimidinone DerivativesIn vitro cytotoxic assay vs. MCF-7 cell line4f: 2.154e: 2.4013e: 2.412D-QSARGood predictive model with R² = 0.98 and Q² = 0.97.[8]

Experimental and Computational Methodologies

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[6][9]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrimidine derivatives and a positive control (e.g., a known cytotoxic drug) for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[6][9]

In Silico Methodology 1: Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity or toxicity.[10][11]

  • Data Collection: A dataset of pyrimidine derivatives with experimentally determined toxicity values (e.g., IC50) is compiled.[2][10]

  • Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors encode various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features.[2]

  • Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Network), are used to build a mathematical model that relates the molecular descriptors (independent variables) to the toxicity endpoint (dependent variable).[5][10]

  • Model Validation: The predictive performance of the QSAR model is rigorously evaluated using statistical metrics like the coefficient of determination (R²), cross-validation coefficient (Q²), and external validation with a separate test set of compounds.[5][8][10]

  • Toxicity Prediction: Once validated, the QSAR model can be used to predict the toxicity of new, untested pyrimidine derivatives based on their calculated molecular descriptors.

In Silico Methodology 2: Web-Based ADMET Predictors

Several freely accessible web servers provide integrated platforms to evaluate the ADMET properties of chemical compounds. Popular examples include SwissADME, pkCSM, and ProTox-II.[4]

  • Input: The user provides the chemical structure of the pyrimidine derivative, typically as a SMILES string or by drawing the structure.

  • Property Calculation: The web server calculates a wide range of properties, including:

    • Absorption: Prediction of oral bioavailability, intestinal absorption, and permeability through barriers like the blood-brain barrier.

    • Distribution: Prediction of plasma protein binding and volume of distribution.

    • Metabolism: Identification of potential metabolism by cytochrome P450 enzymes.

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of various toxicity endpoints such as hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.[4]

  • Output: The results are typically presented in a user-friendly format, often with qualitative predictions (e.g., "high" or "low" toxicity) or quantitative estimates (e.g., predicted LD50). These tools often incorporate established rules like Lipinski's rule of five to predict drug-likeness.[4]

Visualizing In Silico Processes

The following diagrams illustrate the general workflow of in silico toxicity prediction and a relevant biological pathway often targeted by pyrimidine derivatives.

In_Silico_Toxicity_Prediction_Workflow cluster_input Input Data cluster_methods In Silico Methods cluster_analysis Analysis & Prediction cluster_output Output Compound Pyrimidine Derivative Structure (SMILES/SDF) ADMET ADMET Predictor Compound->ADMET Descriptors Calculate Molecular Descriptors Compound->Descriptors QSAR QSAR Model Prediction Predict Toxicity Endpoint (e.g., IC50, LD50) QSAR->Prediction Profile Generate ADMET Profile ADMET->Profile Descriptors->QSAR Report Toxicity Assessment Report Prediction->Report Profile->Report

Caption: General workflow for in silico toxicity prediction of chemical compounds.

PIM1_Signaling_Pathway cluster_pathway PIM-1 Kinase Signaling Pathway PIM1 PIM-1 Kinase Bad Bad PIM1->Bad phosphorylates CellCycle Cell Cycle Arrest PIM1->CellCycle promotes progression Pyrimidine Pyrimidine Derivative (PIM-1 Inhibitor) Pyrimidine->PIM1 inhibits Pyrimidine->CellCycle leads to Bcl2 Bcl-2 Bad->Bcl2 inhibits Caspase Caspase Activation Bcl2->Caspase inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: Inhibition of the PIM-1 signaling pathway by pyrimidine derivatives.[9]

Conclusion

In silico toxicity prediction is an indispensable tool in modern drug discovery. For substituted pyrimidine derivatives, both QSAR models and web-based ADMET predictors offer valuable insights into potential toxicities, helping to guide the selection and optimization of lead compounds. While in silico methods provide rapid and cost-effective screening, it is crucial to remember that their predictions are not a substitute for experimental validation. A synergistic approach, combining computational predictions with targeted in vitro and in vivo testing, will ultimately lead to the development of safer and more effective therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

A critical component of laboratory safety and operational excellence is the proper management and disposal of chemical waste. This document provides essential, step-by-step guidance for the safe disposal of 2-Chloro-4-(pyridin-3-yl)pyrimidine, a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance.

The following information is intended for researchers, scientists, and drug development professionals who handle this substance. It outlines the necessary precautions, personal protective equipment (PPE), and the logistical steps for its proper disposal.

Key Safety and Handling Information

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: Use a certified respirator if handling outside of a fume hood or if aerosolization is possible.

Handling:

  • All handling of this compound should be conducted in a well-ventilated laboratory fume hood.[2]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₆ClN₃
Molecular Weight 191.62 g/mol
CAS Number 483324-01-2
GHS Hazard Statements H302, H315, H319, H335

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the general principles for halogenated organic waste. The primary recommended method of disposal is incineration by a licensed hazardous waste disposal company.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification: Clearly label a dedicated, compatible waste container with "Hazardous Waste: Halogenated Organic Solids" and "this compound".

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.

  • Waste Collection:

    • Carefully transfer any waste solid this compound into the designated waste container using a clean scoop or spatula.

    • For solutions containing this compound, collect them in a separate, compatible liquid waste container labeled "Hazardous Waste: Halogenated Organic Liquids" and list all components.

    • Avoid mixing with other non-halogenated waste streams to prevent unnecessary treatment costs and complex disposal procedures.

  • Container Management:

    • Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.

    • Keep the container closed at all times except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal Request: Once the container is full or the project is complete, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G A Identify Waste (Solid or Liquid) B Select Compatible Waste Container A->B C Label Container: 'Hazardous Waste - Halogenated' B->C D Transfer Waste to Container (in Fume Hood, with PPE) C->D E Securely Cap Container D->E F Store in Designated Secondary Containment Area E->F G Arrange for Professional Disposal (via EHS or Contractor) F->G

References

Essential Safety and Operational Protocols for Handling 2-Chloro-4-(pyridin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of 2-Chloro-4-(pyridin-3-yl)pyrimidine, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans.

Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Hands Chemical-resistant glovesHandle with chemical-impermeable gloves that have been inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash and dry hands after handling.
Eyes/Face Safety glasses with side-shields or goggles; Face shieldUse government-approved eye and face protection. Ensure that eyewash stations are in close proximity to the workstation.[2][3][4]
Body Protective clothing; Lab coatWear suitable protective clothing to prevent skin contact.[5][6] A flame-resistant lab coat buttoned to cover as much skin as possible is recommended.
Respiratory RespiratorUse in a well-ventilated area.[3][5][7] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][8]
Feet Closed-toe shoesWear appropriate shoes that cover the entire foot.

Experimental Protocols: Handling and Disposal

Handling this compound:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and accumulation of dust and aerosols.[5][6]

  • Personal Hygiene: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[6][7] Wash hands thoroughly after handling.[3][6]

  • Clothing: Contaminated clothing should be washed before reuse.[3][6]

  • Spills: In case of a spill, use personal protective equipment.[6] Avoid breathing vapors, mist, or gas.[6] Sweep up and shovel into suitable containers for disposal.[4] Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

Disposal Plan:

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

  • Containerization: Dispose of contents/container in accordance with local/regional/national/international regulations.[6] Keep in suitable, closed containers for disposal.[8]

  • Disposal Route: Dispose of contents/container to an approved waste disposal plant.[2][3]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Ensure eyewash/shower access - Wear appropriate PPE handling Handling: - Use in a well-ventilated fume hood - Avoid dust/aerosol formation - No eating, drinking, or smoking prep->handling decon Decontamination: - Wash hands thoroughly - Decontaminate work surfaces handling->decon collect Waste Collection: - Collect in a labeled, sealed container decon->collect Transfer waste storage Temporary Storage: - Store in a designated, cool, dry, well-ventilated area collect->storage dispose Final Disposal: - Arrange for pickup by certified hazardous waste disposal service storage->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-(pyridin-3-yl)pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.